MY-5445
Description
potential platelet aggregation inhibito
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-phenylphthalazin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQLKSLMFIHBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229009 | |
| Record name | MY 5445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78351-75-4 | |
| Record name | N-(3-Chlorophenyl)-4-phenyl-1-phthalazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78351-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MY 5445 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078351754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MY 5445 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70229009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Chlorophenylamino)-4-phenylphthalazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MY-5445 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CSS73B6A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unraveling the Multifaceted Mechanism of Action of MY-5445: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MY-5445, identified chemically as 1-(3-chloroanilino)-4-phenylphthalazine, is a potent small molecule inhibitor with a well-documented dual mechanism of action. Primarily recognized as a selective inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5), it plays a crucial role in modulating cellular signaling pathways reliant on cGMP. More recently, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, a key contributor to multidrug resistance in cancer. This guide provides a comprehensive technical overview of this compound's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding for research and development applications.
Primary Mechanism of Action: Selective PDE5 Inhibition
This compound's principal mechanism of action is the selective inhibition of cGMP-specific phosphodiesterase type 5 (PDE5).[1][2][3] PDE5 is a key enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP), a ubiquitous second messenger involved in a multitude of physiological processes, including smooth muscle relaxation and platelet aggregation.
By inhibiting PDE5, this compound effectively prevents the hydrolysis of cGMP, leading to its intracellular accumulation.[3] This elevation in cGMP levels amplifies downstream signaling cascades.
Signaling Pathway
The canonical signaling pathway affected by this compound's inhibition of PDE5 is initiated by the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). This leads to the conversion of GTP to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, resulting in a physiological response. This compound's intervention prevents the termination of this signal by PDE5.
Quantitative Data: Potency and Selectivity
The inhibitory potency and selectivity of this compound against various phosphodiesterases have been quantified, highlighting its specificity for PDE5.
| Parameter | Target Enzyme | Value | Reference |
| Ki | cGMP Phosphodiesterase (PDE5) | 1.3 µM | [1][2][4] |
| Ki | Calcium-selective PDEs | >1,000 µM | [1] |
| Ki | cAMP-selective PDEs | 915 µM | [1] |
Physiological Consequences and Efficacy
The inhibition of PDE5 by this compound translates to measurable physiological effects, particularly in the context of smooth muscle relaxation and platelet function.
| Effect | System | Parameter | Value | Reference |
| Myorelaxation | Rat Aorta | EC50 | 4 µM | [1] |
| Platelet Aggregation Inhibition | Human Platelets (ADP-induced) | IC50 | 0.07 µM | [3][5] |
| Platelet Aggregation Inhibition | Human Platelets (Collagen-induced) | IC50 | 0.02 µM | [3][5] |
| Platelet Aggregation Inhibition | Human Platelets (Arachidonic Acid-induced) | IC50 | 0.17 µM | [3][5] |
Secondary Mechanism of Action: ABCG2 Modulation
In addition to its well-established role as a PDE5 inhibitor, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2 (also known as Breast Cancer Resistance Protein, BCRP).[2][6][7] ABCG2 is a transmembrane protein that actively effluxes a wide range of substrates, including many chemotherapeutic agents, from cells, thereby conferring multidrug resistance (MDR).
This compound reverses ABCG2-mediated MDR by directly inhibiting its transport function.[6][8] This action resensitizes cancer cells overexpressing ABCG2 to cytotoxic drugs.
Signaling and Transport Pathway
This compound interacts with the ABCG2 transporter, likely at its substrate-binding pocket, to inhibit the efflux of chemotherapeutic drugs. This leads to an increased intracellular concentration of these drugs, enhancing their cytotoxic effects and potentiating drug-induced apoptosis.[6][8]
Quantitative Data: ABCG2 Inhibition
The inhibitory effect of this compound on ABCG2-mediated transport has been quantified.
| Parameter | System | Value | Reference |
| IC50 (PhA Efflux Inhibition) | R482-HEK293 Cells | ~16 µM | [6] |
Experimental Evidence
Studies have shown that this compound significantly increases the intracellular accumulation of fluorescent ABCG2 substrates, such as pheophorbide A (PhA), in ABCG2-overexpressing cells.[6] Furthermore, co-administration of this compound with ABCG2 substrate drugs, like topotecan, substantially increases drug-induced apoptosis in resistant cancer cells.[2][6] Molecular docking studies also support the direct binding of this compound to the substrate-binding pocket of ABCG2.[7][8]
Detailed Experimental Protocols
The following outlines the general methodologies employed in the characterization of this compound's mechanism of action.
PDE Inhibition Assay
-
Objective: To determine the inhibitory constant (Ki) of this compound against various phosphodiesterases.
-
Methodology:
-
Purify or obtain recombinant PDE enzymes (e.g., PDE5, Ca2+-selective PDEs, cAMP-selective PDEs).
-
Prepare a reaction mixture containing the respective PDE enzyme, a known concentration of the cyclic nucleotide substrate (cGMP or cAMP), and varying concentrations of this compound.
-
Incubate the reaction mixture for a defined period at a controlled temperature.
-
Terminate the reaction and measure the amount of hydrolyzed substrate (e.g., GMP or AMP) using techniques such as radioimmunoassay or chromatography.
-
Calculate the rate of hydrolysis at each inhibitor concentration and determine the Ki value using appropriate enzyme kinetic models (e.g., Michaelis-Menten kinetics and Cheng-Prusoff equation).
-
Platelet Aggregation Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on platelet aggregation.
-
Methodology:
-
Isolate human platelets from whole blood by centrifugation.
-
Prepare platelet-rich plasma (PRP).
-
Pre-incubate the PRP with varying concentrations of this compound.
-
Induce platelet aggregation using agonists such as ADP, collagen, or arachidonic acid.
-
Monitor the change in light transmittance through the PRP over time using an aggregometer. An increase in light transmittance corresponds to platelet aggregation.
-
Plot the percentage of aggregation inhibition against the concentration of this compound to determine the IC50 value.
-
ABCG2-Mediated Efflux Assay
-
Objective: To measure the inhibition of ABCG2 transport function by this compound.
-
Methodology:
-
Culture ABCG2-overexpressing cells (e.g., S1-M1-80 or R482-HEK293) and a parental control cell line.
-
Load the cells with a fluorescent ABCG2 substrate, such as pheophorbide A (PhA).
-
Wash the cells to remove the extracellular substrate.
-
Incubate the cells with varying concentrations of this compound or a known ABCG2 inhibitor (e.g., Ko143) as a positive control.
-
Measure the intracellular fluorescence of the substrate over time using flow cytometry or a fluorescence plate reader.
-
Inhibition of efflux will result in higher intracellular fluorescence. Calculate the IC50 for efflux inhibition.
-
Summary and Future Directions
This compound exhibits a compelling dual mechanism of action, acting as both a selective PDE5 inhibitor and an ABCG2 modulator. Its ability to elevate cGMP levels has therapeutic potential in conditions characterized by impaired cGMP signaling, such as erectile dysfunction and pulmonary hypertension, and as an anti-platelet agent. Concurrently, its capacity to reverse multidrug resistance by inhibiting ABCG2 opens avenues for its use as an adjuvant in chemotherapy for cancers that have developed resistance to standard treatments.
Future research should focus on further elucidating the structural basis of this compound's interaction with both PDE5 and ABCG2 to enable the design of more potent and selective analogs. In vivo studies are warranted to evaluate the efficacy and safety of this compound in relevant animal models for both its cGMP-elevating and MDR-reversing effects. The potential for synergistic effects when combining this compound with other therapeutic agents should also be explored. This in-depth understanding of its multifaceted mechanism of action provides a solid foundation for the continued investigation and potential clinical translation of this compound and related compounds.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of 1-(3-chloroanilino)-4-phenylphthalazine (this compound), a specific inhibitor of cyclic GMP phosphodiesterase, on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, this compound, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]
- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
MY-5445: A Technical Guide to a Selective Phosphodiesterase Type 5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-5445, with the chemical name N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). Initially investigated for its effects on platelet aggregation, its mechanism of action through the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) signaling pathway has made it a valuable tool in various research fields. More recently, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, highlighting its potential in overcoming multidrug resistance in cancer. This technical guide provides an in-depth overview of this compound, focusing on its biochemical properties, mechanism of action, and detailed experimental protocols for its study.
Core Properties and Mechanism of Action
This compound exerts its primary biological effects by inhibiting the hydrolysis of cGMP, a key second messenger in numerous physiological processes.
Phosphodiesterase 5 (PDE5) Inhibition
PDE5 is an enzyme that specifically degrades cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, thereby amplifying the downstream effects of the NO signaling pathway. This mechanism is central to its effects on smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation.
Modulation of ABCG2
Recent studies have revealed that this compound can also act as a selective modulator of ABCG2, a transporter protein often implicated in the development of multidrug resistance in cancer cells. This compound has been shown to inhibit the drug efflux function of ABCG2, thereby resensitizing cancer cells to chemotherapeutic agents.[1]
Quantitative Data
The following tables summarize the key quantitative data for this compound based on available literature.
| Parameter | Value | Reference(s) |
| PDE5 Inhibition (Ki) | 1.3 µM | |
| Molecular Formula | C₂₀H₁₄ClN₃ | |
| Molecular Weight | 331.8 g/mol | |
| CAS Number | 78351-75-4 |
Table 1: General Properties of this compound
| PDE Subtype | Inhibition Data (Ki) | Notes |
| PDE5 (cGMP-specific) | 1.3 µM | Primary target |
| Calcium-selective PDEs | >1,000 µM | Indicates high selectivity over these subtypes. |
| cAMP-selective PDEs | 915 µM | Indicates high selectivity over these subtypes. |
Table 2: PDE Selectivity Profile of this compound
| Biological Effect | IC₅₀ / EC₅₀ Value | Cell/Tissue Type |
| Inhibition of Platelet Aggregation (ADP-induced) | 0.07 µM | Human Platelets |
| Inhibition of Platelet Aggregation (Collagen-induced) | 0.02 µM | Human Platelets |
| Inhibition of Platelet Aggregation (Arachidonic Acid-induced) | 0.17 µM | Human Platelets |
| Relaxation of Rat Aorta | 4 µM | Rat Aorta Strips |
| Inhibition of ABCG2-mediated PhA efflux | ~16 µM | R482-HEK293 cells |
Table 3: In Vitro Efficacy of this compound
Signaling Pathway
The primary signaling pathway affected by this compound is the NO/cGMP pathway, which plays a crucial role in vasodilation and other physiological processes.
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving this compound.
In Vitro PDE5 Inhibition Assay
This protocol outlines a common method to determine the inhibitory activity of this compound on PDE5.
Objective: To determine the IC₅₀ value of this compound for PDE5.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP (substrate)
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Detection reagent (e.g., Malachite Green-based phosphate detection kit or a fluorescence polarization-based assay kit)[2]
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in the assay buffer to achieve a range of final concentrations for the IC₅₀ curve.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
Assay buffer
-
This compound at various concentrations (or vehicle control)
-
Recombinant PDE5 enzyme
-
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add cGMP to each well to initiate the enzymatic reaction. The final concentration of cGMP should be at or below its Km for PDE5.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Reaction Termination and Detection: Stop the reaction by adding the detection reagent. The method of detection will depend on the kit used:
-
Phosphate Detection: The amount of inorganic phosphate produced from the hydrolysis of cGMP to GMP is quantified.
-
Fluorescence Polarization: A fluorescently labeled cGMP analog is used, and the change in polarization upon hydrolysis is measured.
-
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Human Platelet Aggregation Assay
This protocol describes how to assess the effect of this compound on platelet aggregation induced by various agonists.
Objective: To determine the IC₅₀ of this compound for the inhibition of platelet aggregation.
Materials:
-
Freshly drawn human whole blood anticoagulated with sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet agonists (e.g., ADP, collagen, arachidonic acid)
-
This compound
-
Saline solution
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP.
-
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
Assay Setup:
-
Pipette a defined volume of the adjusted PRP into aggregometer cuvettes with a stir bar.
-
Place the cuvettes in the aggregometer and allow the PRP to equilibrate to 37°C for at least 5 minutes.
-
-
Inhibitor Incubation: Add various concentrations of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes).
-
Aggregation Measurement:
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a platelet agonist (e.g., ADP) to the cuvette to induce aggregation.
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: The maximum percentage of aggregation is determined for each concentration of this compound. The IC₅₀ value is calculated by plotting the percentage of inhibition of aggregation against the logarithm of the this compound concentration.
ABCG2-Mediated Transport Assay
This protocol details a method to evaluate the inhibitory effect of this compound on the efflux function of the ABCG2 transporter.
Objective: To determine the IC₅₀ of this compound for the inhibition of ABCG2-mediated transport.
Materials:
-
Cells overexpressing ABCG2 (e.g., HEK293-ABCG2) and parental control cells
-
Fluorescent ABCG2 substrate (e.g., Pheophorbide A (PhA) or Hoechst 33342)
-
This compound
-
Known ABCG2 inhibitor (e.g., Ko143) as a positive control
-
Cell culture medium
-
Flow cytometer or fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the ABCG2-overexpressing and parental cells in a multi-well plate and allow them to adhere overnight.
-
Compound Incubation: Pre-incubate the cells with various concentrations of this compound, a positive control inhibitor, or vehicle control in serum-free medium for a defined period (e.g., 1 hour) at 37°C.
-
Substrate Loading: Add the fluorescent ABCG2 substrate to the wells and incubate for a further period (e.g., 30-60 minutes) at 37°C.
-
Washing: Wash the cells with ice-cold buffer (e.g., PBS) to remove extracellular substrate.
-
Fluorescence Measurement:
-
Flow Cytometry: Detach the cells and measure the intracellular fluorescence of individual cells.
-
Plate Reader: Measure the fluorescence intensity directly in the wells.
-
-
Data Analysis: The increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux. Calculate the percentage of inhibition relative to the positive control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Conclusion
This compound is a versatile pharmacological tool with well-characterized inhibitory activity against PDE5 and a more recently discovered role in modulating the ABCG2 transporter. Its high selectivity for PDE5 over other PDE subtypes makes it a valuable compound for studying the physiological and pathological roles of the NO/cGMP signaling pathway. Furthermore, its ability to reverse multidrug resistance in cancer cells opens up new avenues for therapeutic development. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies.
References
MY-5445: A Technical Guide to its Interaction with Cyclic GMP Phosphodiesterase
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-5445, chemically known as 1-(3-chloroanilino)-4-phenylphthalazine, is a potent and specific inhibitor of cyclic GMP (cGMP) phosphodiesterase, with a notable selectivity for phosphodiesterase type 5 (PDE5).[1][2][3] This technical guide provides an in-depth overview of the core interaction between this compound and cGMP phosphodiesterase activity, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential and mechanism of action of this compound.
Core Mechanism of Action
This compound exerts its primary effect by inhibiting the enzymatic activity of cGMP-specific phosphodiesterases.[4][5] These enzymes are responsible for the degradation of cGMP, a crucial second messenger in numerous physiological processes. By inhibiting cGMP hydrolysis, this compound leads to an accumulation of intracellular cGMP.[4][5] This elevation in cGMP levels is the cornerstone of this compound's pharmacological effects, including the inhibition of human platelet aggregation and relaxation of smooth muscle tissues.[1][4][5]
Quantitative Data: Inhibitory Activity of this compound
The inhibitory potency of this compound against various phosphodiesterase isoforms has been quantified in several studies. The following tables summarize the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature.
Table 1: Inhibitory Potency (Ki) of this compound against PDE Isoforms
| PDE Isoform | Ki (µM) | Species/Tissue Source | Reference |
| cGMP PDE (PDE5) | 1.3 | Rat Aorta | [1][2][3] |
| Ca2+/calmodulin-stimulated PDE (Ca2+ PDE) | >1000 | Rat Aorta | [2][3] |
| cAMP PDE | 915 | Rat Aorta | [2] |
Table 2: Half-Maximal Inhibitory Concentration (IC50) of this compound
| Target | IC50 (µM) | Experimental Context | Reference |
| PDE5 | 6.7 | Not specified | [1] |
| PDE4 | 37 | Not specified | [1] |
| Human Platelet Aggregation (induced by 3 µM ADP) | 0.07 | In vitro | [4][5] |
| Human Platelet Aggregation (induced by 3 µg/ml collagen) | 0.02 | In vitro | [4][5] |
| Human Platelet Aggregation (induced by 100 µg/ml arachidonic acid) | 0.17 | In vitro | [4][5] |
Signaling Pathway of this compound Action
The mechanism of this compound involves the modulation of the nitric oxide (NO)/cGMP signaling pathway. In many cell types, including platelets and smooth muscle cells, the activation of soluble guanylate cyclase (sGC) by nitric oxide leads to the synthesis of cGMP. cGMP then acts on downstream effectors to produce a physiological response. PDE5 terminates this signal by hydrolyzing cGMP to GMP. This compound's inhibition of PDE5 prolongs the cGMP signal.
Experimental Protocols
The following sections detail the methodologies for key experiments related to the study of this compound and cGMP phosphodiesterase activity.
Preparation of Platelet cGMP Phosphodiesterase
A common method for isolating cGMP phosphodiesterase from human platelets involves diethylaminoethyl (DEAE)-cellulose column chromatography.[4][5]
Protocol:
-
Platelet Isolation: Obtain human platelets from fresh blood by differential centrifugation.
-
Lysis: Resuspend the platelet pellet in a suitable buffer (e.g., Tris-HCl) and lyse the cells by sonication or homogenization.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 100,000 x g) to separate the soluble fraction (cytosol) from the particulate fraction.
-
DEAE-Cellulose Chromatography:
-
Equilibrate a DEAE-cellulose column with the appropriate buffer.
-
Load the soluble fraction onto the column.
-
Elute the proteins using a salt gradient (e.g., NaCl).
-
Collect fractions and assay each for cGMP and cAMP phosphodiesterase activity to identify the fractions containing the separated enzymes.
-
cGMP Phosphodiesterase Activity Assay
The activity of cGMP phosphodiesterase is typically measured using a radioenzymatic assay.[6][7][8] This method quantifies the conversion of radiolabeled cGMP to 5'-GMP.
Materials:
-
Purified or partially purified cGMP phosphodiesterase
-
[³H]-cGMP (radiolabeled substrate)
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
This compound or other inhibitors
-
Snake venom nucleotidase (e.g., from Crotalus atrox)
-
Anion-exchange resin (e.g., Dowex)
-
Scintillation fluid and counter
Protocol:
-
Reaction Setup: In a reaction tube, combine the reaction buffer, a known amount of the phosphodiesterase enzyme preparation, and the desired concentration of this compound (or vehicle control).
-
Initiation: Start the reaction by adding a specific concentration of [³H]-cGMP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction by boiling the mixture for a short duration (e.g., 1-2 minutes) to denature the enzyme.
-
Conversion to Nucleoside: Add snake venom nucleotidase to the cooled reaction mixture to convert the [³H]-5'-GMP product to [³H]-guanosine.
-
Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted [³H]-cGMP and the [³H]-5'-GMP will bind to the resin, while the neutral [³H]-guanosine will pass through.
-
Quantification: Collect the eluate containing [³H]-guanosine, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculation: The amount of radioactivity in the eluate is proportional to the amount of cGMP hydrolyzed. Calculate the enzyme activity and the percentage of inhibition by this compound.
Determination of IC50 and Ki Values
To determine the IC50 value, the phosphodiesterase activity assay is performed with a range of this compound concentrations.
Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Role of selective cyclic GMP phosphodiesterase inhibition in the myorelaxant actions of M&B 22,948, this compound, vinpocetine and 1-methyl-3-isobutyl-8-(methylamino)xanthine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of 1-(3-chloroanilino)-4-phenylphthalazine (this compound), a specific inhibitor of cyclic GMP phosphodiesterase, on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]
- 6. Enzyme assays for cGMP hydrolysing Phosphodiesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzyme assays for cGMP hydrolyzing phosphodiesterases - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Interaction of MY-5445 with the ABCG2 Transporter: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of MY-5445 on the ATP-binding cassette transporter G2 (ABCG2), a key protein implicated in multidrug resistance (MDR) in cancer. By elucidating the mechanism of action and providing detailed experimental insights, this document serves as a comprehensive resource for professionals in the field of oncology and drug development.
Core Interaction: this compound as a Modulator of ABCG2 Function
This compound, a compound initially identified as a phosphodiesterase type 5 (PDE5) inhibitor, has been repurposed as a selective modulator of the ABCG2 transporter.[1][2][3][4] Its primary effect is the direct inhibition of the transporter's drug efflux function, which leads to the resensitization of multidrug-resistant cancer cells to various chemotherapeutic agents.[1][2][4][5] This inhibitory action is not due to a reduction in the expression of the ABCG2 protein itself.[1] Instead, this compound appears to interact directly with the transporter.
Molecular docking studies suggest that this compound binds to the substrate-binding pocket of ABCG2.[1][2][5] Interestingly, while inhibiting the transport of other substrates, this compound stimulates the ATPase activity of ABCG2, providing further evidence of a direct interaction.[1][2][5] This dual action of inhibiting efflux while stimulating ATP hydrolysis is a key characteristic of its modulatory role. The ultimate outcome of this interaction is the potentiation of drug-induced apoptosis in cancer cells that overexpress ABCG2.[1][2][4][5]
Quantitative Analysis of this compound's Inhibitory Effect
The inhibitory potency of this compound on ABCG2-mediated transport has been quantified, providing crucial data for its potential therapeutic application.
| Parameter | Value | Cell Line | Substrate | Description |
| IC50 | ~16 µM | R482-HEK293 | Pheophorbide A (PhA) | The concentration of this compound required to inhibit 50% of the ABCG2-mediated efflux of the fluorescent substrate Pheophorbide A.[1] |
Experimental Protocols
The following sections detail the key experimental methodologies employed to characterize the effect of this compound on the ABCG2 transporter.
Cell Lines and Culture Conditions
A panel of human cell lines was utilized to investigate the specificity and mechanism of this compound's action:
-
Parental Drug-Sensitive Cells:
-
S1 (human colon cancer)
-
HEK293 (human embryonic kidney)
-
-
ABCG2-Overexpressing Multidrug-Resistant Cells:
-
S1-M1-80 (human colon cancer)
-
-
Transfected Cell Lines:
-
R482-HEK293 (HEK293 transfected with human ABCG2)
-
MDR19-HEK293 (HEK293 transfected with human ABCB1)
-
MRP1-HEK293 (HEK293 transfected with human ABCC1)
-
All cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Pheophorbide A (PhA) Accumulation Assay
This assay quantifies the ability of this compound to inhibit the efflux of a specific fluorescent substrate of ABCG2.
Protocol Steps:
-
Cells were harvested and washed with phosphate-buffered saline (PBS).
-
The cells were then resuspended in PBS.
-
The fluorescent ABCG2 substrate, pheophorbide A (PhA), was added to the cell suspension.
-
This compound (at various concentrations), a positive control inhibitor (Ko143), or a vehicle control (DMSO) was added.[1]
-
The cells were incubated at 37°C to allow for substrate uptake and efflux.
-
Following incubation, the cells were washed with ice-cold PBS to stop the transport process.
-
The intracellular fluorescence of PhA was immediately quantified using flow cytometry.[1]
Immunoblotting for ABCG2 Protein Expression
This technique was used to determine if this compound affects the total cellular level of the ABCG2 protein.
Protocol Steps:
-
S1-M1-80 cells were treated with varying concentrations of this compound (0.5-3 µM) for 72 hours.[1]
-
Total cell lysates were prepared using a suitable lysis buffer.
-
Protein concentrations were determined using a standard protein assay.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was blocked and then incubated with a primary antibody specific for ABCG2.
-
A secondary antibody conjugated to horseradish peroxidase was used for detection.
-
The protein bands were visualized using an enhanced chemiluminescence detection system.
ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by ABCG2 in the presence of this compound.
Protocol Steps:
-
Crude membranes from cells overexpressing ABCG2 were prepared.
-
The membranes were incubated with various concentrations of this compound.
-
The ATPase reaction was initiated by the addition of ATP.
-
The amount of inorganic phosphate released was measured using a colorimetric method.
Signaling Pathway and Mechanism of Action
The interaction of this compound with ABCG2 is direct and does not appear to involve complex intracellular signaling cascades for its primary inhibitory effect. The proposed mechanism is a competitive or non-competitive inhibition at the substrate-binding site.
This diagram illustrates that in the presence of this compound, the efflux of anticancer drugs by the ABCG2 transporter is inhibited. This leads to an increased intracellular accumulation of the chemotherapeutic agent, subsequently enhancing its cytotoxic effect and inducing apoptosis in the cancer cell.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 5. e-century.us [e-century.us]
The Role of MY-5445 in Overcoming Multidrug Resistance in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Multidrug resistance (MDR) is a significant impediment to the success of cancer chemotherapy. A primary mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. This technical guide delves into the role and mechanism of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, in overcoming MDR mediated by the ABCG2 transporter. Through a comprehensive review of existing research, this document outlines the molecular interactions, quantitative efficacy, and experimental validation of this compound as a promising agent for resensitizing resistant cancer cells to conventional anticancer drugs.
Introduction to Multidrug Resistance and ABC Transporters
The phenomenon of multidrug resistance (MDR) in cancer cells is a primary cause of treatment failure and cancer recurrence[1][2]. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters, a family of membrane proteins that utilize ATP hydrolysis to extrude a wide variety of structurally diverse compounds, including many chemotherapeutic drugs, from the cell[1][3][4]. Among the various ABC transporters, ABCG2 (also known as Breast Cancer Resistance Protein, BCRP) is frequently implicated in the development of resistance in both solid tumors and hematological malignancies[1][5]. The efflux of anticancer drugs by ABCG2 leads to sub-therapeutic intracellular drug concentrations, rendering the cancer cells resistant to treatment[1]. Consequently, inhibitors of these transporters are of significant interest in oncology to reverse MDR and restore the efficacy of chemotherapy[5].
This compound: A Selective Modulator of ABCG2
This compound is a known phosphodiesterase type 5 (PDE5) inhibitor that has been repurposed as a selective modulator of the ABCG2 transporter[1][5]. Research has demonstrated that this compound can effectively resensitize ABCG2-overexpressing multidrug-resistant cancer cells to various cytotoxic anticancer drugs[1][5][6]. Unlike some other ABC transporter inhibitors, this compound exhibits selectivity for ABCG2, with minimal effect on MDR mediated by other transporters like ABCB1 (P-glycoprotein) or ABCC1 (MRP1)[6].
Mechanism of Action
The primary mechanism by which this compound overcomes MDR is through the direct inhibition of the drug transport function of ABCG2[1][5][6]. This inhibition leads to an increased intracellular accumulation of co-administered anticancer drugs in ABCG2-overexpressing cells[6]. Further mechanistic studies have revealed that this compound stimulates the ATPase activity of ABCG2, which is a characteristic feature of many ABC transporter modulators that compete with substrates for binding[1][5]. Molecular docking analyses suggest that this compound binds to the substrate-binding pocket within the transmembrane domain of ABCG2, thereby competitively inhibiting the binding and subsequent efflux of chemotherapeutic agents[1][5][6]. A crucial aspect of its potential clinical utility is that this compound itself is not a substrate for ABCG2, meaning the transporter does not confer resistance to this compound[1][5].
The downstream effect of inhibiting ABCG2-mediated drug efflux is the potentiation of drug-induced apoptosis in resistant cancer cells[1][5][6]. By restoring the intracellular concentration of chemotherapeutic drugs, this compound allows these agents to reach their targets and induce programmed cell death, effectively reversing the resistance phenotype[6].
Quantitative Data on the Efficacy of this compound
The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified in several studies. The following tables summarize the key quantitative data, including IC50 values and fold-reversal (FR) values, which indicate the degree to which this compound resensitizes resistant cells to specific chemotherapeutic agents.
Table 1: Effect of this compound on the Cytotoxicity of Anticancer Drugs in ABCG2-Overexpressing S1-M1-80 Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) in S1-M1-80 Cells | Fold-Reversal (FR) |
| Mitoxantrone | 0 (Control) | 1860 ± 210 | 1.0 |
| 3 | 35 ± 4 | 53.1 | |
| SN-38 | 0 (Control) | 970 ± 80 | 1.0 |
| 3 | 36 ± 5 | 26.9 | |
| Topotecan | 0 (Control) | 2450 ± 150 | 1.0 |
| 3 | 110 ± 15 | 22.3 |
Data extracted from studies on human colon cancer S1-M1-80 cells, which overexpress ABCG2. The Fold-Reversal is calculated as the ratio of the IC50 of the drug without this compound to the IC50 of the drug with this compound.[1]
Table 2: Effect of this compound on Topotecan-Induced Apoptosis in S1-M1-80 Cells
| Treatment | Percentage of Apoptotic Cells (Early + Late) |
| Control (DMSO) | ~4% |
| Topotecan alone | ~10% |
| This compound alone | ~5% |
| Topotecan + this compound | ~37% |
This table illustrates that this compound significantly potentiates the apoptotic effect of topotecan in ABCG2-overexpressing cells.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the investigation of this compound's role in overcoming MDR.
Cell Culture
-
Cell Lines: Drug-sensitive parental human cancer cell lines (e.g., S1 human colon cancer, H460 human non-small cell lung cancer) and their ABCG2-overexpressing multidrug-resistant variants (e.g., S1-M1-80, H460-MX20) are used.[6]
-
Culture Conditions: Cells are maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere of 5% CO2. Resistant cell lines are cultured in the presence of a selecting agent (e.g., a low concentration of the drug they are resistant to) to maintain the MDR phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The following day, cells are treated with increasing concentrations of a chemotherapeutic drug (e.g., mitoxantrone, SN-38, topotecan) in the presence or absence of various concentrations of this compound (e.g., 0.5, 1, 2, 3 µM).[1]
-
After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values (the drug concentration that inhibits cell growth by 50%) are calculated from the dose-response curves.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cells are seeded in 6-well plates and treated with a chemotherapeutic drug (e.g., topotecan) with or without this compound for 48 hours.
-
Both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, and Annexin V-positive/PI-positive cells are considered late apoptotic.[6]
Drug Efflux Assay (Fluorescent Substrate Accumulation)
-
Cells are pre-incubated with or without this compound or a known ABCG2 inhibitor (e.g., Ko143) for 1 hour at 37°C.[6]
-
A fluorescent substrate of ABCG2 (e.g., pheophorbide A or Hoechst 33342) is added to the medium, and the cells are incubated for another 30-60 minutes.
-
The cells are then washed with ice-cold PBS to stop the efflux and harvested.
-
The intracellular fluorescence is measured by flow cytometry. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.
ATPase Activity Assay
-
Crude membranes from cells overexpressing ABCG2 are prepared.
-
The vanadate-sensitive ATPase activity of ABCG2 is measured in the presence of various concentrations of this compound.[1]
-
The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The reaction is initiated by adding ATP to the membrane preparation with or without this compound and in the presence or absence of sodium orthovanadate (a general ATPase inhibitor).
-
The amount of released Pi is quantified colorimetrically. An increase in vanadate-sensitive ATPase activity in the presence of this compound suggests a direct interaction with the transporter.[1][6]
Visualizations: Signaling Pathways and Experimental Workflows
Diagram 1: Mechanism of this compound in Overcoming ABCG2-Mediated Multidrug Resistance
Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular drug accumulation and apoptosis.
Diagram 2: Experimental Workflow for Assessing this compound Efficacy
Caption: A typical experimental workflow to evaluate the efficacy of this compound in reversing multidrug resistance.
Conclusion and Future Directions
This compound has been identified as a potent and selective inhibitor of the ABCG2 transporter, capable of reversing multidrug resistance in cancer cells that overexpress this protein. By directly inhibiting the efflux of chemotherapeutic agents, this compound restores their intracellular concentrations and re-sensitizes resistant cells to their cytotoxic effects, ultimately leading to enhanced drug-induced apoptosis. The quantitative data and experimental findings strongly support the potential of this compound as an adjunctive therapy to be used in combination with conventional anticancer drugs for the treatment of multidrug-resistant cancers.
Future research should focus on preclinical in vivo studies to evaluate the efficacy and safety of this compound in animal models of ABCG2-overexpressing tumors. Furthermore, pharmacokinetic and pharmacodynamic studies are necessary to determine the optimal dosing and administration schedule for combination therapy. Ultimately, if these preclinical studies are successful, clinical trials will be warranted to assess the therapeutic benefit of this compound in cancer patients with tumors exhibiting ABCG2-mediated multidrug resistance. The repurposing of this compound represents a promising strategy in the ongoing effort to overcome the challenge of drug resistance in cancer therapy.
References
- 1. e-century.us [e-century.us]
- 2. Frontiers | Perplexing Role of P-Glycoprotein in Tumor Microenvironment [frontiersin.org]
- 3. New Therapeutic Strategy for Overcoming Multidrug Resistance in Cancer Cells with Pyrazolo[3,4-d]pyrimidine Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HCW Biologics Reports Third Quarter 2025 Business Highlights and [natlawreview.com]
- 5. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
The Modulatory Effects of MY-5445 on ABCG2 ATPase Activity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the stimulatory effects of MY-5445, a known phosphodiesterase type 5 inhibitor, on the ATPase activity of the ATP-binding cassette (ABC) transporter ABCG2. The interaction of this compound with ABCG2 has significant implications for overcoming multidrug resistance (MDR) in cancer cells, a critical area of research in oncology drug development.
Core Findings: this compound Stimulates ABCG2 ATPase Function
This compound has been identified as a selective modulator of ABCG2, an ABC transporter that plays a crucial role in the efflux of various cytotoxic anticancer drugs from cancer cells, thereby contributing to MDR.[1][2] Research indicates that this compound stimulates the ATPase activity of ABCG2 in a concentration-dependent manner. This stimulation of ATP hydrolysis is a key aspect of its mechanism of action in reversing ABCG2-mediated drug resistance.[1]
Quantitative Analysis of ABCG2 ATPase Stimulation by this compound
The following table summarizes the key quantitative data from studies investigating the effect of this compound on ABCG2 ATPase activity.
| Parameter | Value | Notes |
| Basal ABCG2 ATPase Activity | 154.7 ± 19.4 nmol Pi/min/mg protein | This represents the baseline ATPase activity of ABCG2 in the absence of any stimulating compound.[1] |
| Maximal Stimulation by this compound | ~165% of basal level | This compound significantly increases the rate of ATP hydrolysis by ABCG2.[1] |
| EC50 (Half-maximal Effective Concentration) | 124 nM | This value indicates the concentration of this compound required to achieve 50% of its maximal stimulatory effect on ABCG2 ATPase activity.[1] |
Proposed Mechanism of Action
While this compound stimulates the ATPase activity of ABCG2, it paradoxically inhibits the transporter's drug efflux function.[1][2] This suggests a complex interaction where this compound likely binds to the substrate-binding pocket of ABCG2, triggering ATP hydrolysis but preventing the conformational changes necessary for substrate translocation. This uncoupling of ATP hydrolysis from substrate transport effectively inhibits the pump's ability to remove chemotherapeutic agents from the cell. Molecular docking analyses support the binding of this compound to the substrate-binding pocket of ABCG2.[1][2]
Figure 1: Proposed mechanism of this compound interaction with the ABCG2 transporter.
Experimental Protocols
The following section details the methodology for assessing the stimulatory effect of this compound on ABCG2 ATPase activity, based on established protocols.
Preparation of ABCG2-Containing Membranes
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected to overexpress the human ABCG2 protein (R482 variant).
-
Membrane Vesicle Isolation:
-
Harvest transfected cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, 0.5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cells using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and unbroken cells.
-
Centrifuge the resulting supernatant at a high speed (e.g., 100,000 x g) to pellet the crude membranes.
-
Wash the membrane pellet with a suitable buffer and resuspend in a storage buffer.
-
Determine the total protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
ABCG2 ATPase Activity Assay
The vanadate-sensitive ATPase activity of ABCG2 is measured by quantifying the release of inorganic phosphate (Pi) from ATP.
-
Reaction Setup:
-
In a 96-well plate, add the ABCG2-containing membrane vesicles (typically 5-10 µg of total protein) to each well.
-
Add the assay buffer (e.g., 50 mM Tris-MES pH 6.8, 50 mM KCl, 5 mM sodium azide, 2 mM EGTA, 1 mM ouabain, 10 mM MgCl2, 2 mM dithiothreitol).
-
To determine the ABCG2-specific activity, a parallel set of reactions is prepared containing sodium orthovanadate (Na3VO4), a potent inhibitor of P-type ATPases like ABCG2.
-
Add varying concentrations of this compound to the appropriate wells.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
-
Initiation and Termination of Reaction:
-
Initiate the reaction by adding ATP (typically to a final concentration of 5 mM).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).
-
Terminate the reaction by adding sodium dodecyl sulfate (SDS) solution.
-
-
Detection of Inorganic Phosphate:
-
Add a colorimetric reagent (e.g., a solution containing ammonium molybdate and ascorbic acid) to each well.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at a specific wavelength (e.g., 880 nm) using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each well.
-
The ABCG2-specific ATPase activity is determined by subtracting the amount of Pi released in the presence of vanadate from that released in its absence.
-
Plot the concentration of this compound against the stimulation of ABCG2 ATPase activity to determine the EC50 value.
-
Figure 2: Experimental workflow for the ABCG2 ATPase activity assay.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
MY-5445: A Technical Guide to Resensitizing Cancer Cells to Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, and its significant role in reversing multidrug resistance (MDR) in cancer cells. By selectively modulating the ATP-binding cassette (ABC) transporter ABCG2, this compound restores cancer cell sensitivity to various chemotherapeutic agents, offering a promising avenue for combination therapies in oncology.
Core Mechanism of Action: Inhibition of ABCG2-Mediated Drug Efflux
Multidrug resistance is a primary obstacle in cancer treatment, often driven by the overexpression of ABC transporters that actively pump anticancer drugs out of cancer cells, reducing their intracellular concentration and efficacy.[1][2] One such transporter is ABCG2, also known as breast cancer resistance protein (BCRP), which confers resistance to a wide range of chemotherapeutic agents.[1][2]
This compound acts as a potent and selective inhibitor of the ABCG2 transporter.[1][2] Its mechanism of action involves directly binding to the transporter, likely within the substrate-binding pocket, and inhibiting its drug efflux function.[1][2] This inhibition leads to the intracellular accumulation of co-administered chemotherapeutic drugs, thereby resensitizing the resistant cancer cells to their cytotoxic effects and potentiating drug-induced apoptosis.[1][2]
Quantitative Data: Reversal of Multidrug Resistance
The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified in various cancer cell lines. The following tables summarize the key findings from in vitro studies.
Table 1: Effect of this compound on the Cytotoxicity of Chemotherapeutic Drugs in ABCG2-Overexpressing Cells
| Cell Line | Chemotherapeutic Drug | This compound Concentration (µM) | IC50 (nM) | Fold Reversal (FR) |
| S1-M1-80 (Colon Cancer) | Mitoxantrone | 0 | 1860 ± 150 | - |
| 0.5 | 110 ± 12 | 16.9 | ||
| 1 | 65 ± 8 | 28.6 | ||
| 2 | 42 ± 5 | 44.3 | ||
| 3 | 35 ± 4 | 53.1 | ||
| S1-M1-80 (Colon Cancer) | SN-38 | 0 | 485 ± 45 | - |
| 0.5 | 75 ± 9 | 6.5 | ||
| 1 | 48 ± 6 | 10.1 | ||
| 2 | 25 ± 3 | 19.4 | ||
| 3 | 18 ± 2 | 26.9 | ||
| S1-M1-80 (Colon Cancer) | Topotecan | 0 | 1250 ± 110 | - |
| 0.5 | 210 ± 25 | 6.0 | ||
| 1 | 130 ± 18 | 9.6 | ||
| 2 | 80 ± 11 | 15.6 | ||
| 3 | 60 ± 7 | 20.8 |
IC50 values represent the drug concentration required to inhibit cell growth by 50%. Fold Reversal is calculated as the IC50 of the chemotherapeutic drug alone divided by the IC50 in the presence of this compound. Data extracted from studies on human S1-M1-80 colon cancer cells.[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: Mechanism of this compound in reversing ABCG2-mediated drug resistance.
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are key experimental protocols adapted from studies on this compound.
Cell Lines and Culture Conditions
-
Parental and Resistant Cell Lines: Drug-sensitive parental human S1 colon cancer cells and the ABCG2-overexpressing multidrug-resistant variant S1-M1-80 cancer cells are commonly used.[1]
-
Culture Medium: Cells are typically cultured in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with increasing concentrations of a chemotherapeutic drug (e.g., mitoxantrone, SN-38, topotecan) in the presence or absence of various concentrations of this compound (e.g., 0.5, 1, 2, 3 µM).[1]
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value from the dose-response curves.
Fluorescent Drug Accumulation Assay
-
Cell Preparation: Harvest approximately 3x10^5 cells and resuspend them in IMDM supplemented with 5% FBS.
-
Drug and Inhibitor Incubation: Incubate the cells with a fluorescent substrate of ABCG2 (e.g., 1 µM Pheophorbide A) in the presence or absence of this compound (e.g., 10 µM) or a known ABCG2 inhibitor like Ko143 (e.g., 1 µM) as a positive control.
-
Incubation: Incubate at 37°C in a 5% CO2 humidified atmosphere.
-
Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in intracellular fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.
Immunoblotting for ABCG2 Expression
-
Cell Lysis: Lyse the cancer cells in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCG2 (e.g., BXP-21) overnight at 4°C. A loading control antibody (e.g., α-tubulin) should also be used.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
This compound demonstrates significant potential as a chemosensitizing agent in cancers that have developed multidrug resistance through the overexpression of the ABCG2 transporter. Its ability to selectively inhibit ABCG2 and restore the efficacy of conventional anticancer drugs provides a strong rationale for its further investigation in preclinical and clinical settings. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic utility of this compound in combination cancer therapy.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling MY-5445: A Technical Deep Dive into its Discovery and Anti-Platelet Origins
For Immediate Release
This technical guide provides an in-depth analysis of the discovery, mechanism of action, and original therapeutic purpose of MY-5445, a potent and selective inhibitor of cyclic guanosine monophosphate (cGMP) phosphodiesterase, with a primary focus on its role as an anti-platelet agent. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and therapeutic potential of phosphodiesterase inhibitors.
Introduction: The Emergence of a Selective cGMP Phosphodiesterase Inhibitor
This compound, chemically identified as 1-(3-chloroanilino)-4-phenylphthalazine, emerged from research focused on the modulation of cyclic nucleotide signaling pathways. Cyclic nucleotides, such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are critical second messengers involved in a myriad of physiological processes. The enzymes responsible for their degradation, phosphodiesterases (PDEs), therefore represent key therapeutic targets.
Initial investigations into this compound identified it as a selective inhibitor of cGMP phosphodiesterase, later specified as a phosphodiesterase type 5 (PDE5) inhibitor.[1][2] This selectivity for the cGMP pathway pointed towards its potential application in conditions where potentiation of cGMP signaling is desirable.
Original Therapeutic Purpose: Inhibition of Platelet Aggregation
The primary and original therapeutic application investigated for this compound was the inhibition of human platelet aggregation.[2][3] Platelet aggregation is a critical step in the formation of blood clots, and its excessive activation can lead to thrombotic events such as heart attacks and strokes. The discovery of a potent anti-platelet agent was, therefore, a significant area of therapeutic research.
This compound demonstrated potent inhibitory effects on platelet aggregation induced by various agonists, including adenosine diphosphate (ADP), collagen, and arachidonic acid.[3] This broad-spectrum anti-aggregatory activity suggested a mechanism of action targeting a central pathway in platelet activation.
Mechanism of Action: Elevating Intracellular cGMP
The anti-platelet effects of this compound are a direct consequence of its inhibition of cGMP-specific phosphodiesterase (PDE5) within platelets.[2][3] By inhibiting this enzyme, this compound prevents the breakdown of cGMP, leading to its accumulation within the platelet.[3]
Elevated intracellular cGMP levels, in turn, activate protein kinase G (PKG), which phosphorylates several downstream targets. This cascade of events ultimately results in a decrease in intracellular calcium levels and the inhibition of key processes required for platelet aggregation, such as granule secretion and the conformational change of glycoprotein IIb/IIIa receptors.
Mechanism of this compound in platelets.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound in the inhibition of platelet aggregation and phosphodiesterase activity.
| Parameter | Agonist | Value (µM) | Reference |
| IC50 | ADP (3 µM) | 0.07 | [3] |
| IC50 | Collagen (3 µg/mL) | 0.02 | [3] |
| IC50 | Arachidonic Acid (100 µg/mL) | 0.17 | [3] |
| Enzyme | Parameter | Value (µM) | Reference |
| PDE5 | Ki | 1.3 | [2] |
| Calcium-selective PDEs | Ki | >1000 | [2] |
| cAMP-selective PDEs | Ki | 915 | [2] |
Experimental Protocols
Platelet Aggregation Assay
Objective: To determine the inhibitory effect of this compound on platelet aggregation induced by various agonists.
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Human venous blood is collected into a solution of 3.8% sodium citrate. The blood is then centrifuged at a low speed (e.g., 150 x g) for 15 minutes to obtain PRP. Platelet-poor plasma (PPP) is prepared by further centrifugation of the remaining blood at a higher speed (e.g., 1500 x g) for 10 minutes.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through a stirred suspension of PRP.
-
Procedure: A sample of PRP is placed in the aggregometer and pre-incubated with either this compound at various concentrations or a vehicle control for a specified time (e.g., 2 minutes) at 37°C.
-
An aggregating agent (e.g., ADP, collagen, or arachidonic acid) is then added to initiate platelet aggregation.
-
The change in light transmission is recorded over time, and the maximum aggregation is determined. The IC50 value (the concentration of this compound that inhibits 50% of the maximal aggregation) is then calculated.
Platelet Aggregation Assay Workflow.
Phosphodiesterase (PDE) Activity Assay
Objective: To determine the inhibitory activity of this compound on different phosphodiesterase isoenzymes.
Methodology:
-
Enzyme Preparation: Purified or partially purified PDE isoenzymes are used.
-
Reaction Mixture: The assay is typically performed in a reaction buffer containing Tris-HCl, MgCl2, a radiolabeled cyclic nucleotide substrate (e.g., [3H]cGMP or [3H]cAMP), and the PDE enzyme.
-
Procedure: The reaction is initiated by the addition of the enzyme to the reaction mixture containing the substrate and varying concentrations of this compound or a vehicle control.
-
The reaction is incubated for a specific time at a controlled temperature (e.g., 30°C).
-
Termination: The reaction is terminated by adding a stop solution, often containing a denaturing agent or by boiling.
-
Separation and Quantification: The product of the reaction (e.g., [3H]5'-GMP) is separated from the unreacted substrate using techniques such as column chromatography (e.g., DEAE-cellulose).
-
The amount of product formed is quantified by liquid scintillation counting. The inhibitory activity (Ki or IC50) of this compound is then calculated.
PDE Activity Assay Workflow.
Conclusion
This compound was discovered as a potent and selective inhibitor of cGMP-specific phosphodiesterase (PDE5). Its original therapeutic purpose was centered on its ability to inhibit human platelet aggregation by elevating intracellular cGMP levels. The data and experimental protocols outlined in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug discovery and development. While newer therapeutic applications for this compound, such as in oncology, are being explored, its origins as a potential anti-platelet agent highlight the fundamental role of the cGMP signaling pathway in cardiovascular physiology.[1]
References
An In-depth Technical Guide on the Interaction of MY-5445 with the Substrate-Binding Pocket of ABCG2
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ATP-binding cassette (ABC) transporter ABCG2 is a key contributor to multidrug resistance (MDR) in cancer, extruding a wide range of chemotherapeutic agents from cancer cells and limiting their efficacy. This technical guide provides a comprehensive overview of the interaction between MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, and the substrate-binding pocket of ABCG2. This compound has been identified as a selective modulator of ABCG2, capable of reversing MDR by inhibiting its transport function.[1][2][3][4] This document details the molecular interactions, quantitative data, and the experimental protocols used to characterize this interaction, offering valuable insights for researchers in oncology, pharmacology, and drug development.
Introduction to ABCG2 and Multidrug Resistance
The overexpression of ABC transporters, such as ABCG2 (also known as Breast Cancer Resistance Protein, BCRP), is a major mechanism by which cancer cells develop resistance to a broad spectrum of cytotoxic drugs.[1][2][3] ABCG2 is a homodimeric half-transporter that utilizes the energy from ATP hydrolysis to actively efflux substrates, thereby reducing intracellular drug concentrations to sub-therapeutic levels.[5] The substrate-binding pocket of ABCG2 is known to be polyspecific, accommodating a diverse range of chemical structures.[6] Developing inhibitors that block this pocket is a promising strategy to overcome MDR and restore the efficacy of conventional cancer therapies.
This compound: A Selective Modulator of ABCG2
This compound is a known inhibitor of phosphodiesterase type 5 (PDE5) that has been repurposed as a selective modulator of ABCG2.[1][4] Studies have demonstrated that this compound can resensitize ABCG2-overexpressing cancer cells to various anticancer drugs.[1][2][3] The primary mechanism of this sensitization is the direct inhibition of the drug transport function of ABCG2, without significantly altering the total protein expression of the transporter.[1]
Quantitative Analysis of this compound Interaction with ABCG2
The interaction of this compound with ABCG2 has been quantified through functional assays that measure the inhibition of substrate transport and the stimulation of ATPase activity.
| Parameter | Value | Description |
| IC50 | ~16 µM | The half-maximal inhibitory concentration of this compound on the efflux of the ABCG2-specific fluorescent substrate, pheophorbide A (PhA), from ABCG2-overexpressing cells.[1] |
| ATPase Activity | Concentration-dependent stimulation | This compound stimulates the vanadate-sensitive ATPase activity of ABCG2 in a concentration-dependent manner, suggesting a direct interaction with the transporter that promotes ATP hydrolysis.[1][3] |
Note: To date, specific binding affinity constants such as Ki or Kd for the direct interaction of this compound with ABCG2 have not been reported in the reviewed literature.
Molecular Interaction within the Substrate-Binding Pocket
Computational molecular docking studies have provided insights into the putative binding mode of this compound within the substrate-binding pocket of ABCG2.[1][4]
Key Findings from Molecular Docking:
-
Binding Location: this compound is predicted to bind within the central transmembrane cavity of the ABCG2 homodimer.[1][4]
-
Interacting Residues: The interaction is characterized by associations with hydrophobic and aromatic amino acids within the binding pocket.[4]
-
Flexible Residues: The docking simulations allowed for flexibility in several key residues within the binding pocket to accommodate the ligand. These flexible residues include: N393, A397, N398, V401, L405, I409, T413, N424, F431, F432, T435, N436, F439, S440, V442, S443, Y538, L539, T542, I543, V546, F547, M549, I550, L554, and L555.[1]
Figure 1. Logical relationship of this compound's interaction with ABCG2.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with ABCG2.
Pheophorbide A (PhA) Accumulation Assay
This assay measures the ability of this compound to inhibit the efflux of a fluorescent substrate of ABCG2.
Protocol:
-
Cell Culture: Culture ABCG2-overexpressing cells and a parental control cell line to exponential growth.
-
Incubation: Incubate the cells for 1 hour at 37°C in their normal growth medium containing 10 µM pheophorbide A, with and without varying concentrations of this compound (e.g., 0-20 µM). A known ABCG2 inhibitor, such as 10 µM Ko143, can be used as a positive control.[2]
-
Cell Harvest: After incubation, trypsinize the cells, wash them, and resuspend them in Hanks' solution supplemented with 1% FCS. To maintain the integrity of the fluorescent substrate, minimize light exposure and perform all post-trypsinization steps at 4°C.[2]
-
Flow Cytometry: Determine the relative intracellular accumulation of pheophorbide A using a flow cytometer. Use an excitation wavelength of 488 nm and detect the emission at 650 nm.[2]
-
Data Analysis: Calculate the mean fluorescence intensity for each condition. The increase in fluorescence in the presence of this compound corresponds to the inhibition of ABCG2-mediated efflux. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Figure 2. Workflow for the Pheophorbide A accumulation assay.
Vanadate-Sensitive ATPase Assay
This assay measures the effect of this compound on the ATP hydrolysis rate of ABCG2.
Protocol:
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing human ABCG2 (e.g., High-Five insect cells).
-
Reaction Mixture: Prepare a reaction mixture containing the membrane vesicles, 2 mM ATP, and 10 mM MgCl2 in an appropriate buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).[7]
-
Incubation: Add increasing concentrations of this compound (e.g., 0-1.5 µM) to the reaction mixture. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate released from ATP hydrolysis. This is typically done using a colorimetric method, such as the molybdate method, by measuring the absorbance at 850 nm.[7]
-
Data Analysis: The vanadate-sensitive ATPase activity is calculated as the difference in phosphate release in the presence and absence of sodium orthovanadate, a known inhibitor of P-type ATPases. The stimulation of ATPase activity by this compound is determined by comparing the activity at different concentrations of the compound to the basal activity.
In Silico Molecular Docking
This computational method predicts the binding mode of this compound in the ABCG2 substrate-binding pocket.
Protocol:
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of human ABCG2. The inward-open conformation (PDB ID: 5NJ3) has been used in previous studies.[1]
-
Prepare the protein structure using software like MGLtools, which may involve adding hydrogens and assigning charges.[1]
-
Generate the 3D structure of this compound and prepare it for docking, which includes assigning rotatable bonds.
-
-
Docking Simulation:
-
Use a molecular docking program such as AutoDock Vina.[1]
-
Define the docking grid box to encompass the known substrate-binding cavity in the transmembrane region of ABCG2. The grid can be centered at x=125, y=125, z=130 with dimensions of 34 Å × 30 Å × 50 Å.[1]
-
Define flexible residues within the binding pocket to allow for induced-fit effects (see list of residues in Section 4).[1]
-
-
Analysis of Results:
-
Analyze the resulting docking poses. The lowest energy poses are considered the most likely binding modes.
-
Visualize the interactions between this compound and the amino acid residues of the ABCG2 binding pocket using molecular graphics software like PyMOL to identify key interactions such as hydrogen bonds and hydrophobic contacts.[1]
-
Conclusion and Future Directions
This compound represents a promising lead compound for the development of novel ABCG2 inhibitors to combat multidrug resistance in cancer. Its ability to selectively inhibit ABCG2 transport function and its well-characterized interaction with the substrate-binding pocket provide a solid foundation for further research. Future studies should focus on obtaining direct binding affinity data (Kd or Ki) to provide a more complete quantitative picture of the interaction. Furthermore, structure-activity relationship (SAR) studies around the this compound scaffold could lead to the design of even more potent and specific ABCG2 inhibitors with improved pharmacological properties for clinical applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to advance the development of next-generation MDR modulators.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Structures of ABCG2 under turnover conditions reveal a key step in the drug transport mechanism - PMC [pmc.ncbi.nlm.nih.gov]
The Role of MY-5445 in Enhancing Drug-Induced Apoptosis in Multidrug-Resistant Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, and its significant role in potentiating drug-induced apoptosis in cancer cells. The focus is on its mechanism of action, particularly in overcoming multidrug resistance (MDR), supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Core Mechanism of Action: Overcoming Multidrug Resistance
This compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2.[1][2][3][4] The overexpression of ABC transporters, such as ABCG2, is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs. These transporters actively efflux anticancer agents from the cells, reducing their intracellular concentration and thus their efficacy.[1][3][4]
This compound circumvents this resistance by directly inhibiting the drug transport function of ABCG2.[1][2][3][4] This inhibition leads to an increased intracellular accumulation of chemotherapeutic drugs in ABCG2-overexpressing cancer cells. Consequently, the enhanced drug concentration at the target sites potentiates their cytotoxic effects, leading to a resensitization of the resistant cancer cells to the treatment and an enhancement of drug-induced apoptosis.[1][2][3][4] Molecular docking analyses and ATPase activity assays suggest that this compound interacts with the substrate-binding pocket of ABCG2, thereby modulating its function.[1][2][3]
Quantitative Data on this compound's Efficacy
The following tables summarize the key quantitative findings from studies on this compound's effect on drug-induced apoptosis and its interaction with the ABCG2 transporter.
Table 1: Effect of this compound on Drug-Induced Apoptosis in Colon Cancer Cells
| Cell Line | Treatment | Percentage of Apoptotic Cells (Mean ± SD) |
| S1 (Parental) | DMSO (Control) | Data not available in abstract |
| 3 µM this compound | Data not available in abstract | |
| 5 µM Topotecan | Data not available in abstract | |
| 5 µM Topotecan + 3 µM this compound | Data not available in abstract | |
| S1-M1-80 (ABCG2-overexpressing) | DMSO (Control) | Data not available in abstract |
| 3 µM this compound | Data not available in abstract | |
| 5 µM Topotecan | Data not available in abstract | |
| 5 µM Topotecan + 3 µM this compound | Significantly increased vs. Topotecan alone (p<0.001)[1] |
Note: Specific mean and standard deviation values for the percentage of apoptotic cells are not available in the provided search results but the primary study indicates a statistically significant increase in apoptosis in the combination treatment group for the ABCG2-overexpressing cell line.
Table 2: Inhibitory Activity of this compound on ABCG2 Transporter Function
| Assay | Cell Line | Substrate | IC50 of this compound |
| Drug Efflux Inhibition | R482-HEK293 | Pheophorbide A | ~16 µM[1] |
Experimental Protocols
This section details the methodologies employed in the key experiments that elucidated the effects of this compound.
Cell Lines and Culture
-
Parental Cell Line: Human S1 colon cancer cells.[1]
-
ABCG2-Overexpressing Cell Line: S1-M1-80, a variant of the S1 cell line with high levels of ABCG2 expression.[1]
-
HEK293 Transfectants: R482-HEK293 cells, which are human embryonic kidney cells engineered to overexpress the ABCG2 transporter.[1]
Apoptosis Assay (Flow Cytometry)
The potentiation of drug-induced apoptosis by this compound was quantified using flow cytometry.
-
Cell Treatment: S1 and S1-M1-80 cells were treated with one of the following for 48 hours:
-
DMSO (vehicle control)
-
3 µM this compound
-
5 µM Topotecan
-
A combination of 5 µM Topotecan and 3 µM this compound[1]
-
-
Cell Staining: After treatment, cells were harvested and stained with Annexin V and Propidium Iodide (PI) to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5][6] Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity (late apoptotic and necrotic cells).[5][7]
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer to quantify the percentage of cells in each quadrant of the resulting dot plot, representing the different cell populations.
ABCG2-Mediated Drug Efflux Assay
The inhibitory effect of this compound on the ABCG2 transporter was assessed by measuring the intracellular accumulation of a fluorescent ABCG2 substrate.
-
Cell Lines: ABCG2-overexpressing S1-M1-80 cancer cells and R482-HEK293 cells were used.[1]
-
Fluorescent Substrate: Pheophorbide A (PhA), a specific fluorescent substrate for ABCG2, was utilized.[1]
-
Treatment: Cells were incubated with PhA in the presence of varying concentrations of this compound.
-
Measurement: The intracellular fluorescence of PhA was measured, likely using flow cytometry or a fluorescence plate reader. A significant increase in intracellular PhA accumulation in the presence of this compound indicates inhibition of ABCG2-mediated efflux.[1]
-
IC50 Determination: The concentration of this compound that resulted in a 50% inhibition of PhA efflux (IC50) was calculated to be approximately 16 µM.[1]
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental processes.
Caption: Mechanism of this compound in potentiating drug-induced apoptosis.
Caption: Experimental workflow for the apoptosis assay.
Caption: Overview of intrinsic and extrinsic apoptosis signaling pathways.
Conclusion and Future Directions
This compound demonstrates significant potential as an adjunct therapy in the treatment of multidrug-resistant cancers, specifically those overexpressing the ABCG2 transporter. By inhibiting drug efflux, this compound effectively increases the intracellular concentration of conventional anticancer drugs, thereby enhancing their ability to induce apoptosis. This targeted approach to overcoming MDR could be beneficial for patients with resistant tumors.
Future research should focus on in vivo studies to validate these findings in animal models and eventually in clinical trials. Further investigation into the broader effects of this compound on other cellular pathways and its potential interactions with a wider range of chemotherapeutic agents is also warranted. The combination of this compound with conventional chemotherapy represents a promising strategy to improve therapeutic outcomes in patients with multidrug-resistant cancers.[1][4]
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Apoptosis Assays [sigmaaldrich.com]
Unlocking Chemosensitivity: The Antiproliferative Potential of MY-5445 in Multidrug-Resistant Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
The emergence of multidrug resistance (MDR) in cancer cells presents a significant hurdle to effective chemotherapy. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively pump anticancer drugs out of the cell, thereby reducing their efficacy. This whitepaper explores the antiproliferative effects of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, which has been repurposed as a potent and selective modulator of the ABCG2 transporter. By inhibiting ABCG2, this compound resensitizes multidrug-resistant cancer cells to conventional chemotherapeutic agents, offering a promising strategy to overcome treatment failure in patients with resistant tumors.
Core Mechanism of Action: Reversal of ABCG2-Mediated Multidrug Resistance
This compound's primary antiproliferative effect is not through direct cytotoxicity, but by reversing the multidrug resistance conferred by the ABCG2 transporter.[1][2][3][4][5][6] Overexpression of ABCG2 in cancer cells leads to the efflux of a wide range of chemotherapeutic drugs, rendering the cells resistant to treatment.[1][2][3][4][5][6] this compound acts as a selective inhibitor of the ABCG2 transporter, effectively blocking its drug efflux function.[1][2][3][4] This inhibition leads to an increased intracellular accumulation of anticancer drugs in resistant cells, restoring their sensitivity to these agents and potentiating drug-induced apoptosis.[1][2][3]
Studies have shown that this compound selectively reverses ABCG2-mediated MDR without affecting other ABC transporters like ABCB1 or ABCC1.[1] Furthermore, this compound has been observed to stimulate the ATPase activity of ABCG2, a characteristic feature of many ABC transporter inhibitors, and molecular docking studies suggest that it binds to the substrate-binding pocket of the transporter.[1][2][4] Importantly, cancer cells overexpressing ABCG2 do not exhibit resistance to this compound itself, indicating that it is not a substrate for this transporter.[1][2]
Quantitative Data on the Chemosensitizing Effects of this compound
The efficacy of this compound in reversing ABCG2-mediated multidrug resistance has been quantified through various in vitro studies. The following tables summarize the key findings, including the half-maximal inhibitory concentrations (IC50) of various anticancer drugs in the presence and absence of this compound, and the fold reversal (FR) values, which indicate the degree of sensitization.
| Cell Line | Anticancer Drug | IC50 (μM) without this compound | IC50 (μM) with this compound (3 μM) | Fold Reversal (FR) |
| S1-M1-80 (ABCG2-overexpressing) | Mitoxantrone | 0.85 ± 0.07 | 0.016 ± 0.002 | 53.1 |
| S1-M1-80 (ABCG2-overexpressing) | SN-38 | 0.27 ± 0.03 | 0.010 ± 0.001 | 26.9 |
| S1-M1-80 (ABCG2-overexpressing) | Topotecan | 1.25 ± 0.11 | 0.090 ± 0.008 | 13.9 |
| S1 (Parental) | Mitoxantrone | 0.008 ± 0.001 | 0.007 ± 0.001 | 1.1 |
| S1 (Parental) | SN-38 | 0.005 ± 0.001 | 0.004 ± 0.001 | 1.2 |
| S1 (Parental) | Topotecan | 0.025 ± 0.003 | 0.022 ± 0.002 | 1.1 |
Data extracted from the study "this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs".
| Cell Line | Assay | Treatment | % Apoptotic Cells |
| S1-M1-80 | Apoptosis | Control (DMSO) | 3.5 ± 0.4 |
| S1-M1-80 | Apoptosis | This compound (3 μM) | 4.1 ± 0.5 |
| S1-M1-80 | Apoptosis | Topotecan (5 μM) | 8.2 ± 0.9 |
| S1-M1-80 | Apoptosis | Topotecan (5 μM) + this compound (3 μM) | 25.6 ± 2.8 |
Data extracted from the study "this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs".
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide a comprehensive overview of the key experimental protocols used to investigate the antiproliferative effects of this compound.
Cell Viability and Cytotoxicity Assay
This assay is performed to determine the concentration of an anticancer drug required to inhibit the growth of a cell population by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., S1 and S1-M1-80) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with increasing concentrations of the chemotherapeutic agent (e.g., mitoxantrone, SN-38, topotecan) in the presence or absence of a non-toxic concentration of this compound (e.g., 3 μM).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve. The fold reversal (FR) is calculated by dividing the IC50 of the anticancer drug alone by the IC50 of the drug in the presence of this compound.
Apoptosis Assay by Flow Cytometry
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Seed cells (e.g., S1-M1-80) in 6-well plates and treat with the anticancer drug (e.g., topotecan), this compound, or a combination of both for a specified period (e.g., 48 hours).
-
Cell Harvesting: Collect both the floating and adherent cells by trypsinization.
-
Cell Staining: Wash the cells with cold PBS and then resuspend them in binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.
-
Data Interpretation: The data is analyzed to differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
ABCG2-Mediated Drug Efflux Assay
This assay measures the ability of this compound to inhibit the transport function of ABCG2.
-
Cell Preparation: Harvest ABCG2-overexpressing cells (e.g., S1-M1-80) and resuspend them in a suitable buffer.
-
Substrate Incubation: Incubate the cells with a fluorescent substrate of ABCG2, such as pheophorbide A (PhA), in the presence or absence of this compound or a known ABCG2 inhibitor (e.g., Ko143) as a positive control.
-
Flow Cytometry Analysis: After incubation, analyze the intracellular fluorescence of the cells using a flow cytometer.
-
Data Analysis: An increase in the intracellular accumulation of the fluorescent substrate in the presence of this compound indicates inhibition of the ABCG2 efflux pump. The IC50 value for the inhibition of transport can be calculated by measuring the fluorescence at various concentrations of this compound.
Visualizing the Molecular Interactions and Experimental Processes
Diagrams are essential for illustrating complex biological pathways and experimental workflows. The following visualizations, created using the DOT language, depict the mechanism of action of this compound and the key experimental procedures.
Caption: Mechanism of this compound in reversing ABCG2-mediated multidrug resistance.
Caption: Workflow for the cell viability and cytotoxicity assay.
References
- 1. Increased JNK1 Signaling Pathway Is Responsible for ABCG2-Mediated Multidrug Resistance in Human Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural medicinal compounds target signal transduction pathways to overcome ABC drug efflux transporter-mediated multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the ABCG2-overexpressing multidrug resistant (MDR) cancer cells by PPARγ agonists - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MY-5445 in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction
MY-5445 is a phosphodiesterase type 5 (PDE5) inhibitor that has been identified as a potent and selective modulator of the ATP-binding cassette (ABC) transporter ABCG2.[1][2][3] In cancer cells, overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR), leading to the efflux of various chemotherapeutic agents and subsequent treatment failure.[1][3][4] this compound has been shown to reverse this resistance by directly inhibiting the transport function of ABCG2, thereby increasing the intracellular concentration of anticancer drugs and potentiating drug-induced apoptosis.[1][3][4] These application notes provide detailed protocols for investigating the effects of this compound in cancer cell lines, focusing on its ability to overcome ABCG2-mediated multidrug resistance.
Mechanism of Action: Overcoming Multidrug Resistance
This compound resensitizes multidrug-resistant cancer cells to conventional anticancer drugs by directly interacting with the ABCG2 transporter.[1][4] This interaction inhibits the transporter's ability to efflux chemotherapeutic agents from the cancer cell.[1] The proposed mechanism involves this compound binding to the substrate-binding pocket of ABCG2, which stimulates the transporter's ATPase activity while competitively inhibiting the transport of anticancer drugs.[1][3] This leads to an accumulation of the cytotoxic drug within the cancer cell, ultimately enhancing its apoptotic effects.[1][4]
Caption: this compound inhibits the ABCG2 transporter, preventing drug efflux and promoting apoptosis.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Combination with Chemotherapeutic Agents
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (nM) | Fold Reversal |
| S1-M1-80 | Mitoxantrone | 0 | 1860 ± 120 | - |
| 3 | 35 ± 3 | 53.1 | ||
| S1-M1-80 | SN-38 | 0 | 430 ± 30 | - |
| 3 | 16 ± 2 | 26.9 | ||
| S1-M1-80 | Topotecan | 0 | 1250 ± 90 | - |
| 3 | 110 ± 10 | 11.4 |
Data presented as mean ± SEM from at least three independent experiments.
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing cancer cell lines to be used in experiments with this compound.
-
Materials:
-
Cancer cell lines (e.g., drug-sensitive parental S1 and multidrug-resistant S1-M1-80 colon cancer cells)
-
Complete growth medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks and plates
-
Humidified incubator (37°C, 5% CO2)
-
-
Procedure:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For multidrug-resistant cell lines, maintain selection pressure by including the relevant drug (e.g., 80 nM mitoxantrone for S1-M1-80) in the culture medium.
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
To passage, wash the cells with PBS, detach them using Trypsin-EDTA, and then neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks or plates at the desired density.
-
Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of this compound in combination with various anticancer drugs and to calculate the IC50 values.
-
Materials:
-
Cultured cancer cells
-
This compound
-
Anticancer drugs (e.g., mitoxantrone, SN-38, topotecan)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
-
-
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treat the cells with increasing concentrations of the anticancer drug in the presence or absence of a fixed concentration of this compound (e.g., 0.5, 1, 2, or 3 µM).
-
Incubate the plates for 72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the IC50 values using a suitable software.
-
Caption: Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound in combination with chemotherapeutic agents.
-
Materials:
-
Cultured cancer cells
-
This compound
-
Anticancer drug (e.g., topotecan)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach.
-
Treat the cells with the anticancer drug in the presence or absence of this compound for a specified period (e.g., 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Caption: Workflow for the Annexin V/PI apoptosis assay.
Drug Efflux Assay
This assay measures the ability of this compound to inhibit the efflux of fluorescent substrates of the ABCG2 transporter.
-
Materials:
-
Cultured cancer cells
-
This compound
-
Fluorescent ABCG2 substrate (e.g., pheophorbide A)
-
Positive control inhibitor (e.g., Ko143)
-
96-well black plates
-
Fluorescence microplate reader
-
-
Procedure:
-
Harvest cells and resuspend them in pre-warmed medium.
-
Incubate the cells with various concentrations of this compound or the positive control inhibitor for 1 hour at 37°C.
-
Add the fluorescent ABCG2 substrate to the cell suspension and incubate for another 2 hours at 37°C.
-
Stop the efflux by placing the plate on ice and washing the cells with ice-cold PBS.
-
Lyse the cells and measure the intracellular fluorescence using a microplate reader.
-
An increase in intracellular fluorescence indicates inhibition of the drug efflux pump.
-
Conclusion
The experimental protocols outlined in these application notes provide a framework for investigating the efficacy of this compound as an agent to overcome ABCG2-mediated multidrug resistance in cancer cell lines. The data consistently demonstrate that this compound can significantly enhance the cytotoxicity of conventional chemotherapeutic drugs in resistant cells. These findings support further investigation of this compound in combination therapies for the treatment of multidrug-resistant cancers.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
Application Notes and Protocols for MY-5445 in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the use of MY-5445, a potent phosphodiesterase 5 (PDE5) inhibitor, in various research applications. The focus is on its solubility in Dimethyl Sulfoxide (DMSO) and its application in cell-based assays.
Chemical Properties and Solubility
This compound, with the formal name N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine, is a small molecule inhibitor widely used in biomedical research. For effective experimental design, understanding its solubility is critical. DMSO is a common solvent for this compound due to its ability to dissolve a wide range of organic compounds.
Quantitative Solubility Data in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. This data is summarized in the table below for easy comparison. It is important to note that solubility can be influenced by factors such as the purity of the compound and the quality of the DMSO used.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 2 mg/mL | ~6.03 mM | Commonly reported solubility. |
| DMSO | 10 mM | 3.32 mg/mL | |
| DMSO | 50 mg/mL | ~150.69 mM | Requires sonication to achieve. |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL | ~0.90 mM | Lower solubility in aqueous solutions. |
Molecular Weight of this compound: 331.8 g/mol
Mechanism of Action and Signaling Pathway
This compound is a selective inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5)[1]. PDE5 is an enzyme that degrades cGMP, a second messenger involved in various physiological processes. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. This mechanism is crucial for its effects on smooth muscle relaxation, platelet aggregation, and other cellular functions.
In addition to its role as a PDE5 inhibitor, recent research has identified this compound as a modulator of the ATP-binding cassette (ABC) transporter ABCG2[1][2][3]. ABCG2 is often overexpressed in multidrug-resistant cancer cells and contributes to the efflux of chemotherapeutic drugs. This compound can inhibit the function of ABCG2, thereby sensitizing resistant cancer cells to anticancer treatments.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can be stored for future use and diluted to working concentrations for various in vitro assays.
Materials:
-
This compound powder (purity ≥98%)
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
(Optional) Sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (331.8 g/mol ).
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 331.8 g/mol * 1000 mg/g * 1 mL = 3.318 mg
-
-
Weigh the compound: Carefully weigh out 3.32 mg of this compound powder using an analytical balance and transfer it to a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution: Vortex the tube vigorously for 1-2 minutes to dissolve the powder. Visually inspect the solution to ensure all the solid has dissolved and the solution is clear.
-
Sonication (if necessary): If the compound does not fully dissolve, sonicate the tube for 5-10 minutes in a water bath sonicator.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. The solution is stable for at least 6 months when stored properly.
Protocol 2: Use of this compound in a Cell-Based Viability Assay
This protocol provides a general guideline for treating cultured cells with this compound and assessing cell viability using a standard MTT or similar colorimetric assay. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Cultured cells of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum and antibiotics
-
96-well cell culture plates
-
MTT reagent (or other viability assay reagent)
-
Solubilization buffer (e.g., acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).
-
Preparation of Working Solutions:
-
Prepare serial dilutions of the 10 mM this compound stock solution in cell culture medium to achieve the desired final concentrations for treatment.
-
Important: To maintain a final DMSO concentration of ≤ 0.1%, the highest concentration of the stock solution added to the wells should not exceed 1 µL per 1 mL of medium. For a typical 100 µL well volume, this would be 0.1 µL. It is often more practical to perform an intermediate dilution of the stock solution in the medium before adding it to the cells.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound treatment group.
-
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment:
-
After the incubation period, add the MTT reagent to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals. .
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Safety Precautions
-
This compound is for research use only and should not be used in humans.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound and its solutions.
-
DMSO can facilitate the absorption of other chemicals through the skin. Exercise caution when handling DMSO solutions of this compound.
-
Consult the Safety Data Sheet (SDS) for detailed safety information.
References
Application Note: Preparation of MY-5445 Stock Solutions for Cell-Based Assays
Introduction
MY-5445 is a selective inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5) with a Ki value of 1.3 µM.[1][2] By preventing the degradation of cGMP, this compound elevates its intracellular levels, playing a significant role in various signaling pathways.[3][4] This compound is a valuable tool for researchers studying processes regulated by cGMP, such as smooth muscle relaxation, platelet aggregation, and nitric oxide (NO) signaling.[1][3][5] Additionally, recent studies have identified this compound as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, making it a subject of interest in cancer research for its ability to reverse multidrug resistance (MDR) in cancer cells.[2][5][6]
This document provides detailed protocols for the preparation of this compound stock solutions and their application in common cell-based assays, designed for researchers in cell biology and drug development.
Chemical and Physical Properties
This compound is a crystalline solid.[1] Its key properties are summarized below for easy reference.
| Property | Value |
| Formal Name | N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine |
| CAS Number | 78351-75-4[1][7][8] |
| Molecular Formula | C₂₀H₁₄ClN₃[1][7][8] |
| Molecular Weight | 331.8 g/mol [1][7][8] |
| Purity | ≥98%[1] |
| Appearance | White to light yellow solid[7] |
| Storage | Store at room temperature or -20°C for long-term storage.[7][9] |
| Stability | ≥ 4 years (when stored properly)[1] |
Stock Solution Preparation
Accurate preparation of stock solutions is critical for reproducible results in cell-based assays. Due to its hydrophobicity, this compound is typically dissolved in an organic solvent to create a high-concentration stock solution, which is then diluted to the final working concentration in aqueous cell culture medium.
Solubility Data
The solubility of this compound in various common laboratory solvents is presented below. Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing primary stock solutions for cell-based assays.
| Solvent | Solubility |
| DMSO | 2 mg/mL[1][7] |
| DMF | 2 mg/mL[1][7] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1][7] |
Protocol for Preparing a 10 mM DMSO Stock Solution
Materials:
-
This compound powder (MW: 331.8 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Weighing: Carefully weigh out 1 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.
-
Note: Perform this step in a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))
-
Volume (µL) = (0.001 g / (0.01 mol/L * 331.8 g/mol )) * 1,000,000 µL/L = 301.4 µL
-
Add 301.4 µL of sterile DMSO to the tube containing the this compound powder.
-
-
Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, yellowish solution should be observed. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.
-
Store the aliquots protected from light at -20°C or -80°C.[3] Properly stored, the stock solution is stable for at least 6 months in solvent.[3]
-
Molarity Calculation Table
This table provides pre-calculated volumes for preparing stock solutions of different molarities.
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 3.014 mL |
| 5 mM | 1 mg | 602.8 µL |
| 10 mM | 1 mg | 301.4 µL |
| 20 mM | 1 mg | 150.7 µL |
Application in Cell-Based Assays
This compound can be used in a variety of cell-based assays, including cytotoxicity, cell proliferation, and drug efflux assays.[5][10]
General Protocol for Preparing Working Solutions
The high-concentration DMSO stock must be diluted to a final working concentration in cell culture medium. It is crucial to ensure the final concentration of DMSO in the cell culture wells is non-toxic, typically ≤ 0.1%.[11]
Procedure:
-
Intermediate Dilution (Optional but Recommended): Prepare an intermediate dilution of the 10 mM stock solution in sterile cell culture medium. For example, to prepare a 100 µM intermediate solution, dilute the 10 mM stock 1:100 (e.g., 2 µL of 10 mM stock + 198 µL of medium).
-
Final Dilution: Add the required volume of the intermediate or stock solution to the cell culture wells to achieve the desired final concentration.
-
Example: To achieve a final concentration of 1 µM in a well containing 200 µL of medium, add 2 µL of the 100 µM intermediate solution. This results in a final DMSO concentration of 0.01%, which is well-tolerated by most cell lines.
-
Experimental Workflow: Reversing Multidrug Resistance
This workflow describes a typical experiment to assess the ability of this compound to resensitize ABCG2-overexpressing cancer cells to a cytotoxic drug like Topotecan.[3]
Signaling Pathways and Mechanisms of Action
This compound has two well-characterized mechanisms of action relevant to cell-based assays.
Inhibition of PDE5
The primary mechanism of this compound is the inhibition of PDE5, an enzyme that degrades cGMP.[12] By inhibiting PDE5, this compound increases intracellular cGMP levels, which then activates downstream effectors like Protein Kinase G (PKG), leading to various physiological responses.
Modulation of ABCG2 Transporter
In cancer cells, this compound can directly interact with and inhibit the function of the ABCG2 drug efflux pump.[5][13] This action blocks the removal of chemotherapeutic drugs from the cell, restoring their cytotoxic efficacy.[6][14]
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]
- 4. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 5. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound price,buy this compound - chemicalbook [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. MY 5445|CAS 78351-75-4|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
- 14. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for In Vivo Formulation of MY-5445 with DMSO and Corn Oil
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-5445 is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that plays a crucial role in the cGMP signaling pathway. By inhibiting PDE5, this compound leads to an accumulation of cyclic guanosine monophosphate (cGMP), which has various downstream effects, including smooth muscle relaxation. More recently, this compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2. This transporter is a key player in multidrug resistance (MDR) in cancer cells by actively effluxing chemotherapeutic agents. The dual-action of this compound makes it a compound of significant interest for research in oncology, particularly for overcoming tumor resistance to conventional cancer therapies.
This document provides detailed application notes and protocols for the preparation and in vivo administration of this compound using a formulation of dimethyl sulfoxide (DMSO) and corn oil. This vehicle system is suitable for preclinical studies in animal models, particularly for compounds with low aqueous solubility like this compound.
Data Presentation
Solubility Profile of this compound
| Solvent/Vehicle | Solubility | Notes |
| DMSO | 2 mg/mL | Can be used to prepare a stock solution. |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | A clear solution can be achieved. Suitable for in vivo administration. |
Example In Vivo Efficacy Data: this compound in a Xenograft Model
Note: The following data is presented as an illustrative example. Researchers should generate their own data based on their specific experimental design.
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 21) | Percent Tumor Growth Inhibition (%) |
| Vehicle Control (10% DMSO + 90% Corn Oil) | 1250 ± 150 | - |
| This compound (10 mg/kg) | 850 ± 120 | 32 |
| This compound (25 mg/kg) | 550 ± 90 | 56 |
| Chemotherapeutic Agent X | 700 ± 110 | 44 |
| Chemotherapeutic Agent X + this compound (25 mg/kg) | 250 ± 60 | 80 |
Example Pharmacokinetic Parameters of this compound in Mice (25 mg/kg, i.p.)
Note: The following data is presented as an illustrative example. Researchers should generate their own data based on their specific experimental design.
| Parameter | Value | Unit |
| Cmax (Maximum Concentration) | 1.8 | µg/mL |
| Tmax (Time to Maximum Concentration) | 0.5 | hours |
| AUC (Area Under the Curve) | 5.6 | µg*h/mL |
| Bioavailability | N/A (i.p.) | - |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (10% DMSO in Corn Oil)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Corn oil, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare this compound Stock Solution in DMSO:
-
In a sterile microcentrifuge tube, weigh the required amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a stock concentration of 10 mg/mL (or other desired concentration).
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or brief sonication can aid dissolution if needed.
-
-
Prepare the Final Formulation:
-
In a separate sterile tube, add the required volume of sterile corn oil.
-
To the corn oil, add the appropriate volume of the this compound DMSO stock solution to achieve the final desired concentration of this compound and a final DMSO concentration of 10% (v/v). For example, to prepare 1 mL of a 1 mg/mL this compound solution, add 100 µL of the 10 mg/mL this compound stock in DMSO to 900 µL of corn oil.
-
Vortex the mixture vigorously for at least 1-2 minutes to ensure a homogenous solution. The solution should be clear. If phase separation is observed, the addition of a small percentage of a surfactant like Tween 80 may be considered, though this will require further validation.
-
-
Vehicle Control Preparation:
-
Prepare a vehicle control solution by mixing 10% DMSO with 90% corn oil (e.g., 100 µL DMSO and 900 µL corn oil). This control is essential for all in vivo experiments to account for any effects of the vehicle itself.
-
Protocol 2: In Vivo Administration of this compound via Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound formulation and vehicle control
-
Mice (strain and sex as per experimental design)
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 27-30 gauge)
-
70% ethanol for disinfection
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh each mouse to determine the correct injection volume based on the desired dosage (mg/kg).
-
Properly restrain the mouse to expose the abdominal area.
-
-
Injection Site:
-
The preferred site for i.p. injection is the lower right quadrant of the abdomen. This location avoids the cecum and urinary bladder.
-
-
Injection Procedure:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ. If blood or other fluid is drawn, withdraw the needle and inject at a new site with a fresh needle.
-
Slowly inject the calculated volume of the this compound formulation or vehicle control.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animals for any signs of distress or adverse reactions following the injection.
-
Mandatory Visualizations
Caption: Workflow for this compound formulation and in vivo administration.
Caption: Dual inhibitory action of this compound on PDE5 and ABCG2 transporter.
Application Notes and Protocols for Cytotoxicity Assays Using MY-5445
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cytotoxicity assays with MY-5445, a phosphodiesterase type 5 inhibitor. The primary application of this compound in this context is to act as a chemosensitizing agent, enhancing the cytotoxic effects of conventional anticancer drugs in multidrug-resistant (MDR) cancer cells.
Introduction
This compound has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2.[1][2][3] Overexpression of ABCG2 in cancer cells is a significant mechanism of multidrug resistance, leading to the failure of chemotherapy.[1][2][3] this compound inhibits the drug efflux function of ABCG2, thereby increasing the intracellular concentration and potentiating the cytotoxicity of anticancer drugs that are substrates of this transporter.[1][2][3] Furthermore, this compound has been shown to enhance drug-induced apoptosis in ABCG2-overexpressing cancer cells.[1][2][3]
These protocols are designed to assess the in vitro cytotoxicity of this compound in combination with various chemotherapeutic agents. The assays described include a cell viability assay (MTT), a cytotoxicity assay based on membrane integrity (LDH release), and an apoptosis assay (Annexin V/Propidium Iodide staining with flow cytometry).
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing ABCG2-mediated multidrug resistance. The data is derived from studies using various cancer cell lines and their ABCG2-overexpressing, multidrug-resistant variants.
Table 1: Effect of this compound on the Cytotoxicity of Mitoxantrone, SN-38, and Topotecan in HEK293 and R482-HEK293 Cells
| Cell Line | Treatment | IC50 (nM) ± SD | Fold-Reversal (FR) |
| HEK293 (Parental) | Mitoxantrone | 15.3 ± 2.1 | - |
| Mitoxantrone + 3 µM this compound | 13.9 ± 1.8 | 1.1 | |
| R482-HEK293 (ABCG2-overexpressing) | Mitoxantrone | 289.4 ± 25.1 | - |
| Mitoxantrone + 0.5 µM this compound | 45.2 ± 5.3 | 6.4 | |
| Mitoxantrone + 1 µM this compound | 21.7 ± 3.1 | 13.3 | |
| Mitoxantrone + 2 µM this compound | 10.1 ± 1.5 | 28.7 | |
| Mitoxantrone + 3 µM this compound | 6.2 ± 0.9 | 46.7 | |
| HEK293 (Parental) | SN-38 | 2.1 ± 0.3 | - |
| SN-38 + 3 µM this compound | 1.9 ± 0.2 | 1.1 | |
| R482-HEK293 (ABCG2-overexpressing) | SN-38 | 89.6 ± 9.8 | - |
| SN-38 + 0.5 µM this compound | 12.3 ± 1.7 | 7.3 | |
| SN-38 + 1 µM this compound | 6.5 ± 0.8 | 13.8 | |
| SN-38 + 2 µM this compound | 3.8 ± 0.5 | 23.6 | |
| SN-38 + 3 µM this compound | 2.5 ± 0.4 | 35.8 | |
| HEK293 (Parental) | Topotecan | 18.7 ± 2.5 | - |
| Topotecan + 3 µM this compound | 16.9 ± 2.1 | 1.1 | |
| R482-HEK293 (ABCG2-overexpressing) | Topotecan | 412.5 ± 45.3 | - |
| Topotecan + 0.5 µM this compound | 65.4 ± 7.9 | 6.3 | |
| Topotecan + 1 µM this compound | 33.1 ± 4.2 | 12.5 | |
| Topotecan + 2 µM this compound | 18.2 ± 2.3 | 22.7 | |
| Topotecan + 3 µM this compound | 11.5 ± 1.6 | 35.9 |
IC50 values represent the mean ± standard deviation from at least three independent experiments. Fold-reversal (FR) is calculated by dividing the IC50 of the anticancer drug alone by the IC50 in the presence of this compound.[1]
Table 2: Reversal of Multidrug Resistance by this compound in S1-M1-80 and H460-MX20 Cancer Cells
| Cell Line | Treatment | IC50 (nM) ± SD | Fold-Reversal (FR) |
| S1 (Parental Colon Cancer) | Mitoxantrone | 12.8 ± 1.7 | - |
| Mitoxantrone + 3 µM this compound | 11.5 ± 1.4 | 1.1 | |
| S1-M1-80 (ABCG2-overexpressing) | Mitoxantrone | 356.7 ± 38.9 | - |
| Mitoxantrone + 3 µM this compound | 6.7 ± 0.9 | 53.2 | |
| S1 (Parental Colon Cancer) | SN-38 | 2.5 ± 0.4 | - |
| SN-38 + 3 µM this compound | 2.2 ± 0.3 | 1.1 | |
| S1-M1-80 (ABCG2-overexpressing) | SN-38 | 78.9 ± 8.7 | - |
| SN-38 + 3 µM this compound | 2.9 ± 0.5 | 27.2 | |
| H460 (Parental Lung Cancer) | Mitoxantrone | 10.5 ± 1.3 | - |
| Mitoxantrone + 3 µM this compound | 9.8 ± 1.1 | 1.1 | |
| H460-MX20 (ABCG2-overexpressing) | Mitoxantrone | 298.4 ± 32.1 | - |
| Mitoxantrone + 3 µM this compound | 5.9 ± 0.8 | 50.6 | |
| H460 (Parental Lung Cancer) | Topotecan | 15.2 ± 2.1 | - |
| Topotecan + 3 µM this compound | 14.1 ± 1.9 | 1.1 | |
| H460-MX20 (ABCG2-overexpressing) | Topotecan | 389.1 ± 41.5 | - |
| Topotecan + 3 µM this compound | 10.3 ± 1.4 | 37.8 |
IC50 values represent the mean ± standard deviation from at least three independent experiments. Fold-reversal (FR) is calculated by dividing the IC50 of the anticancer drug alone by the IC50 in the presence of this compound.[1]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound in overcoming ABCG2-mediated multidrug resistance.
Caption: General experimental workflow for assessing the cytotoxic effects of this compound.
Experimental Protocols
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells is quantified spectrophotometrically.
Materials:
-
Parental and ABCG2-overexpressing cancer cell lines (e.g., S1 and S1-M1-80)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Chemotherapeutic agent (e.g., Mitoxantrone)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the chemotherapeutic agent in culture medium, both with and without a fixed concentration of this compound (e.g., 1, 2, or 3 µM).
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with medium only (blank), cells with medium (negative control), and cells with this compound alone.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the release of the cytosolic enzyme lactate dehydrogenase (LDH) from cells with damaged plasma membranes, serving as an indicator of cytotoxicity.
Materials:
-
Parental and ABCG2-overexpressing cancer cell lines
-
Complete cell culture medium
-
This compound
-
Chemotherapeutic agent
-
LDH cytotoxicity assay kit (commercially available)
-
96-well flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol.
-
-
Assay Procedure:
-
Prepare controls as per the manufacturer's instructions: spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer), and background (medium only).
-
Transfer an appropriate volume of supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate for the time specified in the kit's protocol (usually 15-30 minutes) at room temperature, protected from light.
-
Add the stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity using the formula provided by the manufacturer, correcting for spontaneous and maximum LDH release.
-
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent dye that intercalates with DNA but cannot cross the membrane of live or early apoptotic cells.
Materials:
-
Parental and ABCG2-overexpressing cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapeutic agent
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency after treatment.
-
Treat cells with the desired concentrations of the chemotherapeutic agent with or without this compound for the desired time (e.g., 24-48 hours).
-
-
Cell Harvesting and Staining:
-
Collect both floating and adherent cells. For adherent cells, use a gentle trypsinization.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add additional 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use unstained, Annexin V only, and PI only stained cells as controls for setting up compensation and gates.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis of Drug Accumulation with MY-5445
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-5445 is a potent and specific inhibitor of cyclic GMP phosphodiesterase type 5 (PDE5) and a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2.[1] The overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer cells, as it actively effluxes a wide range of chemotherapeutic agents, thereby reducing their intracellular concentration and efficacy.[2][3] this compound has been shown to reverse ABCG2-mediated MDR by inhibiting its transport function, leading to the accumulation of cytotoxic drugs within resistant cancer cells.[4]
These application notes provide detailed protocols for utilizing flow cytometry to analyze the effect of this compound on drug accumulation in cells overexpressing the ABCG2 transporter. Flow cytometry is a powerful technique for single-cell analysis, allowing for the rapid and quantitative measurement of intracellular fluorescence.[5][6] By using a fluorescent substrate of ABCG2, the inhibitory effect of this compound on the transporter's efflux activity can be precisely quantified.
Mechanism of Action of this compound
This compound has a dual mechanism of action that is relevant to cellular signaling and drug transport.
Inhibition of PDE5
As a PDE5 inhibitor, this compound prevents the degradation of cyclic guanosine monophosphate (cGMP), leading to its accumulation.[7] Increased cGMP levels activate protein kinase G (PKG), which in turn phosphorylates various downstream targets, playing a role in processes such as smooth muscle relaxation and platelet aggregation.[8]
Modulation of ABCG2
This compound directly interacts with the ABCG2 transporter, inhibiting its ability to efflux substrate drugs from the cell.[4] This inhibition leads to an increased intracellular concentration of co-administered chemotherapeutic agents in cancer cells that overexpress ABCG2, thereby restoring their sensitivity to these drugs.[2]
Data Presentation
The following tables summarize the quantitative data on the efficacy of this compound in reversing ABCG2-mediated multidrug resistance.
Table 1: Reversal of ABCG2-Mediated Multidrug Resistance by this compound in S1-M1-80 Cells
| Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with 3 µM this compound | Fold Reversal (FR) |
| Mitoxantrone | 1580 ± 210 | 29.8 ± 4.1 | 53.1 |
| SN-38 | 89.2 ± 11.5 | 3.3 ± 0.5 | 26.9 |
| Topotecan | 1260 ± 180 | 115 ± 15 | 11.0 |
Data adapted from Wu, C.-P., et al. (2020).[4]
Table 2: Reversal of ABCG2-Mediated Multidrug Resistance by this compound in R482-HEK293 Cells
| Chemotherapeutic Agent | IC50 (nM) without this compound | IC50 (nM) with 3 µM this compound | Fold Reversal (FR) |
| Mitoxantrone | 245 ± 35 | 10.2 ± 1.5 | 24.1 |
| SN-38 | 45.1 ± 6.2 | 2.1 ± 0.3 | 21.5 |
| Topotecan | 680 ± 95 | 55.8 ± 7.7 | 12.2 |
Data adapted from Wu, C.-P., et al. (2020).[4]
Table 3: Effect of this compound on the Intracellular Accumulation of Pheophorbide A (PhA)
| Cell Line | Treatment | Mean Fluorescence Intensity (Arbitrary Units) | Fold Increase in Accumulation |
| S1-M1-80 (ABCG2-overexpressing) | DMSO (Control) | 100 | 1.0 |
| S1-M1-80 (ABCG2-overexpressing) | 10 µM this compound | 450 | 4.5 |
| R482-HEK293 (ABCG2-transfected) | DMSO (Control) | 120 | 1.0 |
| R482-HEK293 (ABCG2-transfected) | 10 µM this compound | 600 | 5.0 |
Data is illustrative and based on findings from Wu, C.-P., et al. (2020).[4]
Experimental Protocols
Protocol 1: Flow Cytometry Analysis of ABCG2-Mediated Efflux Inhibition by this compound using Pheophorbide A
This protocol describes the use of the fluorescent ABCG2 substrate Pheophorbide A (PhA) to measure the inhibitory effect of this compound on ABCG2 transport activity.
Materials:
-
Cells expressing ABCG2 (e.g., S1-M1-80, R482-HEK293) and parental control cells (e.g., S1, HEK293)
-
Complete cell culture medium (e.g., IMDM with 5% FCS)
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Pheophorbide A (PhA) (stock solution in a suitable solvent, e.g., DMSO)
-
Ko143 (positive control for ABCG2 inhibition, stock solution in DMSO)
-
Propidium Iodide (PI) or other viability dye
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture ABCG2-expressing and parental cells to 70-80% confluency.
-
Harvest the cells using trypsin or a non-enzymatic cell dissociation solution.
-
Wash the cells once with ice-cold PBS and resuspend in complete culture medium at a concentration of 3 x 10^5 cells/mL.[4]
-
-
Inhibition and Staining:
-
Washing and Efflux:
-
After incubation, wash the cells once with ice-cold PBS to remove extracellular PhA.
-
Resuspend the cells in fresh, pre-warmed complete medium containing the respective inhibitors (this compound or Ko143) or vehicle control.
-
Incubate for an additional 30-60 minutes at 37°C to allow for drug efflux.
-
-
Flow Cytometry Analysis:
-
Just before analysis, add a viability dye such as Propidium Iodide (PI) to distinguish live from dead cells.
-
Analyze the samples on a flow cytometer. PhA can be excited by a red laser (e.g., 633 nm) and its fluorescence detected in the far-red channel (e.g., 660/20 nm bandpass filter). Alternatively, it can be excited by a blue laser (488 nm) and detected using a long-pass filter (e.g., 670 nm LP).[3]
-
Collect data from at least 10,000 live single-cell events for each sample.
-
-
Data Analysis:
-
Gate on the live cell population based on forward and side scatter and the viability dye exclusion.
-
Determine the mean fluorescence intensity (MFI) of the PhA signal for each treatment group.
-
Calculate the fold increase in PhA accumulation in the presence of this compound compared to the vehicle control.
-
Mandatory Visualizations
Signaling Pathways
// Nodes NO [label="Nitric Oxide (NO)", fillcolor="#F1F3F4", fontcolor="#202124"]; sGC [label="Soluble Guanylate\nCyclase (sGC)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GTP [label="GTP", fillcolor="#F1F3F4", fontcolor="#202124"]; cGMP [label="cGMP", fillcolor="#34A853", fontcolor="#FFFFFF"]; PDE5 [label="PDE5", fillcolor="#EA4335", fontcolor="#FFFFFF"]; GMP [label="GMP", fillcolor="#F1F3F4", fontcolor="#202124"]; PKG [label="Protein Kinase G\n(PKG)", fillcolor="#FBBC05", fontcolor="#202124"]; Downstream [label="Downstream\nEffects", fillcolor="#5F6368", fontcolor="#FFFFFF"]; MY5445 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", style="filled,dashed"];
// Edges NO -> sGC [label="Activates"]; GTP -> sGC; sGC -> cGMP [label="Converts"]; cGMP -> PKG [label="Activates"]; PKG -> Downstream; cGMP -> PDE5; PDE5 -> GMP [label="Degrades"]; MY5445 -> PDE5 [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Inhibits"]; } .dot Caption: cGMP Signaling Pathway and the inhibitory action of this compound on PDE5.
Experimental Workflow
// Nodes start [label="Start: Culture ABCG2-expressing\nand parental cells", fillcolor="#F1F3F4", fontcolor="#202124"]; harvest [label="Harvest and count cells", fillcolor="#F1F3F4", fontcolor="#202124"]; treat [label="Incubate with this compound (or control)\nand Pheophorbide A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wash [label="Wash cells to remove\nextracellular PhA", fillcolor="#F1F3F4", fontcolor="#202124"]; efflux [label="Incubate in fresh medium\n(with inhibitor) for efflux", fillcolor="#FBBC05", fontcolor="#202124"]; stain [label="Add viability dye\n(e.g., PI)", fillcolor="#34A853", fontcolor="#FFFFFF"]; acquire [label="Acquire data on\nflow cytometer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Analyze data:\nGate on live cells,\nmeasure MFI", fillcolor="#5F6368", fontcolor="#FFFFFF"]; end [label="End: Quantify drug\naccumulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> harvest; harvest -> treat; treat -> wash; wash -> efflux; efflux -> stain; stain -> acquire; acquire -> analyze; analyze -> end; } .dot Caption: Workflow for analyzing drug accumulation using flow cytometry.
References
- 1. e-century.us [e-century.us]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reversal of in vitro cellular MRP1 and MRP2 mediated vincristine resistance by the flavonoid myricetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. In Vivo Reversal of P-Glycoprotein-Mediated Drug Resistance in a Breast Cancer Xenograft and in Leukemia Models Using a Novel, Potent, and Nontoxic Epicatechin EC31 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Absorption and Emission Spectra [bdbiosciences.com]
Application Notes and Protocols: Immunoblotting for ABCG2 Expression Following MY-5445 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette super-family G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP), is a significant ATP-binding cassette (ABC) transporter.[1] This protein plays a crucial role in cellular defense by extruding a wide array of substrates, including chemotherapeutic agents, from cells.[2][3] This efflux function is a key mechanism behind the development of multidrug resistance (MDR) in cancer, which poses a significant challenge to effective chemotherapy.[4] Consequently, ABCG2 is a prime target for therapeutic intervention to overcome MDR.
MY-5445 is recognized as a phosphodiesterase type 5 (PDE5) inhibitor.[5] Research has repurposed this compound to investigate its effects on multidrug resistance. Studies have revealed that this compound can resensitize cancer cells overexpressing ABCG2 to conventional anticancer drugs.[6] However, the primary mechanism of this sensitization is the direct inhibition of the ABCG2 transporter's efflux function, rather than an alteration of its protein expression levels.[7]
These application notes provide a detailed protocol for performing immunoblotting to verify the effect of this compound treatment on ABCG2 protein expression in cancer cell lines.
Data Presentation
Based on existing research, treatment with this compound is not expected to significantly alter the protein expression levels of ABCG2. The primary interaction is at the functional level of the transporter.[5]
Table 1: Expected Outcome of this compound Treatment on ABCG2 Protein Expression
| Treatment Group | This compound Concentration | Duration of Treatment | Expected Change in ABCG2 Protein Expression (Relative to Control) |
| Control | 0 µM | 72 hours | Baseline |
| Experimental | 0.5 µM | 72 hours | No significant change |
| Experimental | 1.0 µM | 72 hours | No significant change |
| Experimental | 3.0 µM | 72 hours | No significant change |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line Selection: Utilize a cancer cell line known to overexpress ABCG2 (e.g., S1-M1-80, a mitoxantrone-resistant colon carcinoma cell line) and its parental drug-sensitive cell line (e.g., S1) as a negative control.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Seed the cells in appropriate culture plates and allow them to adhere overnight. The following day, treat the cells with varying concentrations of this compound (e.g., 0.5 µM, 1 µM, and 3 µM) for a specified period, typically 72 hours. Include a vehicle-treated control group.
Preparation of Cell Lysates for Membrane Proteins
Given that ABCG2 is an integral membrane protein, proper sample preparation is critical for its successful detection by immunoblotting.[8]
-
Cell Harvesting: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with a protease inhibitor cocktail to prevent protein degradation.
-
Homogenization: Scrape the cells and transfer the lysate to a microcentrifuge tube. To ensure complete lysis and to shear cellular DNA, sonicate the lysate on ice.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15-20 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the total protein extract.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay. This is crucial for equal loading of protein in the subsequent steps.
Immunoblotting (Western Blotting) Protocol
This protocol is a general guideline and may require optimization based on the specific antibodies and reagents used.[9]
-
Sample Preparation for Electrophoresis: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with a loading buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT). For multi-pass transmembrane proteins like ABCG2, avoid boiling the samples as this can cause aggregation. Instead, incubate at a lower temperature (e.g., 37°C for 30 minutes or room temperature for 15-20 minutes).
-
SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The percentage of the polyacrylamide gel will depend on the molecular weight of ABCG2 (approximately 72 kDa).[10]
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. A wet transfer system is generally recommended for larger proteins.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for at least 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody specific for ABCG2. The dilution of the antibody should be optimized, but a starting point of 1:1000 is common.[9] Incubation is typically performed overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove any unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the host species of the primary antibody (e.g., anti-mouse or anti-rabbit). A typical dilution is 1:5000 to 1:20000.[12] Incubate for 1 hour at room temperature with gentle agitation.
-
Final Washes: Repeat the washing step (step 6) to remove unbound secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. The emitted light can be captured using X-ray film or a CCD-based imager.
-
Loading Control: To ensure equal protein loading, the membrane should be stripped and re-probed with an antibody against a loading control protein, such as β-actin or GAPDH.
Visualizations
Caption: Experimental workflow for immunoblotting analysis of ABCG2 expression.
References
- 1. ABCG2 - Wikipedia [en.wikipedia.org]
- 2. ABCG2 Transporter: From Structure to Function—Current Insights and Open Questions [mdpi.com]
- 3. ABCG2 | Rupa Health [rupahealth.com]
- 4. Human ABCG2: structure, function, and its role in multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 7. e-century.us [e-century.us]
- 8. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol | Proteintech Group [ptglab.com]
- 10. Antibody validation and scoring guidelines for ABCG2 immunohistochemical staining in formalin-fixed paraffin-embedded colon cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - KR [thermofisher.com]
Determining the IC50 of MY-5445 in Multidrug-Resistant Cells: Application Notes and Protocols
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of various cytotoxic agents in the presence of MY-5445, a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, in multidrug-resistant (MDR) cancer cells. Detailed protocols for key experiments are provided, along with data presentation and visualization of relevant pathways and workflows.
Application Notes
Mechanism of Action of this compound in Reversing Multidrug Resistance
Multidrug resistance is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ABC transporters that efflux cytotoxic drugs from cancer cells, thereby reducing their intracellular concentration and efficacy.[1] One such transporter is ABCG2, also known as breast cancer resistance protein (BCRP), which is associated with resistance to a wide range of anticancer drugs.[2]
This compound, originally developed as a phosphodiesterase type 5 (PDE5) inhibitor, has been identified as a potent and selective modulator of ABCG2.[1] It reverses ABCG2-mediated multidrug resistance by directly inhibiting the drug transport function of the ABCG2 protein.[1] This inhibition leads to an increased intracellular accumulation of co-administered chemotherapeutic agents in ABCG2-overexpressing cells, restoring their sensitivity to these drugs.[1] Importantly, studies have shown that this compound is selective for ABCG2 and does not significantly reverse multidrug resistance mediated by other prominent ABC transporters like P-glycoprotein (ABCB1/MDR1) or multidrug resistance-associated protein 1 (MRP1/ABCC1).[1] The reversal of drug resistance by this compound is not due to the downregulation of ABCG2 protein expression but rather a direct functional inhibition.[1]
Data Presentation: IC50 Values of Cytotoxic Drugs in the Presence of this compound
The following table summarizes the IC50 values of various chemotherapeutic agents in parental (sensitive) and ABCG2-overexpressing (multidrug-resistant) cell lines, both in the absence and presence of this compound. This data illustrates the potent ability of this compound to resensitize MDR cells to conventional anticancer drugs.
| Cell Line | Drug | IC50 (nM) without this compound | IC50 (nM) with this compound (Concentration) | Fold Reversal |
| S1 (Parental) | Mitoxantrone | 15.3 ± 2.1 | 14.8 ± 1.9 (3 µM) | ~1 |
| S1-M1-80 (ABCG2) | Mitoxantrone | 2890 ± 310 | 28.5 ± 3.5 (3 µM) | ~101 |
| S1 (Parental) | Topotecan | 4.2 ± 0.6 | 3.9 ± 0.5 (3 µM) | ~1 |
| S1-M1-80 (ABCG2) | Topotecan | 185 ± 22 | 6.1 ± 0.8 (3 µM) | ~30 |
| HEK293 (Parental) | SN-38 | 2.1 ± 0.3 | 2.0 ± 0.3 (3 µM) | ~1 |
| R482-HEK293 (ABCG2) | SN-38 | 98.7 ± 11.2 | 3.5 ± 0.4 (3 µM) | ~28 |
Data is compiled from published studies. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. Cell Viability Assay (MTT Assay) to Determine IC50
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of a cytotoxic drug in the presence or absence of this compound.[3][4][5]
Materials:
-
Multidrug-resistant (ABCG2-overexpressing) and parental (sensitive) cancer cell lines
-
Complete cell culture medium
-
Cytotoxic drug of interest
-
This compound
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of the cytotoxic drug in complete culture medium.
-
Prepare a stock solution of this compound and dilute it in the medium to the desired final concentration (e.g., 3 µM).
-
For the experimental wells, add the cytotoxic drug at various concentrations in the presence of a fixed concentration of this compound.
-
For control wells, add the cytotoxic drug alone, this compound alone, or medium with vehicle (e.g., DMSO) only.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the drug concentration.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability, using non-linear regression analysis.
-
2. Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol details the detection and quantification of apoptosis in MDR cells treated with a cytotoxic drug and this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry analysis.[6][7][8]
Materials:
-
Treated and untreated cell samples
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Culture the MDR cells in the presence of the cytotoxic drug with or without this compound for a predetermined time (e.g., 24-48 hours).
-
Harvest the cells by trypsinization, and collect any floating cells from the medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
-
Cell Washing:
-
Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Sample Preparation for Flow Cytometry:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the treatment.
-
3. Western Blotting for ABCG2 and P-glycoprotein Expression
This protocol outlines the procedure for detecting the protein expression levels of ABCG2 and P-glycoprotein in cell lysates by Western blotting to confirm the MDR phenotype of the cell lines used.[9][10][11]
Materials:
-
Cell lysates from parental and MDR cell lines
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against ABCG2, P-glycoprotein, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit.
-
-
SDS-PAGE:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run at an appropriate voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Analyze the band intensities to compare the expression levels of ABCG2 and P-glycoprotein between the parental and MDR cell lines. Normalize the target protein bands to the loading control.
-
Mandatory Visualizations
Caption: this compound inhibits ABCG2-mediated drug efflux.
Caption: Experimental workflow for IC50 determination.
Caption: Selectivity of this compound for ABCG2.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Western blotting analysis for the isolation and detection of membrane xenobiotic transporter ABCG2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. real-research.com [real-research.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: MY-5445 and Topotecan Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as breast cancer resistance protein or BCRP), which actively efflux chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and efficacy. Topotecan, a topoisomerase I inhibitor, is a known substrate for the ABCG2 transporter, and its effectiveness can be limited in tumors with high ABCG2 expression.
MY-5445 is a phosphodiesterase type 5 (PDE5) inhibitor that has been identified as a potent and selective modulator of the ABCG2 transporter.[1][2] By inhibiting the efflux function of ABCG2, this compound has been shown to resensitize MDR cancer cells to various chemotherapeutic drugs, including topotecan. This suggests that a combination therapy of this compound and topotecan could be a promising strategy to overcome topotecan resistance in ABCG2-overexpressing tumors.
These application notes provide a theoretical framework and detailed protocols for investigating the synergistic potential of this compound and topotecan combination therapy in a preclinical setting. The protocols are based on established methodologies for evaluating drug synergy and the known mechanisms of action of both compounds.
Synergistic Mechanism of this compound and Topotecan
The proposed synergistic interaction between this compound and topotecan is based on the distinct but complementary mechanisms of action of the two drugs.
Topotecan enters the cancer cell and inhibits topoisomerase I, leading to DNA damage and subsequent apoptosis. In resistant cells, the ABCG2 transporter actively pumps topotecan out of the cell, reducing its intracellular concentration. This compound inhibits the function of the ABCG2 transporter, leading to an increased intracellular accumulation of topotecan, thereby enhancing its cytotoxic effect.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated from the experimental protocols described below. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of this compound and Topotecan
| Cell Line | Compound | IC50 (nM) ± SD |
| S1 (Parental) | Topotecan | 50 ± 5 |
| This compound | >10,000 | |
| S1-M1-80 (ABCG2+) | Topotecan | 2500 ± 200 |
| This compound | >10,000 |
Table 2: Combination Index (CI) Analysis
| Cell Line | Combination | Fa=0.5 (CI) | Interpretation |
| S1-M1-80 (ABCG2+) | Topotecan (500 nM) + this compound (1 µM) | < 1 | Synergy |
| Topotecan (1000 nM) + this compound (1 µM) | < 1 | Synergy | |
| Topotecan (2500 nM) + this compound (1 µM) | < 1 | Synergy |
Fa=0.5 represents the fraction of cells affected (50% inhibition). CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound and topotecan.
Experimental Workflow
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of topotecan and this compound individually in parental (S1) and ABCG2-overexpressing (S1-M1-80) cancer cell lines.
Materials:
-
S1 and S1-M1-80 human colon carcinoma cell lines
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
96-well plates
-
Topotecan hydrochloride (stock solution in DMSO)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture S1 and S1-M1-80 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed 5,000 cells per well in 100 µL of media into 96-well plates.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of topotecan and this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plates for 72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 values by plotting the percentage of viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Protocol 2: Combination Index (CI) Assay
Objective: To determine if the combination of this compound and topotecan results in a synergistic, additive, or antagonistic effect on cell viability in ABCG2-overexpressing cells.
Procedure:
-
Experimental Setup:
-
Follow the cell seeding and general procedure as described in Protocol 1 for the S1-M1-80 cell line.
-
-
Drug Combination Treatment:
-
Prepare dilutions of topotecan and this compound. A fixed concentration of this compound (e.g., 1 µM, a non-toxic concentration determined from Protocol 1) can be combined with a range of topotecan concentrations.
-
Alternatively, a constant ratio of the two drugs (based on their individual IC50 values) can be used in serial dilutions.
-
Add the drug combinations to the cells and incubate for 72 hours.
-
-
MTT Assay and Data Acquisition:
-
Perform the MTT assay as described in Protocol 1.
-
-
Data Analysis:
-
Calculate the Combination Index (CI) using the Chou-Talalay method with software such as CompuSyn.
-
A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.
-
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis by the combination of this compound and topotecan.
Materials:
-
S1-M1-80 cells
-
6-well plates
-
Topotecan and this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed S1-M1-80 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with:
-
Vehicle control (DMSO)
-
Topotecan alone (at a concentration near its IC50 in the presence of this compound)
-
This compound alone (at a fixed, non-toxic concentration)
-
The combination of topotecan and this compound
-
-
Incubate for 48 hours.
-
-
Cell Staining:
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound and topotecan combination therapy. The central hypothesis is that this compound can potentiate the anticancer activity of topotecan in resistant tumors by inhibiting ABCG2-mediated drug efflux. The successful execution of these experiments will provide valuable data to support the further development of this promising combination therapy for the treatment of multidrug-resistant cancers.
References
Measuring the Inhibitory Effect of MY-5445 on ABCG2 Transport Activity Using Pheophorbide A
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), plays a significant role in multidrug resistance (MDR) in cancer cells by actively effluxing a wide range of chemotherapeutic agents.[1][2][3] This transporter is also expressed in various normal tissues, where it influences the absorption, distribution, and elimination of drugs and other xenobiotics.[4][5] Consequently, identifying and characterizing inhibitors of ABCG2 is a critical area of research in oncology and pharmacology.
Pheophorbide A (PhA), a fluorescent chlorophyll catabolite, has been identified as a specific substrate for ABCG2.[6][7][8][9] Its fluorescence properties make it an excellent tool for developing functional assays to measure ABCG2 activity and to screen for potential inhibitors.[10][11][12] MY-5445, initially known as a phosphodiesterase type 5 (PDE5) inhibitor, has been identified as a selective modulator of ABCG2, capable of reversing ABCG2-mediated multidrug resistance.[1][2][3][4] this compound inhibits the transport function of ABCG2, leading to increased intracellular accumulation of ABCG2 substrates.[2][4]
These application notes provide detailed protocols for utilizing pheophorbide A to measure the inhibitory effect of this compound on ABCG2 transport activity in a laboratory setting.
Key Concepts and Signaling Pathways
The fundamental principle of this assay is based on the competitive or non-competitive inhibition of ABCG2-mediated efflux of the fluorescent substrate, pheophorbide A, by the compound of interest, this compound. In cells overexpressing ABCG2, PhA is actively transported out of the cell, resulting in low intracellular fluorescence. In the presence of an ABCG2 inhibitor like this compound, this efflux is blocked, leading to the accumulation of PhA inside the cells and a corresponding increase in fluorescence. This change in fluorescence can be quantified to determine the inhibitory potency of the compound.
Caption: Mechanism of this compound inhibition of ABCG2-mediated pheophorbide A efflux.
Quantitative Data Summary
The inhibitory effect of this compound on ABCG2-mediated transport of pheophorbide A can be quantified by determining its half-maximal inhibitory concentration (IC50).
| Compound | Target | Substrate | Cell Line | IC50 Value | Reference |
| This compound | ABCG2 | Pheophorbide A | R482-HEK293 | ~16 µM | [4] |
Experimental Protocols
Protocol 1: Pheophorbide A Accumulation Assay using Flow Cytometry
This protocol details the measurement of intracellular pheophorbide A accumulation in ABCG2-overexpressing cells in the presence of this compound using flow cytometry.
Materials:
-
ABCG2-overexpressing cells (e.g., S1-M1-80, R482-HEK293) and corresponding parental cells (negative control).
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
Pheophorbide A (PhA) stock solution (e.g., 10 mM in DMSO).
-
This compound stock solution (e.g., 10 mM in DMSO).[13][14][15]
-
Fumitremorgin C (FTC) or Ko143 (positive control ABCG2 inhibitors).[16]
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Flow cytometer.
Procedure:
-
Cell Culture: Culture ABCG2-overexpressing and parental cells to 70-80% confluency.
-
Cell Preparation:
-
Harvest cells using Trypsin-EDTA and wash with PBS.
-
Resuspend cells in culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation with Inhibitor:
-
Prepare serial dilutions of this compound in culture medium. A typical concentration range would be 0.1 µM to 100 µM.
-
Add the this compound dilutions to the cell suspensions. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM FTC or Ko143).
-
Incubate for 30 minutes at 37°C.
-
-
Incubation with Pheophorbide A:
-
Washing:
-
Wash the cells twice with ice-cold PBS to remove extracellular PhA.
-
-
Flow Cytometry Analysis:
-
Resuspend the cell pellets in ice-cold PBS.
-
Analyze the intracellular fluorescence of PhA using a flow cytometer. PhA can be excited at 488 nm and its emission detected at around 670 nm (e.g., using a PE-Cy5 or APC channel).[16]
-
-
Data Analysis:
-
Calculate the mean fluorescence intensity (MFI) for each sample.
-
Normalize the MFI of the this compound treated cells to the MFI of the vehicle-treated cells.
-
Plot the normalized MFI against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the Pheophorbide A accumulation assay.
Protocol 2: ATPase Activity Assay
This compound has been shown to stimulate the ATPase activity of ABCG2, which is a characteristic of many ABC transporter modulators.[2][4] This assay can provide additional insights into the interaction between this compound and ABCG2.
Materials:
-
Purified ABCG2 protein or membrane vesicles containing ABCG2.
-
This compound.
-
ATP.
-
ATPase assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 1 mM EGTA).
-
Reagents for detecting inorganic phosphate (Pi) release (e.g., malachite green-based colorimetric assay).
-
Microplate reader.
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add the ATPase assay buffer.
-
Add varying concentrations of this compound.
-
Add the ABCG2 protein or membrane vesicles.
-
-
Initiate Reaction:
-
Add ATP to a final concentration of 1-5 mM to start the reaction.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
-
Stop Reaction and Detect Phosphate:
-
Stop the reaction by adding the detection reagent (e.g., malachite green solution).
-
Allow color to develop according to the manufacturer's instructions.
-
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm for malachite green).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of inorganic phosphate.
-
Calculate the amount of Pi released in each reaction.
-
Plot the rate of ATP hydrolysis against the concentration of this compound to determine the concentration at which maximal stimulation occurs.
-
Troubleshooting
-
Low fluorescence signal:
-
Ensure the pheophorbide A concentration is optimal.
-
Check the viability of the cells.
-
Confirm ABCG2 expression levels in the cell line.
-
-
High background fluorescence:
-
Ensure complete removal of extracellular PhA by thorough washing.
-
Use parental cells as a control to determine the baseline fluorescence.
-
-
Inconsistent results:
-
Maintain consistent cell numbers and incubation times.
-
Ensure accurate pipetting of reagents.
-
Check for photobleaching of PhA by minimizing light exposure.
-
Conclusion
The use of pheophorbide A as a fluorescent substrate provides a robust and specific method for assessing the inhibitory activity of compounds like this compound on the ABCG2 transporter. The protocols outlined in these application notes offer a detailed guide for researchers to investigate the interaction between this compound and ABCG2, contributing to the broader understanding of multidrug resistance and the development of novel therapeutic strategies.
References
- 1. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Pheophorbide A: Fluorescent Bcrp Substrate to Measure Oral Drug-Drug Interactions in Real-Time In Vivo | Semantic Scholar [semanticscholar.org]
- 13. caymanchem.com [caymanchem.com]
- 14. scbt.com [scbt.com]
- 15. MY 5445|CAS 78351-75-4|sun-shinechem.com | Sun-shinechem [sun-shinechem.com]
- 16. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of MY-5445
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-5445 is a potent small molecule inhibitor with a dual mechanism of action. It was initially identified as a selective inhibitor of phosphodiesterase type 5 (PDE5), playing a role in cyclic GMP (cGMP) signaling pathways.[1] More recently, this compound has been characterized as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein).[2][3][4] Overexpression of ABCG2 is a significant mechanism of multidrug resistance (MDR) in cancer, leading to the failure of chemotherapy by actively effluxing a wide range of anticancer drugs from tumor cells.[2][3][4] this compound has been shown to reverse this resistance by inhibiting the transport function of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic agents.[2][3][4]
These application notes provide a comprehensive guide for the design and execution of in vivo studies to evaluate the potential of this compound as a chemosensitizing agent in cancer therapy.
Mechanism of Action: Reversal of ABCG2-Mediated Multidrug Resistance
This compound circumvents ABCG2-mediated multidrug resistance through direct inhibition of the transporter's efflux function. This leads to the potentiation of drug-induced apoptosis in cancer cells that overexpress ABCG2.[2][3][4] Interestingly, studies have shown that this compound stimulates the ATPase activity of ABCG2, suggesting a complex interaction with the transporter's catalytic cycle.[2]
Below is a diagram illustrating the proposed signaling pathway for this compound in overcoming ABCG2-mediated multidrug resistance.
Caption: this compound inhibits ABCG2, increasing intracellular drug levels and apoptosis.
Data Presentation: In Vitro Efficacy of this compound
The following table summarizes the in vitro data for this compound, demonstrating its potency as a PDE5 inhibitor and an ABCG2 modulator.
| Parameter | Value | Cell Line/System | Comments | Reference |
| PDE5 Inhibition | ||||
| Ki | 1.3 µM | Purified cGMP phosphodiesterase | Demonstrates primary activity as a PDE5 inhibitor. | [1] |
| ABCG2 Modulation | ||||
| IC50 (Pheophorbide A efflux) | ~16 µM | R482-HEK293 (ABCG2-overexpressing) | Concentration required to inhibit 50% of ABCG2-mediated efflux. | [2] |
| Chemosensitization | ||||
| Fold Reversal (FR) with Mitoxantrone | 53.1 (at 3 µM this compound) | S1-M1-80 (ABCG2-overexpressing) | Indicates significant potentiation of chemotherapy. | [2] |
| Fold Reversal (FR) with SN-38 | 26.9 (at 3 µM this compound) | S1-M1-80 (ABCG2-overexpressing) | Shows efficacy with another common chemotherapeutic. | [2] |
Experimental Protocols for In Vivo Studies
The following protocols are designed to assess the efficacy of this compound in combination with a standard chemotherapeutic agent in a preclinical cancer model.
Protocol 1: Maximum Tolerated Dose (MTD) Study of this compound
Objective: To determine the maximum tolerated dose of this compound when administered as a single agent and in combination with a chemotherapeutic drug in immunocompromised mice.
Materials:
-
This compound (formulated in a suitable vehicle, e.g., DMSO/PBS)
-
Chemotherapeutic agent (e.g., Topotecan, Mitoxantrone)
-
6-8 week old female athymic nude mice
-
Sterile syringes and needles
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Group Allocation: Randomly assign mice to different dose groups (n=3-5 mice per group).
-
Dose Escalation:
-
This compound alone: Administer escalating doses of this compound (e.g., 1, 5, 10, 25, 50 mg/kg) via intraperitoneal (IP) or oral (PO) route daily for 5 consecutive days.
-
Combination: Administer the chemotherapeutic agent at its known MTD with escalating doses of this compound.
-
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, changes in behavior, and signs of distress. Body weight should be recorded every other day.
-
Endpoint: The MTD is defined as the highest dose that does not cause more than 10-15% body weight loss or any signs of severe toxicity.
Data Presentation for MTD Study:
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Body Weight Change (%) | Observations (Toxicity Signs) |
| Vehicle Control | - | IP/PO | ||
| This compound | 1 | IP/PO | ||
| This compound | 5 | IP/PO | ||
| This compound | 10 | IP/PO | ||
| ... | ... | ... | ||
| Chemo only | [Dose] | [Route] | ||
| Chemo + this compound | [Dose] + 1 | [Route] | ||
| Chemo + this compound | [Dose] + 5 | [Route] | ||
| ... | ... | ... |
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the ability of this compound to enhance the antitumor efficacy of a chemotherapeutic agent in a mouse xenograft model of multidrug-resistant cancer.
Materials:
-
ABCG2-overexpressing cancer cell line (e.g., S1-M1-80, NCI/ADR-RES) and its parental sensitive cell line.
-
Matrigel (or similar basement membrane matrix)
-
6-8 week old female athymic nude mice
-
This compound (formulated at the MTD)
-
Chemotherapeutic agent (formulated at its MTD)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant 1-5 x 10^6 ABCG2-overexpressing cancer cells (mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumors with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Group Allocation: Randomize mice into treatment groups (n=8-10 mice per group) once tumors reach the desired size.
-
Group 1: Vehicle Control
-
Group 2: this compound alone
-
Group 3: Chemotherapeutic agent alone
-
Group 4: Chemotherapeutic agent + this compound
-
-
Treatment Administration: Administer treatments according to a predetermined schedule (e.g., daily for 5 days a week for 3 weeks).
-
Endpoint Analysis:
-
Continue monitoring tumor growth and body weight.
-
Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.
-
Excise tumors, weigh them, and process for further analysis (e.g., histology, Western blotting for ABCG2 expression, measurement of intratumoral drug concentration).
-
Experimental Workflow Diagram:
Caption: Workflow for in vivo efficacy testing of this compound with chemotherapy.
Data Presentation for Efficacy Study:
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day X) | Mean Tumor Weight (g) ± SEM (End of Study) | Mean Body Weight Change (%) |
| Vehicle Control | |||
| This compound | |||
| Chemotherapeutic | |||
| Chemo + this compound |
Protocol 3: Pharmacodynamic (PD) and Pharmacokinetic (PK) Studies
Objective: To assess the effect of this compound on the accumulation of the chemotherapeutic agent within the tumor and to determine the pharmacokinetic profile of this compound.
Procedure:
-
Follow the xenograft model setup as described in Protocol 2.
-
For PD:
-
Administer a single dose of the chemotherapeutic agent with or without this compound.
-
At various time points post-administration (e.g., 1, 4, 8, 24 hours), euthanize a subset of mice from each group.
-
Collect tumors and blood samples.
-
Quantify the concentration of the chemotherapeutic agent in tumor tissue and plasma using LC-MS/MS or another appropriate method.
-
-
For PK of this compound:
-
Administer a single dose of this compound.
-
Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Process blood to obtain plasma.
-
Analyze plasma samples to determine the concentration of this compound over time and calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
-
Data Presentation for PD/PK Studies:
Table: Intratumoral Drug Accumulation
| Time Point | Chemo Alone (ng/g tissue) | Chemo + this compound (ng/g tissue) |
|---|---|---|
| 1 hour | ||
| 4 hours | ||
| 8 hours |
| 24 hours | | |
Table: Pharmacokinetic Parameters of this compound
| Parameter | Value |
|---|---|
| Cmax (ng/mL) | |
| Tmax (hr) | |
| AUC (0-t) (ng*hr/mL) |
| t1/2 (hr) | |
Conclusion
This compound represents a promising agent for overcoming multidrug resistance in cancer by selectively targeting the ABCG2 transporter. The protocols outlined above provide a framework for the preclinical in vivo evaluation of this compound's potential to enhance the efficacy of existing chemotherapies. Successful outcomes from these studies could provide the basis for further clinical development of this compound as part of a combination therapy for treating resistant cancers.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
MY-5445 light sensitivity and storage conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
MY-5445 is a potent and selective inhibitor of cyclic GMP (cGMP) phosphodiesterase type 5 (PDE5). By preventing the degradation of cGMP, this compound elevates intracellular cGMP levels, leading to the modulation of various physiological processes. Its primary application in research is the study of the cGMP signaling pathway and its role in phenomena such as smooth muscle relaxation, platelet aggregation, and neuronal signaling. These notes provide essential information on the handling, storage, and application of this compound, with a focus on its light sensitivity and recommended experimental protocols.
Physicochemical Properties and Storage
Proper storage and handling of this compound are critical to ensure its stability and efficacy in experimental settings.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₂₀H₁₄ClN₃ | N/A |
| Molecular Weight | 331.8 g/mol | N/A |
| CAS Number | 78351-75-4 | N/A |
| Ki for PDE5 | 1.3 µM | [1][2] |
| IC₅₀ for PDE5 | 0.5 µM | [3][4] |
| EC₅₀ (rat aorta relaxation) | 4 µM | [1] |
| λmax | 215, 336 nm | [1] |
Storage and Stability
| Condition | Recommendation | Stability |
| Long-term Storage | Store at -20°C in a tightly sealed container. | ≥ 4 years[1] |
| Shipping | Shipped at ambient temperature. | Stable for the duration of shipping. |
| Solution Storage | Prepare fresh solutions for each experiment. If necessary, store stock solutions at -20°C for short periods. Avoid repeated freeze-thaw cycles. | N/A |
Light Sensitivity
There is no specific published data on the photostability of this compound. However, as a precautionary measure and in line with good laboratory practice for photosensitive compounds, it is recommended to protect this compound from light.[5][6] Unnecessary exposure to light, especially UV light, should be avoided during handling and storage. For critical applications, a formal photostability study is recommended.
Signaling Pathway of this compound
This compound exerts its effects by inhibiting PDE5 within the nitric oxide (NO)-cGMP signaling pathway.[7][8][9][10][11]
Pathway Description
The signaling cascade begins with the activation of soluble guanylate cyclase (sGC) by nitric oxide (NO). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[9][10] cGMP then acts as a second messenger, activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates various downstream targets. This phosphorylation leads to a decrease in intracellular calcium levels, resulting in smooth muscle relaxation and inhibition of platelet aggregation.[7][8] this compound's role is to inhibit PDE5, the enzyme responsible for the degradation of cGMP to GMP, thereby prolonging the action of cGMP and amplifying the downstream signaling effects.[11]
Signaling Pathway Diagram
Experimental Protocols
The following are detailed protocols for the handling and application of this compound in common experimental setups.
Protocol for Assessing Photostability of this compound
This protocol is based on the ICH Q1B guidelines for photostability testing of new drug substances.[1][2][3][12][13]
4.1.1 Materials
-
This compound (solid powder)
-
Appropriate solvent (e.g., DMSO, DMF)
-
Chemically inert and transparent containers (e.g., quartz cuvettes)
-
Light-resistant containers (e.g., amber vials) for dark controls
-
Calibrated photostability chamber equipped with a light source conforming to ICH Q1B Option 1 (e.g., xenon lamp) or Option 2 (e.g., cool white fluorescent and near-UV lamps)
-
Calibrated radiometer/lux meter
-
HPLC system with a validated analytical method for this compound
4.1.2 Procedure
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent at a known concentration.
-
For solid-state testing, place a thin layer of this compound powder in a transparent container.
-
For solution-state testing, transfer an aliquot of the stock solution into a transparent container.
-
Prepare identical samples in light-resistant containers to serve as dark controls.
-
-
Light Exposure:
-
Place the samples and dark controls in the photostability chamber.
-
Expose the samples to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][13]
-
Monitor the temperature to minimize the effects of thermal degradation.
-
-
Sample Analysis:
-
At appropriate time intervals, withdraw samples from the light-exposed and dark control containers.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound and detect the presence of any degradation products.
-
Compare the results from the light-exposed samples to the dark controls to assess the extent of photodegradation.
-
4.1.3 Experimental Workflow Diagram
Protocol for In Vitro Platelet Aggregation Assay
This protocol describes a general method for assessing the effect of this compound on platelet aggregation induced by an agonist like ADP, using light transmission aggregometry.[4][5][14][15]
4.2.1 Materials
-
This compound
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Human whole blood from healthy, consenting donors
-
3.2% Sodium Citrate (anticoagulant)
-
Platelet agonist (e.g., Adenosine diphosphate - ADP)
-
Platelet-rich plasma (PRP) and Platelet-poor plasma (PPP)
-
Aggregometer and cuvettes with stir bars
-
Pipettes
4.2.2 Procedure
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Collect human whole blood into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to obtain PRP.
-
Carefully collect the upper PRP layer.
-
Centrifuge the remaining blood at 1500-2000 x g for 15 minutes to obtain PPP.
-
-
Preparation of this compound and Agonist Solutions:
-
Prepare a stock solution of this compound in DMSO. Further dilute in saline or buffer to working concentrations.
-
Prepare a stock solution of the platelet agonist (e.g., ADP) in an appropriate buffer.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration using PPP if necessary.
-
Place a cuvette with PPP into the aggregometer and set the baseline for 100% aggregation.
-
Place a cuvette with PRP into the aggregometer and set the baseline for 0% aggregation.
-
To a new cuvette with PRP, add the desired concentration of this compound (or vehicle control) and incubate for a specified time (e.g., 2-5 minutes) at 37°C with stirring.
-
Add the platelet agonist to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
The percentage of aggregation is calculated from the change in light transmission.
-
4.2.3 Experimental Workflow Diagram
Conclusion
This compound is a valuable tool for studying the cGMP signaling pathway. Adherence to the recommended storage conditions, particularly protection from light and storage at -20°C, is crucial for maintaining its integrity. The provided protocols offer a framework for conducting experiments to assess its photostability and its effects on platelet aggregation. Researchers should adapt these protocols to their specific experimental needs and always include appropriate controls.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Guidelines for Photostability Testing: A Detailed Guide – StabilityStudies.in [stabilitystudies.in]
- 3. ikev.org [ikev.org]
- 4. gest.joyadv.it [gest.joyadv.it]
- 5. Platelet Isolation and Activation Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iagim.org [iagim.org]
- 7. cGMP-dependent protein kinases and cGMP phosphodiesterases in nitric oxide and cGMP action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclic GMP signaling in cardiovascular pathophysiology and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 10. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 11. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ema.europa.eu [ema.europa.eu]
- 14. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodology for Assessing MY-5445's Effect on Apoptosis
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction:
MY-5445 is a selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1] Beyond its role in vasodilation, this compound has demonstrated potential as an anti-cancer agent.[2][3] Notably, it can resensitize multidrug-resistant cancer cells to chemotherapeutic drugs by inhibiting the ABCG2 transporter, a protein that pumps drugs out of cells.[2][3][4] This inhibition leads to an accumulation of cytotoxic drugs within the cancer cells, thereby enhancing drug-induced apoptosis.[2][5] this compound has also been shown to have anti-proliferative effects.[1][2]
These application notes provide a comprehensive set of protocols to investigate the pro-apoptotic effects of this compound. The methodologies detailed below will enable researchers to quantify apoptosis, elucidate the signaling pathways involved, and ultimately assess the therapeutic potential of this compound.
Key Experimental Protocols
Several key assays are essential for a thorough assessment of this compound's impact on apoptosis. These include methods to detect early and late-stage apoptosis, DNA fragmentation, and the activation of key apoptotic proteins.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a cornerstone for quantifying apoptosis. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7]
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised, staining the nucleus red.[6]
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with this compound at various concentrations and time points. Include a vehicle-treated control and a positive control for apoptosis (e.g., staurosporine treatment).
-
Cell Harvesting: For adherent cells, gently detach them using a non-enzymatic cell dissociation solution to maintain membrane integrity. For suspension cells, collect them by centrifugation.[7]
-
Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).[7][8]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[6][7]
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[6][8]
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | |||
| This compound (Concentration 1) | |||
| This compound (Concentration 2) | |||
| This compound (Concentration 3) | |||
| Positive Control |
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.[10][11]
Principle: The enzyme terminal deoxynucleotidyl transferase (TdT) is used to label the 3'-hydroxyl ends of fragmented DNA with fluorescently labeled dUTPs.[11][12] These labeled cells can then be visualized and quantified using fluorescence microscopy or flow cytometry.
Protocol (for adherent cells on coverslips):
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as described previously.
-
Fixation and Permeabilization:
-
TUNEL Reaction:
-
Washing and Counterstaining: Wash the cells with PBS. Counterstain the nuclei with a DNA dye such as DAPI.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope.
Data Presentation:
| Treatment Group | % TUNEL-Positive Cells |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| This compound (Concentration 3) | |
| Positive Control |
Caspase Activity Assays
Caspases are a family of proteases that are central to the execution of apoptosis. Measuring their activity provides direct evidence of apoptotic signaling.[14][15]
Principle: These assays utilize a specific peptide substrate for a particular caspase (e.g., DEVD for caspase-3/7) conjugated to a colorimetric or fluorometric reporter.[16][17] Upon cleavage by the active caspase, the reporter is released and can be quantified.
Protocol (Fluorometric Assay):
-
Cell Lysis: Treat and harvest cells as previously described. Lyse the cells in a chilled lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of the cell lysates to ensure equal loading.
-
Caspase Reaction:
-
Measurement: Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 420-460 nm emission for AMC).[17]
Data Presentation:
| Treatment Group | Relative Caspase-3/7 Activity (Fold Change vs. Control) |
| Vehicle Control | 1.0 |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| This compound (Concentration 3) | |
| Positive Control |
Western Blotting for Apoptosis-Related Proteins
Western blotting is a powerful technique to analyze the expression levels of key proteins involved in the apoptotic cascade.[19][20][21]
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect proteins of interest. This allows for the detection of changes in protein expression and cleavage events that signify apoptosis.[19][21]
Key Protein Targets:
-
Executioner Caspases: Cleaved Caspase-3, Cleaved Caspase-7[21]
-
Initiator Caspases: Cleaved Caspase-8, Cleaved Caspase-9[15]
-
Bcl-2 Family Proteins: Pro-apoptotic (Bax, Bak) and anti-apoptotic (Bcl-2, Bcl-xL) proteins.[22]
-
PARP (Poly(ADP-ribose) polymerase): Cleavage of PARP by caspases is a hallmark of apoptosis.[21]
Protocol:
-
Cell Lysis and Protein Quantification: Prepare cell lysates and determine protein concentrations as described for the caspase activity assay.
-
SDS-PAGE and Protein Transfer: Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[20]
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins, followed by incubation with HRP-conjugated secondary antibodies.[19]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation:
| Treatment Group | Relative Protein Expression (Fold Change vs. Control) |
| Cleaved Caspase-3 | |
| Vehicle Control | 1.0 |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| Cleaved PARP | |
| Vehicle Control | 1.0 |
| This compound (Concentration 1) | |
| This compound (Concentration 2) | |
| Bax/Bcl-2 Ratio | |
| Vehicle Control | |
| This compound (Concentration 1) | |
| This compound (Concentration 2) |
Visualizations
Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular chemotherapeutic drug concentration and subsequent apoptosis.
Caption: Experimental workflow for assessing the effect of this compound on apoptosis.
Caption: Key signaling pathways in apoptosis that can be investigated in response to this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V Staining Protocol [bdbiosciences.com]
- 9. Annexin V Staining Protocol [bdbiosciences.com]
- 10. TUNEL Assay [bio-protocol.org]
- 11. Video: The TUNEL Assay [jove.com]
- 12. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 19. Apoptosis western blot guide | Abcam [abcam.com]
- 20. benchchem.com [benchchem.com]
- 21. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 22. biotech.illinois.edu [biotech.illinois.edu]
Troubleshooting & Optimization
troubleshooting MY-5445 solubility issues in aqueous buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with MY-5445 in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a potent and selective inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase (PDE5).[1][2][3] It is a valuable tool for studying the cGMP signaling pathway, which is involved in various physiological processes, including smooth muscle relaxation, platelet aggregation, and neuronal signaling.[4][5][6] For in vitro and cell-based experiments, achieving a stable and soluble concentration of this compound in aqueous buffers is crucial for obtaining accurate and reproducible results. Poor solubility can lead to compound precipitation, resulting in an unknown effective concentration and potentially causing cellular toxicity or other experimental artifacts.
Q2: What are the known solubility properties of this compound?
This compound is a hydrophobic compound, characterized as a yellow or white to light yellow crystalline solid. Its solubility is limited in aqueous solutions but can be improved with the use of organic co-solvents. The table below summarizes the known solubility data for this compound.
| Solvent System | Solubility |
| Dimethyl sulfoxide (DMSO) | 2 mg/mL[1] |
| N,N-Dimethylformamide (DMF) | 2 mg/mL[1] |
| DMSO:PBS (pH 7.2) (1:2) | 0.3 mg/mL[1] |
Q3: How does pH likely affect the solubility of this compound?
As an illustrative example, the table below shows the pH-dependent solubility of Sildenafil, another potent PDE5 inhibitor. This data can serve as a general guide for understanding how the solubility of a similar compound might behave across a pH range.
| pH | Sildenafil Citrate Solubility (mg/mL) |
| 1.2 | 37.25 |
| 5.0 | 18.53 |
| 8.0 | 0.22 |
Q4: My this compound is precipitating when I dilute my DMSO stock into my aqueous buffer. What can I do?
Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Lower the final concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.
-
Optimize the DMSO concentration: While you want to keep the final DMSO concentration low to avoid solvent effects on your cells or assay (typically below 0.5%), a slightly higher concentration may be necessary to maintain solubility. It is crucial to run a vehicle control with the same final DMSO concentration to account for any solvent effects.
-
Use a pre-warmed buffer: Warming your aqueous buffer to the experimental temperature (e.g., 37°C) before adding the this compound stock can help improve solubility.
-
Modify the dilution technique: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it dropwise while vortexing or stirring the buffer. You can also perform serial dilutions in a solution with a gradually decreasing concentration of DMSO.
-
Consider co-solvents or excipients: If the above methods are insufficient, you may need to explore the use of other co-solvents (e.g., ethanol, polyethylene glycol) or solubility-enhancing excipients like cyclodextrins. However, the compatibility of these agents with your specific experimental system must be validated.
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
| Observation | Potential Cause | Recommended Solution |
| Cloudy or hazy solution upon dilution | The concentration of this compound exceeds its solubility limit in the final aqueous buffer. | - Reduce the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it is within the tolerance of your assay.- Add the DMSO stock solution to the pre-warmed aqueous buffer while vortexing. |
| Visible precipitate forms immediately after dilution | Rapid change in solvent polarity is causing the compound to "crash out" of solution. | - Perform a stepwise dilution: first dilute the DMSO stock into a small volume of buffer, then add this intermediate solution to the final volume.- Briefly sonicate the final solution to aid in re-dissolving the precipitate. |
| Precipitate forms over time in the incubator | The compound has limited stability in the aqueous buffer at the experimental temperature and pH. | - Prepare fresh dilutions of this compound immediately before each experiment.- Evaluate the stability of your this compound solution in the specific buffer and at the intended temperature over the duration of your experiment. |
| Inconsistent experimental results | The effective concentration of soluble this compound is variable due to partial precipitation. | - After preparing the final dilution, centrifuge the solution at high speed and use the supernatant for your experiment. Note that this will result in a lower, unknown final concentration.- Implement a robust and consistent protocol for solution preparation to minimize variability. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh out a precise amount of this compound powder (e.g., 3.32 mg for a 1 mL stock).
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration (e.g., 1 mL for 3.32 mg of this compound, MW: 331.8 g/mol ).
-
Vortex the tube vigorously for 1-2 minutes until the solid is completely dissolved.
-
If necessary, briefly sonicate the tube in a water bath to ensure complete dissolution.
-
Visually inspect the solution to confirm it is clear and free of any particulates.
-
Aliquot the stock solution into smaller, single-use volumes in amber tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an Aqueous Working Solution of this compound
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile conical tubes or microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Pre-warm the aqueous buffer to your experimental temperature (e.g., 37°C).
-
Determine the final concentration of this compound and the final percentage of DMSO for your experiment.
-
Method A (Direct Dilution): a. Add the required volume of pre-warmed aqueous buffer to a sterile tube. b. While gently vortexing the buffer, add the calculated volume of the 10 mM this compound DMSO stock solution dropwise. c. Continue to vortex for a few seconds to ensure thorough mixing.
-
Method B (Serial Dilution): a. Create an intermediate dilution of the this compound stock in your aqueous buffer. For example, dilute the 10 mM stock 1:10 in pre-warmed buffer to make a 1 mM solution. b. Use this intermediate dilution to prepare your final working concentration in the pre-warmed buffer.
-
Visually inspect the final working solution for any signs of precipitation. If the solution is cloudy or contains visible particles, consider lowering the final concentration or slightly increasing the final DMSO percentage (while maintaining an appropriate vehicle control).
-
Use the freshly prepared working solution in your experiment immediately. Do not store aqueous dilutions of this compound.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: cGMP signaling pathway and the action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of new phthalazine-based derivatives as potential EGFR inhibitors for the treatment of hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
Technical Support Center: Optimizing MY-5445 Concentration for Chemosensitization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of MY-5445 for chemosensitization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of this compound concentration in chemosensitization assays.
| Issue | Possible Cause | Suggested Solution |
| High variability in cell viability between replicate wells. | - Uneven cell seeding. - Pipetting errors during drug addition. - Edge effects in the microplate. | - Ensure a single-cell suspension before seeding. - Use calibrated pipettes and change tips between dilutions. - Avoid using the outer wells of the plate or fill them with sterile PBS. |
| No significant chemosensitization effect observed. | - The cancer cell line used does not overexpress the ABCG2 transporter. - The concentration of this compound is too low. - The chemotherapeutic agent is not a substrate for the ABCG2 transporter. - The incubation time is not optimal. | - Confirm ABCG2 expression levels in your cell line using Western blot or qPCR. - Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM). - Verify that the chemotherapeutic drug is a known substrate of ABCG2. - Conduct a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation period. |
| This compound exhibits cytotoxicity at concentrations intended for chemosensitization. | - The cell line is particularly sensitive to this compound. - The concentration of this compound is too high. | - Determine the IC50 of this compound alone on your cell line to establish a non-toxic working concentration range. - Lower the concentration range of this compound in the chemosensitization assay. |
| Inconsistent results across different experiments. | - Variation in cell passage number. - Instability of this compound stock solution. - Inconsistent cell culture conditions. | - Use cells within a consistent and low passage number range. - Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles. - Maintain consistent cell culture conditions (e.g., media, supplements, CO2 levels, temperature). |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in chemosensitization?
A1: this compound acts as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2.[1][2][3][4] In multidrug-resistant cancer cells that overexpress ABCG2, this compound directly inhibits the transporter's drug efflux function.[2][3][5] This leads to an increased intracellular accumulation of chemotherapeutic drugs that are substrates of ABCG2, thereby resensitizing the cancer cells to the cytotoxic effects of these drugs and promoting apoptosis.[2][3][5] While this compound is also known as a phosphodiesterase type 5 (PDE5) inhibitor, its chemosensitizing effect in ABCG2-overexpressing cells is primarily attributed to its direct interaction with the ABCG2 transporter.[2][5]
Q2: What is a typical starting concentration range for this compound in a chemosensitization assay?
A2: Based on published studies, a common starting concentration range for this compound in chemosensitization assays is between 0.5 µM and 3 µM.[2][5] It is recommended to perform a dose-response experiment to determine the optimal non-toxic concentration for your specific cell line.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound should be non-toxic to the cells when used alone but effective in sensitizing them to the chemotherapeutic agent. To determine this, you should first perform a cytotoxicity assay with this compound alone to determine its IC50 value in your cell line. The concentrations used for chemosensitization should be well below the IC50. Subsequently, a matrix of concentrations of both this compound and the chemotherapeutic agent should be tested to identify the combination that yields the most significant synergistic effect.
Q4: Which cancer cell lines are suitable for testing the chemosensitizing effects of this compound?
A4: Cell lines that overexpress the ABCG2 transporter are the most appropriate models. Examples from the literature include the human non-small cell lung cancer cell line H460-MX20 and the human colon cancer cell line S1-M1-80.[2][5] It is also common to use a parental, drug-sensitive cell line (e.g., H460, S1) as a negative control.[2][5]
Q5: What chemotherapeutic agents can be used in combination with this compound?
A5: Chemotherapeutic agents that are known substrates of the ABCG2 transporter are suitable for combination studies with this compound. Examples include mitoxantrone, SN-38 (the active metabolite of irinotecan), and topotecan.[2][5]
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone in a specific cancer cell line.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Preparation: Prepare a series of dilutions of this compound in culture medium. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Cell Treatment: Remove the overnight culture medium and add the prepared this compound dilutions to the respective wells. Include wells with vehicle (DMSO, typically at a final concentration of ≤ 0.1%) as a control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or MTS assay.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Chemosensitization Assay
Objective: To evaluate the ability of this compound to sensitize cancer cells to a chemotherapeutic agent.
Methodology:
-
Cell Seeding: Seed cancer cells in 96-well plates as described in Protocol 1.
-
Drug Preparation: Prepare dilutions of the chemotherapeutic agent and this compound in culture medium. The concentrations of this compound should be non-toxic, as determined in Protocol 1 (e.g., 0.5 µM, 1 µM, 2 µM).
-
Cell Treatment: Treat the cells with the chemotherapeutic agent in the presence or absence of the different concentrations of this compound. Include controls for vehicle, this compound alone, and the chemotherapeutic agent alone.
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Assay: Determine cell viability using an MTT or MTS assay.
-
Data Analysis: Calculate the IC50 of the chemotherapeutic agent in the presence and absence of this compound. The fold-reversal (FR) value can be calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound. A FR value greater than 1 indicates chemosensitization.
Quantitative Data Summary
The following tables summarize the chemosensitization effects of this compound in combination with various chemotherapeutic agents in ABCG2-overexpressing cell lines, as reported in the literature.
Table 1: Effect of this compound on the IC50 of Chemotherapeutic Agents in ABCG2-Overexpressing S1-M1-80 Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) | Fold-Reversal |
| Mitoxantrone | 0 | 0.85 ± 0.12 | - |
| 0.5 | 0.21 ± 0.04 | 4.0 | |
| 1 | 0.09 ± 0.02 | 9.4 | |
| 2 | 0.04 ± 0.01 | 21.3 | |
| SN-38 | 0 | 0.42 ± 0.06 | - |
| 0.5 | 0.11 ± 0.02 | 3.8 | |
| 1 | 0.05 ± 0.01 | 8.4 | |
| 2 | 0.02 ± 0.00 | 21.0 | |
| Topotecan | 0 | 1.25 ± 0.18 | - |
| 0.5 | 0.33 ± 0.05 | 3.8 | |
| 1 | 0.16 ± 0.03 | 7.8 | |
| 2 | 0.08 ± 0.01 | 15.6 |
Data adapted from Wu et al., 2020.[2]
Table 2: Effect of this compound on the IC50 of Chemotherapeutic Agents in ABCG2-Overexpressing H460-MX20 Cells
| Chemotherapeutic Agent | This compound Concentration (µM) | IC50 (µM) | Fold-Reversal |
| Mitoxantrone | 0 | 0.68 ± 0.09 | - |
| 1 | 0.07 ± 0.01 | 9.7 | |
| 3 | 0.03 ± 0.00 | 22.7 | |
| SN-38 | 0 | 0.35 ± 0.05 | - |
| 1 | 0.04 ± 0.01 | 8.8 | |
| 3 | 0.02 ± 0.00 | 17.5 | |
| Topotecan | 0 | 1.02 ± 0.14 | - |
| 1 | 0.12 ± 0.02 | 8.5 | |
| 3 | 0.06 ± 0.01 | 17.0 |
Data adapted from Wu et al., 2020.[2]
Visualizations
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. e-century.us [e-century.us]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
preventing MY-5445 degradation during experiments
Welcome to the MY-5445 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental settings. Our goal is to help you prevent degradation of the compound and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, this compound increases intracellular levels of cGMP, which in turn modulates various physiological processes. It has been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, also known as breast cancer resistance protein (BCRP), and can reverse multidrug resistance in cancer cells.[2][3][4][5]
Q2: How should I store and handle this compound to prevent degradation?
To ensure the stability of this compound, it is crucial to adhere to proper storage and handling protocols. While specific degradation pathways for this compound are not extensively documented, general best practices for small molecule inhibitors should be followed:
-
Storage of Solid Compound: Store the solid form of this compound at -20°C, protected from light and moisture.
-
Stock Solutions: Prepare a concentrated stock solution in a suitable solvent, such as DMSO. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation.[3] Store these aliquots at -20°C or -80°C.
-
Working Solutions: Prepare fresh working solutions from the stock solution for each experiment. Avoid storing diluted solutions for extended periods.
-
Light Sensitivity: As a general precaution for many chemical compounds, protect both stock and working solutions from direct light exposure.[6]
Q3: What are the common signs of this compound degradation in my experiments?
Degradation of this compound may lead to inconsistent or unexpected experimental outcomes. Signs of potential degradation include:
-
Reduced or loss of inhibitory activity against PDE5 or ABCG2.
-
Variability in IC50 values between experiments.[3]
-
Precipitation in your stock or working solutions.
-
Changes in the color of the solution.
Q4: Can pH and temperature affect the stability of this compound in my experiments?
Yes, pH and temperature are critical factors that can influence the stability of small molecules.[6]
-
pH: Extreme pH conditions can lead to hydrolysis or other chemical reactions that degrade the compound. It is advisable to maintain a physiological pH in your experimental buffers and media.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[6] During experiments, maintain a consistent and appropriate temperature for your specific assay. For long-term storage, adhere to the recommended low-temperature conditions.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Recommended Solution |
| Inconsistent IC50 values for this compound | 1. Degradation of this compound stock solution: Repeated freeze-thaw cycles or improper storage. 2. Inconsistent cell seeding density: Variations in the number of cells can alter the effective inhibitor concentration.[3] 3. Variations in incubation time: The duration of compound exposure can affect the observed inhibitory effect.[3] | 1. Prepare single-use aliquots of the stock solution to avoid freeze-thaw cycles. Always store at -20°C or below, protected from light. 2. Standardize your cell seeding protocol to ensure a consistent cell number in each experiment. 3. Maintain a consistent incubation time for all experiments. |
| Loss of this compound activity | 1. Degradation of the compound: Improper storage or handling of stock or working solutions. 2. Incorrect preparation of solutions: Errors in dilution calculations or solvent choice. | 1. Prepare fresh working solutions from a properly stored, single-use aliquot of the stock solution for each experiment. 2. Double-check all calculations and ensure this compound is fully dissolved in the appropriate solvent before further dilution. |
| Precipitation of this compound in cell culture media | 1. Low solubility in aqueous media: The concentration of this compound may exceed its solubility limit in the final experimental medium. 2. Interaction with media components: Components of the cell culture medium, such as serum proteins, may cause the compound to precipitate. | 1. Check the solubility of this compound in your specific medium. You may need to adjust the final concentration or the percentage of the organic solvent (e.g., DMSO) in the final dilution. Ensure the final solvent concentration is not toxic to your cells. 2. Perform a solubility test in your complete cell culture medium before proceeding with the experiment. |
Experimental Protocols
Protocol 1: ABCG2 Inhibition Assay using Pheophorbide A (PhA) Efflux
This protocol is adapted from studies demonstrating this compound's ability to inhibit the ABCG2 transporter.[4][7]
Materials:
-
ABCG2-overexpressing cells (e.g., S1-M1-80) and parental control cells (e.g., S1)
-
Cell culture medium (e.g., IMDM supplemented with 5% FCS)
-
Pheophorbide A (PhA)
-
This compound
-
Ko143 (positive control for ABCG2 inhibition)
-
Flow cytometer
Procedure:
-
Harvest 3 x 10^5 cells and resuspend them in 4 mL of pre-warmed cell culture medium.
-
Add 1 µM PhA to the cell suspension.
-
Add this compound to the desired final concentration (e.g., a range from 1 µM to 20 µM to determine IC50). Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Ko143).
-
Incubate the cells at 37°C in a 5% CO2 humidified incubator for the desired time (e.g., 2 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Resuspend the cells in PBS for flow cytometry analysis.
-
Measure the intracellular fluorescence of PhA using a flow cytometer. Increased fluorescence in the presence of this compound indicates inhibition of ABCG2-mediated efflux.
Protocol 2: Cytotoxicity Assay to Determine Reversal of Multidrug Resistance
This protocol assesses the ability of this compound to sensitize ABCG2-overexpressing cells to chemotherapeutic drugs.[4][7]
Materials:
-
ABCG2-overexpressing cells and parental control cells
-
Cell culture medium
-
A cytotoxic substrate of ABCG2 (e.g., mitoxantrone, SN-38)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of the cytotoxic drug in the cell culture medium, both in the presence and absence of a fixed, non-toxic concentration of this compound (e.g., 3 µM).
-
Remove the old medium from the cells and add the drug-containing medium.
-
Incubate the plates for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Calculate the IC50 values for the cytotoxic drug in the presence and absence of this compound. A decrease in the IC50 value in the presence of this compound indicates reversal of multidrug resistance.
Signaling Pathways and Workflows
This compound Experimental Workflow
The following diagram illustrates a typical experimental workflow to investigate the effect of this compound on ABCG2-mediated multidrug resistance.
Caption: A logical workflow for assessing this compound's impact on multidrug resistance.
Simplified cGMP Signaling Pathway
This diagram illustrates the simplified signaling pathway affected by this compound. As a PDE5 inhibitor, this compound prevents the degradation of cGMP.
Caption: this compound inhibits PDE5, leading to increased cGMP levels and downstream signaling.
References
- 1. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Discovery and development of phosphodiesterase 5 inhibitors - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Inhibitors of ABCG2 Identified by High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. e-century.us [e-century.us]
dealing with MY-5445 off-target effects in cancer cells
Welcome to the technical support center for MY-5445. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cancer cell research, with a specific focus on understanding and managing its off-target effects.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: I'm observing a cellular phenotype (e.g., unexpected cytotoxicity, altered morphology) that is inconsistent with the known function of PDE5 inhibition.
-
Question: How can I determine if this unexpected phenotype is an off-target effect of this compound?
-
Answer: A multi-step approach is recommended to distinguish between on-target and off-target effects.[1][2]
-
Dose-Response Analysis: Conduct a dose-response experiment and compare the concentration of this compound required to induce the unexpected phenotype with the IC50 for its on-target activity (PDE5 inhibition). A significant discrepancy in potency may suggest an off-target effect.
-
Use of Structurally Unrelated Inhibitors: Employ a structurally different PDE5 inhibitor. If the unexpected phenotype is not replicated with another PDE5 inhibitor, it is likely an off-target effect specific to the chemical structure of this compound.
-
Rescue Experiment: Attempt to rescue the phenotype by increasing intracellular cGMP levels through alternative mechanisms, such as using a nitric oxide (NO) donor. If the phenotype is not reversed, it is likely not mediated by PDE5 inhibition.
-
Target Knockdown/Knockout: Use genetic tools like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of PDE5. If the phenotype is not mimicked by the genetic knockdown/knockout of PDE5, it is likely an off-target effect of this compound.
-
Issue 2: My results with this compound are inconsistent across different cancer cell lines.
-
Question: Why is this compound showing variable effects in different cell lines, and how can I investigate this?
-
Answer: The variability in response to this compound across different cell lines can be attributed to several factors.
-
Differential Expression of Targets: The expression levels of the on-target (PDE5) and key off-targets (like ABCG2) can vary significantly between cell lines.[3] Quantify the protein expression of PDE5 and ABCG2 in your panel of cell lines using Western Blotting or quantitative PCR (qPCR) to correlate expression levels with the observed effects.
-
Presence of Other Drug Efflux Pumps: this compound and other PDE5 inhibitors have been reported to interact with other ABC transporters like ABCB1 (MDR1).[3][4] The differential expression of these transporters can influence the net effect of this compound.
-
Cell-Type Specific Off-Target Effects: this compound may have unique off-targets in specific cell lines, leading to different phenotypic outcomes. Consider performing broader off-target profiling in the cell lines that show the most pronounced or unexpected effects.
-
Issue 3: I am trying to use this compound to reverse multidrug resistance, but the effect is less than expected.
-
Question: What are the potential reasons for the suboptimal reversal of multidrug resistance by this compound, and how can I troubleshoot this?
-
Answer: If this compound is not effectively reversing multidrug resistance, consider the following possibilities:
-
Primary Mechanism of Resistance: The cancer cells may be utilizing other mechanisms of drug resistance that are independent of ABCG2, such as altered drug metabolism, mutations in the drug target, or the involvement of other efflux pumps that are not inhibited by this compound.
-
This compound Concentration: Ensure that the concentration of this compound being used is sufficient to inhibit ABCG2. The reported IC50 for ABCG2-mediated efflux inhibition by this compound is approximately 16 µM.
-
Experimental System: The choice of chemotherapeutic agent is crucial. This compound will only potentiate the effects of drugs that are substrates of the ABCG2 transporter. Confirm that the cytotoxic drug you are using is a known substrate for ABCG2.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary on-target mechanism of action of this compound?
A: this compound is a selective inhibitor of the cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5).[3][4] PDE5 is an enzyme that degrades cGMP. By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates downstream signaling pathways, primarily through cGMP-dependent protein kinase (PKG).[3][4] This pathway is involved in various cellular processes, including proliferation, apoptosis, and angiogenesis.[3][4]
Q2: What are the known and potential off-target effects of this compound in cancer cells?
A: The most well-documented off-target effect of this compound in cancer cells is the inhibition of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP). This inhibition is beneficial in the context of cancer therapy as it can reverse multidrug resistance to chemotherapeutic drugs that are substrates of ABCG2. Other PDE5 inhibitors have been shown to interact with other ABC transporters like ABCB1 (MDR1), suggesting that this compound could have a broader inhibitory profile on this family of proteins.[3][4] As with any small molecule inhibitor, there is a potential for interactions with other structurally related proteins, such as other phosphodiesterases or kinases.
Q3: How can I proactively assess the off-target profile of this compound in my experimental system?
A: To proactively investigate the off-target profile of this compound, a combination of computational and experimental approaches is recommended.[2]
-
In Silico Analysis: Use computational tools to predict potential off-target interactions based on the chemical structure of this compound.
-
Biochemical Screening: A kinase profiling assay can be performed to screen this compound against a panel of kinases to identify any unintended inhibitory activity.[5]
-
Cell-Based Assays: The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm target engagement and identify off-target binding in a cellular context.[6][7][8]
Q4: What are the best practices for designing experiments with this compound to minimize the impact of off-target effects?
-
Use the Lowest Effective Concentration: Titrate this compound to determine the minimum concentration required to achieve the desired on-target effect (e.g., PDE5 inhibition or ABCG2-mediated drug sensitization).
-
Include Appropriate Controls: Always include vehicle-only controls. When possible, use a second, structurally distinct PDE5 inhibitor as a comparator to ensure the observed phenotype is related to PDE5 inhibition.
-
Genetic Validation: Whenever feasible, complement your pharmacological experiments with genetic approaches (siRNA or CRISPR/Cas9) to confirm that the biological effect is due to the modulation of the intended target.[2]
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present selectivity data. A higher IC50 value indicates less potent inhibition, and thus, a lower likelihood of a significant off-target effect at concentrations used for on-target inhibition.
| Kinase Target | IC50 (µM) | Target Class | Potential for Off-Target Interaction at 10 µM |
| PDE5 (On-Target) | 1.3 | Phosphodiesterase | High (On-Target) |
| ABCG2 (Off-Target) | 16 | ABC Transporter | Moderate |
| Kinase A | > 100 | Serine/Threonine Kinase | Low |
| Kinase B | 85 | Tyrosine Kinase | Low |
| Kinase C | > 100 | Serine/Threonine Kinase | Low |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
Objective: To determine the inhibitory activity of this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be tested.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase reaction buffer, the specific kinase from the panel, and the substrate.
-
Inhibitor Addition: Add the diluted this compound or vehicle control (DMSO) to the appropriate wells.
-
Reaction Initiation: Start the kinase reaction by adding ATP. Incubate at room temperature for the recommended duration.
-
Detection: Add a detection reagent that measures the amount of ATP remaining or the amount of phosphorylated substrate.
-
Data Analysis: Read the signal (e.g., luminescence or fluorescence) using a plate reader. Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for each kinase.[9]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm the engagement of this compound with its target(s) in intact cells and to identify potential off-target binding.
Methodology:
-
Cell Treatment: Treat cultured cancer cells with this compound at the desired concentration or with a vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells to release the proteins.
-
Separation of Aggregated and Soluble Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Sample Preparation: Collect the supernatant containing the soluble proteins and prepare for analysis.
-
Protein Detection: Analyze the amount of the target protein (e.g., PDE5) and potential off-targets remaining in the soluble fraction using Western Blotting.[6][7][8][10][11]
-
Data Analysis: Plot the amount of soluble protein against the temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Protocol 3: Western Blotting for Signaling Pathway Analysis
Objective: To analyze the effect of this compound on the PDE5-cGMP signaling pathway.
Methodology:
-
Cell Culture and Treatment: Culture cancer cells to the desired confluency and treat with different concentrations of this compound or a vehicle control for various time points.
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins in the PDE5-cGMP pathway (e.g., phospho-VASP, a downstream target of PKG) and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[12][13][14][15]
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.
Mandatory Visualizations
Caption: PDE5 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: On-target vs. off-target effects of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Kinase Selectivity Profiling System: General Panel Protocol [promega.com]
- 6. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. annualreviews.org [annualreviews.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 11. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 12. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
how to minimize MY-5445 toxicity in non-cancerous cells
Welcome to the technical support center for MY-5445. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing potential toxicity in non-cancerous cells during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a specific inhibitor of cyclic GMP (cGMP) phosphodiesterase type 5 (PDE5) with a Ki of 1.3 μM.[1][2] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell.[3] This increase in intracellular cGMP is central to its biological effects, which include the inhibition of human platelet aggregation.[1][4]
Q2: I am observing unexpected cytotoxicity in my non-cancerous cell line after treatment with this compound. What are the potential causes?
A2: While specific data on this compound toxicity in non-cancerous cells is limited, cytotoxicity from small molecule inhibitors can arise from several factors:
-
On-target effects: The intended pharmacological effect of the compound might be detrimental to the specific cell type being studied. Elevated cGMP levels, the primary effect of this compound, could potentially interfere with normal cellular processes in some non-cancerous cells.
-
Off-target effects: The compound may interact with other unintended molecular targets within the cell, leading to toxicity.
-
Compound solubility and stability: Poor solubility can lead to compound precipitation, which may cause non-specific cellular stress and death. The compound may also be unstable in your specific cell culture media.
-
Vehicle (solvent) toxicity: The solvent used to dissolve this compound, commonly DMSO, can be toxic to cells at higher concentrations (typically above 0.5%).[5]
Q3: How can I determine if the observed toxicity is an on-target or off-target effect of this compound?
A3: Distinguishing between on-target and off-target toxicity is crucial for interpreting your results. Here are some strategies:
-
Use a structurally different PDE5 inhibitor: If another PDE5 inhibitor with a different chemical structure produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, you can try to rescue the cells from toxicity by modulating the downstream signaling pathway. For this compound, this could involve interventions to reduce cGMP levels or inhibit downstream effectors of cGMP signaling.
-
Use a cell line lacking the target: If available, testing this compound on a cell line that does not express PDE5 can help identify off-target effects.
-
Selectivity profiling: A broader screening of your compound against a panel of other enzymes or receptors can help identify potential off-target interactions.
Q4: What are the initial steps to troubleshoot and minimize the observed cytotoxicity?
A4: The following steps can help in troubleshooting and mitigating cytotoxicity:
-
Perform a dose-response and time-course experiment: This will help determine the lowest effective concentration of this compound and the optimal treatment duration to achieve the desired biological effect while minimizing toxicity.
-
Conduct a vehicle control experiment: Test the effect of the solvent (e.g., DMSO) alone on your cells at the same concentrations used for this compound treatment to rule out solvent-induced toxicity.
-
Assess compound solubility: Visually inspect your stock solution and the final concentration in the culture media for any signs of precipitation.
-
Consider using a different non-cancerous cell line: Toxicity can be cell-type specific. Testing on a different, relevant non-cancerous cell line might yield different results.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed at the desired effective concentration.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| On-target toxicity due to excessive cGMP accumulation | 1. Reduce the concentration of this compound. 2. Decrease the exposure time. 3. Investigate the effect of a cGMP-dependent protein kinase (PKG) inhibitor. | 1. Reduced cytotoxicity while potentially maintaining the desired on-target effect. 2. Minimized toxicity by limiting the duration of cGMP elevation. 3. If toxicity is reduced, it suggests the involvement of the cGMP-PKG pathway. |
| Off-target effects | 1. Test a structurally distinct PDE5 inhibitor. 2. If an off-target is suspected or identified, use a specific inhibitor for that target as a control. | 1. If the alternative PDE5 inhibitor is not toxic, the toxicity of this compound is likely due to off-target effects. 2. Helps to confirm if the off-target interaction is responsible for the cytotoxicity. |
| Compound precipitation | 1. Check the solubility of this compound in your cell culture medium. 2. Prepare fresh dilutions for each experiment. | 1. Prevention of non-specific cellular stress caused by compound precipitates. 2. Ensures the compound is fully dissolved and active. |
| Solvent toxicity | 1. Run a dose-response curve for the vehicle (e.g., DMSO) alone. 2. Ensure the final solvent concentration is as low as possible (ideally <0.1%). | 1. Determine the toxic concentration of the solvent for your specific cell line. 2. Minimize the contribution of the solvent to the observed cytotoxicity. |
Experimental Protocols
Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol is a standard method for assessing cell viability and determining the concentration of a compound that causes 50% cell death.
Materials:
-
Non-cancerous cell line of interest
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding: Seed your non-cancerous cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a 2X stock solution of this compound in complete culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Also, prepare a 2X vehicle control (e.g., DMSO in medium).
-
Cell Treatment: After 24 hours, carefully remove the medium from the wells and add 100 µL of the 2X this compound dilutions or the vehicle control. Include untreated control wells containing only fresh medium.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the percentage of cell viability against the log of this compound concentration. Use a non-linear regression model to calculate the CC50 value.
Protocol 2: Assessing Off-Target Effects Using a Structurally Different PDE5 Inhibitor
This protocol helps to differentiate between on-target and off-target effects by comparing the cellular response to two different inhibitors of the same target.
Materials:
-
Non-cancerous cell line of interest
-
This compound
-
A structurally distinct PDE5 inhibitor (e.g., Sildenafil or Tadalafil)
-
Complete cell culture medium
-
Appropriate assay for measuring the phenotype of interest (e.g., cytotoxicity assay, functional assay)
Methodology:
-
Determine Equipotent Concentrations: Based on their reported Ki or IC50 values for PDE5, determine the concentrations of this compound and the alternative PDE5 inhibitor that are expected to have a similar inhibitory effect on the target.
-
Cell Treatment: Treat your non-cancerous cells with a range of concentrations of this compound and the alternative PDE5 inhibitor. Include vehicle and untreated controls.
-
Phenotypic Assessment: After the desired incubation time, perform the relevant assay to measure the cellular phenotype (e.g., cell viability, a specific signaling event).
-
Data Comparison: Compare the dose-response curves for both inhibitors. If both compounds induce the same phenotype at equipotent concentrations, the effect is likely on-target. If the phenotypes differ significantly, it suggests that off-target effects of one or both compounds are involved.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a PDE5 inhibitor.
Caption: A logical workflow for troubleshooting this compound toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 3. GSE241778 - On- and off-target effects of paired CRISPR-Cas nickase in primary human cells - Illumina - OmicsDI [omicsdi.org]
- 4. kosheeka.com [kosheeka.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: MY-5445 Drug Accumulation Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing MY-5445 in drug accumulation assays. Our aim is to help you identify and resolve common issues to ensure the accuracy and consistency of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in the context of drug accumulation assays?
This compound has a dual mechanism of action that is relevant to drug accumulation studies. Firstly, it is a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2 (also known as BCRP - Breast Cancer Resistance Protein). By inhibiting the efflux function of ABCG2, this compound can increase the intracellular accumulation of drugs that are substrates of this transporter.[1][2] Secondly, this compound is an inhibitor of phosphodiesterase type 5 (PDE5), which leads to an increase in intracellular cyclic guanosine monophosphate (cGMP) levels. While the primary focus in accumulation assays is its effect on ABCG2, altered cGMP signaling could potentially have secondary effects on cellular processes.
Q2: Which fluorescent substrates are commonly used to assess this compound's effect on ABCG2-mediated transport?
Several fluorescent compounds are known substrates for the ABCG2 transporter and are suitable for use in accumulation assays with this compound. These include:
-
Pheophorbide A (PhA): A specific fluorescent substrate for ABCG2.[1]
-
Hoechst 33342: A fluorescent dye that is effluxed by ABCG2.
-
DyeCycle Violet: Another fluorescent probe for assessing ABCG2 function.
The choice of substrate may depend on the specific cell line and available equipment.
Q3: What are the expected outcomes of a successful drug accumulation assay with this compound?
In a cell line that overexpresses the ABCG2 transporter, you should observe a low basal accumulation of the fluorescent substrate. Upon treatment with an effective concentration of this compound, the efflux of the substrate by ABCG2 should be inhibited, leading to a significant increase in intracellular fluorescence.[1] This effect should be comparable to that of other known ABCG2 inhibitors, such as Ko143.
Q4: Can the PDE5 inhibitory activity of this compound affect the results of an accumulation assay?
While the direct inhibition of ABCG2 is the primary mechanism affecting drug accumulation, the increase in intracellular cGMP due to PDE5 inhibition could have indirect effects. Elevated cGMP can influence various cellular signaling pathways, including those involved in regulating ion channels and membrane potential.[3][4][5][6] Alterations in membrane potential could, in theory, affect the function of transport proteins. However, in the context of typical drug accumulation assays, these effects are generally considered secondary to the direct inhibition of ABCG2.
Troubleshooting Guide: Inconsistent Results
Issue 1: High Background Fluorescence
High background fluorescence can mask the specific signal from your fluorescent substrate, making it difficult to detect changes in accumulation.
| Potential Cause | Troubleshooting Step |
| Cell Autofluorescence | Examine an unstained sample of your cells under the microscope using the same filter sets as your experiment. If significant fluorescence is observed, this indicates autofluorescence. Consider using a fluorescent substrate with excitation/emission spectra that do not overlap with the autofluorescence of your cells. |
| Non-specific Antibody Binding (if using immunofluorescence) | If your assay involves antibodies, use an isotype control to check for non-specific binding. Ensure you are using an appropriate blocking buffer and that your primary and secondary antibodies are compatible.[7][8][9][10] |
| Contaminated Reagents or Media | Test each component of your assay individually for fluorescence (e.g., media, buffers, coverslips). Phenol red in culture media can be a source of background fluorescence. |
| Inadequate Washing | Increase the number and duration of wash steps after incubation with the fluorescent substrate and antibodies (if applicable) to remove any unbound fluorescent molecules.[8][10] |
Issue 2: Low or No Signal/Fold-Change in Accumulation
This issue arises when there is no significant difference in fluorescence between the control and this compound-treated cells.
| Potential Cause | Troubleshooting Step |
| Low ABCG2 Expression in Cells | Confirm that your cell line expresses functional ABCG2. This can be done by Western blot or by using a positive control inhibitor of ABCG2 (e.g., Ko143) which should produce a significant increase in substrate accumulation. |
| Suboptimal Concentration of this compound | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting ABCG2 in your cell line. Effective concentrations are typically in the micromolar range.[1] |
| Incorrect Fluorescent Substrate or Concentration | Ensure you are using a known substrate for ABCG2. The concentration of the substrate is also critical; too high a concentration can saturate the transporter, masking the effect of the inhibitor. |
| Photobleaching | Minimize the exposure of your samples to the excitation light source. Use an anti-fade mounting medium if performing fluorescence microscopy.[7] |
| Incorrect Instrument Settings | Optimize the settings on your fluorescence plate reader or flow cytometer (e.g., gain, laser power) to ensure optimal detection of the fluorescent signal. |
Quantitative Data Summary
The following table provides a summary of typical concentrations and values used in this compound drug accumulation assays. These values should be used as a starting point and may require optimization for your specific experimental conditions.
| Parameter | Value | Notes |
| This compound Concentration | 1-10 µM | Effective range for ABCG2 inhibition in cell-based assays.[1] |
| Pheophorbide A (PhA) Concentration | 1 µM | A commonly used concentration for PhA in ABCG2 accumulation assays.[1][11] |
| Hoechst 33342 Concentration | 0.5-5 µM | Concentration range for Hoechst 33342 in ABCG2 transport assays. |
| Ko143 (Positive Control) Concentration | 1 µM | A potent and specific ABCG2 inhibitor used as a positive control.[1] |
Experimental Protocols
Protocol: Pheophorbide A (PhA) Accumulation Assay Using Flow Cytometry
This protocol is adapted from established methods for assessing ABCG2 function.[1]
Materials:
-
Cells expressing ABCG2 (and a corresponding parental cell line as a negative control)
-
Complete cell culture medium
-
This compound
-
Pheophorbide A (PhA)
-
Ko143 (positive control inhibitor)
-
DMSO (vehicle control)
-
PBS (Phosphate Buffered Saline)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells to approximately 80-90% confluency.
-
Harvest the cells using a non-enzymatic cell dissociation solution to maintain cell surface protein integrity.
-
Wash the cells with PBS and resuspend in complete culture medium at a concentration of 1 x 10^6 cells/mL.
-
-
Incubation with Inhibitors:
-
Prepare the following treatment groups in triplicate:
-
Vehicle control (DMSO)
-
This compound (e.g., 10 µM)
-
Positive control (e.g., Ko143 at 1 µM)
-
-
Pre-incubate the cells with the respective inhibitors or vehicle for 30 minutes at 37°C.
-
-
Substrate Loading:
-
Add Pheophorbide A to each tube to a final concentration of 1 µM.
-
Incubate the cells for 60 minutes at 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells twice with ice-cold PBS to remove extracellular PhA.
-
Resuspend the final cell pellet in ice-cold PBS for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the intracellular fluorescence of PhA using a flow cytometer with appropriate excitation and emission filters (e.g., excitation at 405 nm and emission at 670 nm).
-
Record the mean fluorescence intensity for each sample.
-
-
Data Analysis:
-
Calculate the fold-change in fluorescence intensity for the this compound and Ko143 treated cells relative to the vehicle-treated cells. A significant increase in fluorescence indicates inhibition of ABCG2-mediated efflux.
-
Visualizations
Caption: ABCG2-mediated efflux of a fluorescent substrate and its inhibition by this compound.
Caption: A decision tree for troubleshooting inconsistent drug accumulation assay results.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. cGMP Signaling in Photoreceptor Degeneration [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The role of cGMP-signalling and calcium-signalling in photoreceptor cell death: perspectives for therapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. sinobiological.com [sinobiological.com]
- 11. 2.3. Fluorescent drug accumulation assay [bio-protocol.org]
optimizing incubation time for MY-5445 in cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of MY-5445 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
A1: this compound is a chemical compound with two well-documented mechanisms of action. Firstly, it is a specific inhibitor of cyclic GMP (cGMP) phosphodiesterase type 5 (PDE5).[1][2][3] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation within the cell. This can influence various downstream signaling pathways involved in processes like smooth muscle relaxation. Secondly, this compound acts as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2, also known as Breast Cancer Resistance Protein (BCRP).[4][5][6] It can inhibit the efflux pump activity of ABCG2, thereby increasing the intracellular concentration of co-administered drugs that are substrates of this transporter. This makes it a potential agent to reverse multidrug resistance in cancer cells.[4][5][6][7]
Q2: What are the common applications of this compound in cell culture?
A2: In a research setting, this compound is primarily used for:
-
Investigating cGMP signaling pathways: By increasing intracellular cGMP levels, this compound serves as a tool to study the role of this second messenger in various cellular processes.
-
Reversing multidrug resistance: In cancer research, it is used to sensitize multidrug-resistant cancer cell lines (that overexpress ABCG2) to chemotherapeutic agents.[4][5][6][7]
-
Studying platelet aggregation: this compound has been shown to inhibit human platelet aggregation by increasing cGMP content.[2]
Q3: What is a recommended starting concentration for this compound in cell culture?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific application. Based on available literature, a good starting point for most applications is in the low micromolar range. For PDE5 inhibition, concentrations around 1-10 µM are often effective.[1] For ABCG2 modulation, concentrations in the range of 1-10 µM have also been shown to be effective at sensitizing cancer cells to chemotherapy.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound?
A4: this compound is typically supplied as a solid. For cell culture experiments, it should be dissolved in a suitable solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[3] For long-term storage, it is recommended to store the solid compound at -20°C.[8] Once dissolved, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.
Optimizing Incubation Time
Determining the optimal incubation time for this compound is critical for achieving the desired experimental outcome while minimizing potential cytotoxicity. The ideal duration will depend on the specific research question, the cell type being used, and the targeted mechanism of action.
General Guidelines:
-
Short-term incubation (1-6 hours): This duration may be sufficient to observe acute effects related to the inhibition of PDE5 and the subsequent rise in intracellular cGMP levels. Effects on signaling pathways are often rapid.
-
Intermediate-term incubation (12-48 hours): For studies involving changes in protein expression or cell viability as a result of sustained signaling changes, a longer incubation period is likely necessary. Many studies investigating the reversal of multidrug resistance with ABCG2 inhibitors use incubation times in this range.
-
Long-term incubation (72 hours or more): For experiments assessing long-term effects on cell proliferation, differentiation, or for chronic exposure studies, extended incubation times may be required. However, the stability of the compound in culture media and potential for cytotoxicity should be carefully considered.
Troubleshooting Guides
This section addresses common issues that may arise when using this compound in cell culture experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| No observable effect of this compound | Incorrect Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time: The effect of this compound may require a longer incubation period to become apparent. | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours). | |
| Cell Line Resistance: The target pathway (PDE5 or ABCG2) may not be active or expressed at a significant level in your chosen cell line. | Verify the expression and activity of PDE5 or ABCG2 in your cell line using techniques like Western blotting, qPCR, or functional assays. | |
| Compound Degradation: Improper storage or handling of the this compound stock solution may have led to its degradation. | Ensure proper storage of stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. | |
| High levels of cell death observed | Cell Line Sensitivity: Your cell line may be highly sensitive to this compound or the solvent (DMSO). | Reduce the concentration range in your dose-response experiments. Ensure the final concentration of DMSO in your culture medium is low (typically <0.1%) and include a vehicle control (DMSO alone) in your experiments. |
| Off-target Effects: At high concentrations, this compound may have off-target effects that lead to cytotoxicity. | Correlate the observed phenotype with the known mechanisms of action. If possible, use a rescue experiment or a secondary inhibitor to confirm the on-target effect. | |
| Inconsistent results between experiments | Variability in Cell Culture Conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and ensure they are in the logarithmic growth phase at the start of the experiment. |
| Inaccurate Pipetting: Errors in pipetting can lead to significant variations in the final concentration of this compound. | Calibrate your pipettes regularly and use proper pipetting techniques. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound
This protocol outlines a general method to determine the optimal incubation time for observing a specific cellular effect of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Appropriate cell culture medium and supplements
-
Multi-well cell culture plates (e.g., 96-well)
-
Your cell line of interest
-
Reagents for your specific downstream assay (e.g., cell viability assay kit, cGMP assay kit, or flow cytometry reagents)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. The optimal seeding density should be determined empirically for your cell line.
-
This compound Treatment: After allowing the cells to adhere and resume growth (typically 24 hours), treat the cells with a predetermined optimal concentration of this compound. Include a vehicle control (DMSO) and a negative control (untreated cells).
-
Time-Course Incubation: Incubate the plates for a range of time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours).
-
Endpoint Assay: At each time point, perform your desired downstream assay to measure the effect of this compound. This could be:
-
Cell Viability Assay: To assess cytotoxicity.
-
cGMP Assay: To measure the direct effect of PDE5 inhibition.
-
Drug Efflux Assay: To measure the inhibition of ABCG2 function.
-
Western Blot or qPCR: To analyze changes in protein or gene expression.
-
Flow Cytometry: For cell cycle analysis or apoptosis assays.
-
-
Data Analysis: Plot the results of your assay as a function of incubation time. The optimal incubation time is the point at which the desired effect is maximal and precedes significant secondary effects like widespread cell death (unless that is the intended outcome).
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing cell viability, which is crucial for determining the cytotoxic effects of this compound.
Materials:
-
Cells treated with this compound as described in Protocol 1
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plate reader
Procedure:
-
MTT Addition: At the end of the desired incubation time with this compound, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until a purple precipitate is visible in the cells when viewed under a microscope.
-
Solubilization: Add 100 µL of the solubilization solution to each well.
-
Incubation: Leave the plate at room temperature in the dark for at least 2 hours to allow for complete solubilization of the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Signaling Pathways and Mechanisms
Caption: cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Caption: Mechanism of ABCG2-mediated drug efflux and its inhibition by this compound.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cyclic guanosine monophosphate - Wikipedia [en.wikipedia.org]
- 7. scispace.com [scispace.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Improving the Reproducibility of MY-5445 Experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance the reproducibility of experiments involving MY-5445. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with this compound, presented in a question-and-answer format.
General Handling and Storage
-
Question: How should I store this compound?
-
Answer: this compound powder should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. Once in solvent, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. It is also advised to protect the compound from light during storage and transportation.
-
-
Question: I'm seeing precipitation in my this compound stock solution. What should I do?
-
Answer: Precipitation can occur due to temperature shifts or solvent evaporation. If you observe precipitation, gently warm the solution and vortex to redissolve. To prevent this, ensure your stock solutions are stored in tightly sealed vials and avoid repeated freeze-thaw cycles. If the precipitate does not redissolve, it is recommended to prepare a fresh stock solution.
-
-
Question: What solvents are recommended for dissolving this compound?
-
Answer: this compound is soluble in DMSO and DMF at concentrations up to 2 mg/mL. For in vivo studies, a formulation of 10% DMSO in corn oil can be used to achieve a concentration of at least 2.5 mg/mL.
-
In Vitro Cellular Assays
-
Question: I am observing unexpected cytotoxicity in my cell viability assays with this compound. What could be the cause?
-
Answer: While this compound is primarily a PDE5 and ABCG2 inhibitor, high concentrations or prolonged exposure may lead to off-target effects or inherent cytotoxicity in certain cell lines. It is crucial to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and experimental duration. Additionally, ensure that the final DMSO concentration in your culture medium is kept low (typically below 0.5%) as the solvent itself can be toxic to cells.
-
-
Question: My results from the ABCG2 inhibition assay are not consistent. What are some common reasons for this?
-
Answer: Reproducibility issues in multidrug resistance assays can stem from several factors.[1][2][3][4] Ensure consistent cell passage numbers, as transporter expression can vary with prolonged culturing. The choice of fluorescent substrate (e.g., Hoechst 33342, pheophorbide A) and its concentration should be optimized for your specific cell line.[5][6][7][8][9] Inconsistent incubation times and incomplete washing to remove extracellular substrate can also lead to variability.
-
-
Question: I am using a Hoechst 33342 efflux assay to assess ABCG2 inhibition by this compound and see high background fluorescence. How can I troubleshoot this?
-
Answer: High background can be due to several factors. Ensure that your cell density is optimal; too many cells can lead to increased background. Check for autofluorescence of your cells and this compound at the wavelengths used for Hoechst 33342 detection. It is also important to properly compensate for any spectral overlap if performing multi-color flow cytometry.[10][11][12][13][14]
-
Platelet Aggregation Assays
-
Question: My platelet aggregation response with this compound is weak or absent. What could be the problem?
-
Answer: The preparation of platelet-rich plasma (PRP) is a critical step. Platelets are sensitive and can be prematurely activated during collection and processing.[15][16][17][18][19] Ensure minimal venostasis during blood collection and use appropriate anticoagulants like sodium citrate.[15][17][19] All handling should be done at room temperature to avoid cold-induced activation.[20] Also, verify the activity of your platelet agonist (e.g., ADP, collagen).
-
-
Question: I am observing spontaneous platelet aggregation in my control samples. How can I prevent this?
-
Answer: Spontaneous aggregation is often a sign of platelet activation during preparation. Use wide-bore needles for blood collection, and handle the blood and PRP gently, avoiding vigorous mixing or vortexing. Ensure all labware that comes into contact with the platelets is made of appropriate materials like polypropylene to minimize activation.
-
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental settings.
Table 1: Inhibitory and Effector Concentrations of this compound
| Parameter | Value | Experimental System | Reference |
| Ki (PDE5) | 1.3 µM | Purified Enzyme | --INVALID-LINK-- |
| IC50 (PDE5) | 0.5 µM | Purified Enzyme | --INVALID-LINK-- |
| IC50 (Platelet Aggregation - ADP induced) | 0.07 µM | Human Platelets | --INVALID-LINK-- |
| IC50 (Platelet Aggregation - Collagen induced) | 0.02 µM | Human Platelets | --INVALID-LINK-- |
| IC50 (Platelet Aggregation - Arachidonic Acid induced) | 0.17 µM | Human Platelets | --INVALID-LINK-- |
| EC50 (Relaxation of rat aorta) | 4 µM | Rat Aorta Strips | --INVALID-LINK-- |
Table 2: Reported IC50 Values of Various Compounds in Different Cancer Cell Lines (for context)
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 |
| Compound 1 | PC-3 | Pancreatic Cancer | 10-50 |
| Compound 1 | HepG2 | Hepatocellular Carcinoma | 10-50 |
| Compound 2 | HTB-26 | Breast Cancer | 10-50 |
| Compound 2 | PC-3 | Pancreatic Cancer | 10-50 |
| Compound 2 | HepG2 | Hepatocellular Carcinoma | 10-50 |
| PBTDG | Breast Cancer Cells | Breast Cancer | 1.48 |
| Sorafenib | Breast Cancer Cells | Breast Cancer | 4.45 |
| Cucurbitacin B | A2780 | Ovarian Cancer | 0.25 (48h) |
| UTD1 | RKO | Colorectal Cancer | 0.38 µg/ml |
| UTD1 | HCT116 | Colorectal Cancer | 0.77 µg/ml |
Detailed Experimental Protocols
Protocol 1: In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol describes the measurement of platelet aggregation in human platelet-rich plasma (PRP) following treatment with this compound.
Materials:
-
Freshly drawn human whole blood
-
3.2% Sodium Citrate anticoagulant
-
This compound
-
DMSO (for stock solution)
-
Platelet agonist (e.g., ADP, collagen)
-
Platelet-poor plasma (PPP) for blank
-
Light Transmission Aggregometer
-
Polypropylene tubes
Procedure:
-
PRP Preparation:
-
Collect whole blood into tubes containing 3.2% sodium citrate (9:1 blood to anticoagulant ratio) with minimal venostasis.[21]
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature to separate the PRP.[17][22][23]
-
Carefully collect the upper PRP layer using a polypropylene pipette and transfer to a polypropylene tube.
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.
-
-
Assay Performance:
-
Adjust the platelet count in the PRP to the desired concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP if necessary.
-
Pre-warm the PRP samples to 37°C for 5-10 minutes.
-
Add the desired concentration of this compound (or vehicle control) to the PRP and incubate for the desired time (e.g., 5-15 minutes).
-
Place the cuvette with the PRP sample in the aggregometer and establish a baseline reading.
-
Add the platelet agonist (e.g., ADP to a final concentration of 5-10 µM) to induce aggregation.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Protocol 2: ABCG2 Inhibition Assay using a Fluorescent Substrate
This protocol details a cell-based assay to measure the inhibition of the ABCG2 transporter by this compound using a fluorescent substrate like Hoechst 33342 or pheophorbide A.
Materials:
-
Cancer cell line overexpressing ABCG2 and a parental control cell line
-
Complete cell culture medium
-
This compound
-
DMSO
-
Fluorescent ABCG2 substrate (e.g., Hoechst 33342, pheophorbide A)
-
Flow cytometer or fluorescence plate reader
-
Positive control ABCG2 inhibitor (e.g., Ko143)
Procedure:
-
Cell Preparation:
-
Seed the ABCG2-overexpressing and parental cells in appropriate culture plates (e.g., 96-well plate for plate reader or 6-well plate for flow cytometry).
-
Allow the cells to adhere and grow to approximately 70-80% confluency.
-
-
Inhibitor and Substrate Incubation:
-
Prepare working solutions of this compound and the positive control inhibitor in culture medium.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the medium containing the inhibitors (or vehicle control) to the cells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Add the fluorescent ABCG2 substrate at a pre-optimized concentration to the wells containing the inhibitors.
-
Incubate for an appropriate time (e.g., 30-90 minutes) at 37°C, protected from light.
-
-
Measurement of Substrate Accumulation:
-
For Flow Cytometry:
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Trypsinize and resuspend the cells in PBS.
-
Analyze the intracellular fluorescence using a flow cytometer with the appropriate laser and filter set for the chosen substrate.
-
-
For Fluorescence Plate Reader:
-
Wash the cells with PBS to remove the extracellular substrate.
-
Add a lysis buffer or PBS to the wells.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the fold increase in fluorescence in the presence of this compound compared to the vehicle control in the ABCG2-overexpressing cells.
-
Compare the effect of this compound to the positive control inhibitor.
-
Visualizations
Signaling Pathway of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow for Platelet Aggregation Assay
Caption: Workflow for Light Transmission Aggregometry.
Troubleshooting Logic for Inconsistent ABCG2 Inhibition Results
Caption: Decision tree for troubleshooting ABCG2 assays.
References
- 1. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multi-center Study on the Reproducibility of Drug-Response Assays in Mammalian Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The reproducibility “crisis”: Reaction to replication crisis should not stifle innovation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The challenges of reproducibility in life science research | Malvern Panalytical [malvernpanalytical.com]
- 5. researchgate.net [researchgate.net]
- 6. ABCG2-associated resistance to Hoechst 33342 and topotecan in a murine cell model with constitutive expression of side population characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Hoechst 33342 Is a Hidden “Janus” amongst Substrates for the Multidrug Efflux Pump LmrP | PLOS One [journals.plos.org]
- 9. The ABCG2 transporter is an efficient Hoechst 33342 efflux pump and is preferentially expressed by immature human hematopoietic progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow cytometry troubleshooting | Abcam [abcam.com]
- 11. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Flow Cytometry Troubleshooting Guide [sigmaaldrich.com]
- 13. bosterbio.com [bosterbio.com]
- 14. hycultbiotech.com [hycultbiotech.com]
- 15. mdpi.com [mdpi.com]
- 16. Optimized Preparation Method of Platelet-Concentrated Plasma and Noncoagulating Platelet-Derived Factor Concentrates: Maximization of Platelet Concentration and Removal of Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 17. droracle.ai [droracle.ai]
- 18. Principles and Methods of Preparation of Platelet-Rich Plasma: A Review and Author's Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparation of Platelet-Rich Plasma: National IADVL PRP Taskforce Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Platelet functional testing via high-throughput microtiter plate-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 21. de-vhl.nl [de-vhl.nl]
- 22. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
mitigating the impact of serum components on MY-5445 activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MY-5445. Our goal is to help you mitigate the potential impact of serum components on this compound activity and ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and specific inhibitor of cyclic GMP (cGMP)-specific phosphodiesterase type 5 (PDE5), with a Ki value of 1.3 µM.[1][2] By inhibiting PDE5, this compound prevents the degradation of cGMP, leading to its accumulation.[3][4] This increase in intracellular cGMP levels plays a crucial role in various physiological processes, including smooth muscle relaxation and platelet aggregation.[1][5]
This compound has also been identified as a selective modulator of the ATP-binding cassette (ABC) transporter ABCG2.[1][6][7][8] This action can reverse multidrug resistance in cancer cells that overexpress ABCG2 by inhibiting the transporter's drug efflux function.[6][7][8][9]
Q2: How can serum components affect the activity of this compound in my in vitro experiments?
Serum is a complex mixture of proteins, growth factors, hormones, and other small molecules that are essential for cell culture. However, these components can interfere with the activity of small molecule inhibitors like this compound in several ways:
-
Protein Binding: this compound may bind to serum proteins, particularly albumin, which is the most abundant protein in plasma.[10][11][12][13] This binding is a reversible process.[13] Only the unbound, or free, fraction of the drug is available to interact with its target, PDE5.[14][15][16][17] High levels of protein binding can reduce the effective concentration of this compound at the target site, leading to a decrease in its apparent potency (a higher IC50 value).
-
Enzymatic Degradation: Serum contains various enzymes that could potentially metabolize and inactivate this compound, reducing its stability and effective concentration over time.
-
Non-specific Interactions: Other components in the serum matrix can non-specifically interact with this compound, affecting its solubility and availability.[18][19]
Q3: What are the typical signs that serum components are interfering with my this compound experiment?
Common indicators of serum interference include:
-
Reduced Potency: You may observe a rightward shift in the dose-response curve, indicating a higher concentration of this compound is required to achieve the same level of inhibition compared to serum-free conditions.
-
Poor Reproducibility: High variability between replicate experiments can be a sign of inconsistent interactions between this compound and different batches of serum.
-
Time-Dependent Loss of Activity: The inhibitory effect of this compound may decrease over longer incubation periods, suggesting potential degradation or sequestration of the compound.
Troubleshooting Guides
Issue 1: Reduced Potency of this compound in the Presence of Serum
If you observe a significant decrease in the potency of this compound when using serum-containing media, consider the following troubleshooting steps:
Potential Cause & Solution Table
| Potential Cause | Recommended Solution |
| High Protein Binding | 1. Reduce Serum Concentration: Titrate down the percentage of serum in your culture medium to the lowest level that still maintains cell viability. 2. Use Serum-Free or Reduced-Serum Media: If your cell line can be adapted, transitioning to a serum-free or reduced-serum formulation can eliminate the issue of protein binding. 3. Increase this compound Concentration: Based on preliminary experiments, you may need to increase the concentration of this compound to compensate for the fraction bound to serum proteins. |
| Incorrect Drug Concentration | Verify Stock Solution: Ensure the concentration and integrity of your this compound stock solution. Improper storage or handling can lead to degradation. |
Illustrative Data: Impact of Serum Concentration on this compound IC50
| Serum Concentration | Apparent IC50 of this compound (µM) |
| 0% (Serum-Free) | 1.5 |
| 2.5% | 4.2 |
| 5% | 8.1 |
| 10% | 15.5 |
This is hypothetical data for illustrative purposes.
Issue 2: Poor Reproducibility Between Experiments
Inconsistent results with this compound can be frustrating. Here’s how to troubleshoot this issue:
Experimental Workflow for Improving Reproducibility
Caption: Troubleshooting workflow for poor reproducibility.
Experimental Protocols
Protocol 1: Determining the Impact of Serum on this compound Potency
This protocol allows you to quantify the effect of serum on the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Target cells cultured in appropriate media
-
Fetal Bovine Serum (FBS) or other serum
-
Serum-free cell culture medium
-
Assay-specific reagents (e.g., for measuring cGMP levels or cell viability)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Serum Titration: Prepare a series of media containing different concentrations of serum (e.g., 0%, 2.5%, 5%, 10%).
-
This compound Dilution Series: For each serum concentration, prepare a serial dilution of this compound. Remember to include a vehicle control (DMSO) for each condition.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different serum concentrations and the this compound dilution series.
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours).
-
Assay: Perform the relevant assay to measure the effect of this compound (e.g., a cGMP assay, a cell proliferation assay, or a reporter assay).
-
Data Analysis: For each serum concentration, plot the response versus the this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Assessing the Stability of this compound in Serum-Containing Medium
This protocol helps determine if this compound is degrading over time in the presence of serum.
Materials:
-
This compound
-
Serum-containing cell culture medium
-
Serum-free cell culture medium (as a control)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Sample Preparation: Spike this compound into both serum-containing and serum-free media to a final concentration relevant to your experiments.
-
Time-Course Incubation: Aliquot the spiked media into separate tubes for different time points (e.g., 0, 2, 6, 12, 24, 48 hours). Incubate at 37°C.
-
Sample Collection: At each time point, remove an aliquot and immediately store it at -80°C to halt any further degradation.
-
Analysis: Once all time points are collected, analyze the concentration of intact this compound in each sample using a validated HPLC-MS method.
-
Data Interpretation: Plot the concentration of this compound versus time for both serum-containing and serum-free conditions. A faster decline in concentration in the serum-containing medium suggests degradation.
Signaling Pathway and Logical Relationships
This compound Mechanism of Action and Serum Interference
Caption: this compound inhibits PDE5, leading to increased cGMP. Serum proteins can bind to this compound, reducing its active concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 4. Inhibition of cyclic GMP-binding cyclic GMP-specific phosphodiesterase (Type 5) by sildenafil and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MY 5445 | Phosphodiesterase(PDE) | CAS 78351-75-4 | Buy MY 5445 from Supplier InvivoChem [invivochem.com]
- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Analysis of Stereoselective Drug Interactions with Serum Proteins by High-Performance Affinity Chromatography: A Historical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. rroij.com [rroij.com]
- 13. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plasma/serum protein binding determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Plasma protein binding: from discovery to development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Importance of protein binding for the interpretation of serum or plasma drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. myadlm.org [myadlm.org]
- 19. journalaji.com [journalaji.com]
Technical Support Center: Troubleshooting Unexpected Cell Death with MY-5445 Treatment
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unexpected cell death in their experiments involving the small molecule inhibitor MY-5445. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound was initially identified as a specific inhibitor of cyclic GMP phosphodiesterase (cGMP-PDE), which plays a role in processes like human platelet aggregation.[1] More recently, it has been characterized as a modulator of the ATP-binding cassette (ABC) transporter ABCG2.[2][3][4] By inhibiting the drug efflux function of ABCG2, this compound can resensitize multidrug-resistant (MDR) cancer cells to chemotherapeutic drugs and potentiate drug-induced apoptosis in cells that overexpress this transporter.[2][4][5]
Q2: Is this compound expected to cause cell death?
A2: The expected effect of this compound is context-dependent. In ABCG2-overexpressing cancer cells, this compound is expected to enhance the cytotoxic effects of co-administered chemotherapeutic agents by increasing their intracellular concentration.[2][5] On its own, this compound is generally not considered a potent cytotoxic agent in cell lines that do not overexpress ABCG2, though like any small molecule, it can induce toxicity at high concentrations.[5] Unexpected cell death, particularly at concentrations where on-target effects are anticipated, warrants further investigation.
Q3: What are the common causes of unexpected cell death in cell culture experiments?
A3: Unexpected cell death in cell culture is often multifactorial. Common causes can be broadly categorized as:
-
Contamination: Bacterial, fungal, and mycoplasma contamination can significantly impact cell viability.[6][7]
-
Reagent Quality: Poor quality or expired media, serum, or other supplements can be detrimental to cell health.[8]
-
Environmental Stress: Fluctuations in temperature, CO2 levels, and humidity within the incubator can induce apoptosis or necrosis.[6][7]
-
Mechanical Stress: Improper handling during passaging, such as vigorous pipetting or excessive centrifugation, can damage cells.[6][7]
-
Cell Density and Passage Number: Both overconfluency and seeding at too low a density can trigger cell death.[7] Additionally, using cells at a high passage number can lead to genetic drift and altered phenotypes.[7]
-
Compound-Specific Issues: Problems with the small molecule inhibitor itself, such as poor solubility, degradation, or off-target effects, can lead to cytotoxicity.[9]
Troubleshooting Guides
If you are observing unexpected cell death with this compound treatment, follow this step-by-step troubleshooting guide.
Step 1: Rule Out General Cell Culture Issues
Before investigating compound-specific effects, it is crucial to eliminate common cell culture problems as the source of cell death.
Question: How can I determine if my cell death is due to general culture conditions and not the this compound treatment?
Answer:
-
Examine Control Cultures: Carefully observe your vehicle-treated control cultures (e.g., cells treated with the same concentration of DMSO used to dissolve this compound). If you see significant cell death in the control group, the issue is likely with your general culture conditions or the vehicle itself.
-
Microscopic Examination: Look for signs of contamination. Bacteria will appear as small, motile dots between cells. Fungi may look like filamentous structures. Mycoplasma is not visible by standard light microscopy but can sometimes cause the media to appear grainy.
-
Perform a Mycoplasma Test: Mycoplasma is a common and often undetected source of problems in cell culture.[7] Use a PCR-based or fluorescence-based mycoplasma detection kit to test your cell lines.
-
Check Reagents: Ensure that your media, serum, and other supplements are not expired and are from lots that have previously supported healthy cell growth.
-
Verify Incubator Conditions: Check the incubator's temperature and CO2 display. Independently verify these conditions with a calibrated thermometer and CO2 meter.
| Parameter | Potential Issue | Recommended Action |
| Vehicle Control | High cell death | Test for vehicle toxicity; lower vehicle concentration if possible. |
| Culture Media | Yellowing (acidic) or purple (alkaline) | Check for contamination; verify incubator CO2 levels. |
| Cell Morphology | Grainy appearance, floating debris | Suspect contamination; perform mycoplasma and sterility tests. |
| Incubator | Fluctuating temperature or CO2 | Calibrate incubator; ensure door is properly sealed. |
Step 2: Investigate this compound Compound and Handling
If your control cultures are healthy, the issue may be related to the this compound compound itself or how it is being handled.
Question: My control cells are healthy, but my this compound treated cells are dying. What should I check next?
Answer:
-
Verify Compound Integrity and Purity: If possible, confirm the identity and purity of your this compound stock using methods like mass spectrometry or HPLC.[9]
-
Check for Solubility Issues: Visually inspect your stock solution and the final concentration in your media for any precipitation.[9] Poor solubility can lead to an inaccurate effective concentration and potential cytotoxicity from compound precipitation.
-
Evaluate the Vehicle: High concentrations of solvents like DMSO can be toxic to cells.[9] Ensure the final concentration of your vehicle in the culture media is low (typically <0.1%). Run a dose-response curve of the vehicle alone to determine its toxic threshold for your specific cell line.
Step 3: Assess for On-Target vs. Off-Target Effects
If you have ruled out general culture issues and problems with your compound, the cell death may be due to either an expected on-target effect (in a sensitive cell line) or an unexpected off-target effect.
Question: How can I distinguish between on-target and off-target cytotoxicity?
Answer:
-
Perform a Dose-Response Cytotoxicity Assay: Use an assay like MTT, MTS, or a live/dead cell stain to determine the 50% cytotoxic concentration (CC50) of this compound in your cell line. This will help you understand the concentration at which the compound is toxic, which can be compared to the concentration required for its intended biological effect (e.g., inhibition of ABCG2).
-
Use a Structurally Unrelated Inhibitor: If you are studying the effects of PDE5 inhibition, for example, use a structurally different PDE5 inhibitor. If this second inhibitor does not cause the same level of cell death at a concentration that achieves the same on-target effect, the cytotoxicity of this compound may be due to an off-target effect.
-
Counter-Screening: Test the effect of this compound on a cell line that does not express the intended target (e.g., a cell line with low or no ABCG2 expression if you are studying its role as an ABCG2 modulator). If cytotoxicity persists, it is likely due to off-target effects.[10]
| Experimental Approach | Rationale |
| Dose-Response Cytotoxicity Assay | To distinguish between targeted anti-proliferative effects and general toxicity.[9] |
| Use Structurally Unrelated Inhibitor | To determine if the observed phenotype is specific to the compound or the target.[10] |
| Counter-Screening in Target-Negative Cells | To assess if the toxicity is dependent on the presence of the intended target.[10] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a method for determining the cytotoxic effect of this compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture media. Remove the old media from the cells and add the media containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the CC50 value.
Visualizations
Signaling Pathways
The diagram below illustrates the general intrinsic and extrinsic apoptosis pathways, which can be activated by various cellular stressors, including some small molecule inhibitors.
Caption: Intrinsic and extrinsic apoptosis signaling pathways.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting unexpected cell death.
Caption: Troubleshooting workflow for unexpected cell death.
References
- 1. Effect of 1-(3-chloroanilino)-4-phenylphthalazine (this compound), a specific inhibitor of cyclic GMP phosphodiesterase, on human platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. m.youtube.com [m.youtube.com]
- 7. dendrotek.ca [dendrotek.ca]
- 8. Cell Death Troubleshooting in Cell Culture [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
how to control for MY-5445's effect on cell proliferation
Welcome to the technical support center for MY-5445. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting experiments involving this compound, with a focus on controlling for its effects on cell proliferation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a chemical compound with two well-documented activities. It was initially developed as a phosphodiesterase type 5 (PDE5) inhibitor, which increases intracellular levels of cyclic guanosine monophosphate (cGMP). More recently, it has been identified as a selective inhibitor of the ATP-binding cassette (ABC) transporter ABCG2. ABCG2 is a protein that can pump various drugs out of cells, leading to multidrug resistance (MDR) in cancer. Therefore, this compound can have two distinct effects on cells: modulation of cGMP signaling and reversal of ABCG2-mediated drug resistance. An antiproliferative effect has also been noted in some cell lines.
Q2: I am using this compound to reverse multidrug resistance. How do I distinguish its chemosensitizing effect from any direct effect it has on cell proliferation?
A2: This is a critical experimental consideration. To isolate the chemosensitizing effect of this compound from its intrinsic effects on cell proliferation, you must include the proper controls in your experimental design. A typical setup for a cell proliferation assay (e.g., MTT, BrdU, or colony formation assay) would include the following treatment groups:
-
Vehicle Control: Cells treated with the same solvent used to dissolve this compound and the cytotoxic drug (e.g., DMSO). This group represents the baseline cell proliferation.
-
This compound Alone: Cells treated with this compound at the concentration used in the combination treatment. This will reveal any direct effect of this compound on cell proliferation.
-
Cytotoxic Drug Alone: Cells treated with the chemotherapeutic agent you are studying. This establishes the baseline cytotoxicity of this drug.
-
Combination Treatment: Cells treated with both this compound and the cytotoxic drug.
By comparing the results from the combination treatment to the effects of each agent alone, you can determine if this compound is enhancing the efficacy of the cytotoxic drug.
Q3: How can I quantitatively determine if the combination of this compound and a cytotoxic drug is synergistic, additive, or antagonistic?
A3: To quantify the interaction between this compound and another drug, you can calculate the Combination Index (CI) using the Chou-Talalay method.[1][2][3] This method provides a quantitative measure of the nature of the drug interaction. The interpretation of the CI value is as follows:
| Combination Index (CI) | Interpretation |
| < 1 | Synergism |
| = 1 | Additive Effect |
| > 1 | Antagonism |
To perform this analysis, you will need to generate dose-response curves for each drug individually and for the combination at a constant ratio. Software such as CompuSyn can be used to calculate the CI values.[2]
Q4: I am concerned about the potential effects of this compound's PDE5 inhibitory activity on my cell proliferation experiments. How can I control for this?
A4: Since this compound is a PDE5 inhibitor, it can increase intracellular cGMP levels, which may have variable effects on cell proliferation depending on the cell type. To control for this, you can design experiments to investigate the role of the cGMP pathway in your system. Consider the following approaches:
-
Use a cGMP analog: Treat cells with a cell-permeable cGMP analog (e.g., 8-bromo-cGMP) to mimic the effect of PDE5 inhibition.[4][5][6][7] If the cGMP analog produces a similar effect on proliferation as this compound alone, it suggests the cGMP pathway is involved.
-
Use a PKG inhibitor: Protein kinase G (PKG) is a key downstream effector of cGMP. Using a specific PKG inhibitor (e.g., Rp-8-pCPT-cGMPS) in conjunction with this compound can help determine if the observed effects are PKG-dependent.[8]
Troubleshooting Guides
Problem 1: I am not observing a chemosensitizing effect with this compound.
| Possible Cause | Suggested Solution |
| Low or absent ABCG2 expression in your cell line. | Confirm ABCG2 expression in your cell line using techniques like Western blot, qPCR, or flow cytometry. This compound will only sensitize cells that use ABCG2 to efflux the cytotoxic drug. |
| The cytotoxic drug is not a substrate of ABCG2. | Verify from literature or experimental data that the chemotherapeutic agent you are using is indeed transported by ABCG2. |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with varying concentrations of this compound in combination with a fixed concentration of the cytotoxic drug to find the optimal concentration for chemosensitization. |
| Incorrect experimental timing. | The timing of drug addition can be crucial. Consider pre-incubating the cells with this compound before adding the cytotoxic drug to ensure ABCG2 is inhibited. |
Problem 2: this compound is showing significant toxicity on its own in my cell line.
| Possible Cause | Suggested Solution |
| High concentration of this compound. | Lower the concentration of this compound to a non-toxic range. The goal is to inhibit ABCG2 without causing significant cell death on its own. A preliminary dose-response curve for this compound alone is essential. |
| Cell line is particularly sensitive to PDE5 inhibition. | Investigate the role of the cGMP pathway as described in FAQ 4. If the toxicity is mediated by cGMP, consider using a lower concentration of this compound or a different ABCG2 inhibitor that does not affect PDE5. |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Proliferation
This protocol provides a method for assessing cell viability and proliferation based on the metabolic activity of the cells.[9][10][11][12][13]
Materials:
-
96-well plate
-
Cells of interest
-
Complete culture medium
-
This compound
-
Cytotoxic drug
-
Vehicle (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound, the cytotoxic drug, and the combination in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the drug-containing medium to the respective wells. Remember to include vehicle-only, this compound only, and cytotoxic drug only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Colony Formation Assay
This assay assesses the long-term survival and proliferative capacity of single cells after treatment.[14][15]
Materials:
-
6-well plates
-
Cells of interest
-
Complete culture medium
-
This compound
-
Cytotoxic drug
-
Vehicle (e.g., DMSO)
-
Crystal Violet staining solution (0.5% w/v in 25% methanol)
-
PBS
Procedure:
-
Treat cells in a larger flask with the vehicle, this compound alone, the cytotoxic drug alone, or the combination for a specified duration (e.g., 24 hours).
-
After treatment, trypsinize the cells, count them, and seed a low, predetermined number of viable cells (e.g., 200-1000 cells) into 6-well plates.
-
Incubate the plates for 1-3 weeks, allowing colonies to form.
-
When colonies are of a sufficient size (at least 50 cells), wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 4% paraformaldehyde) for 10-15 minutes.
-
Stain the colonies with Crystal Violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies in each well.
Visualizations
Signaling Pathways and Experimental Logic
Caption: Dual mechanisms of action of this compound.
Caption: Experimental workflow for combination studies.
Caption: Logic tree for interpreting combination effects.
References
- 1. punnettsquare.org [punnettsquare.org]
- 2. researchgate.net [researchgate.net]
- 3. mythreyaherbal.com [mythreyaherbal.com]
- 4. pnas.org [pnas.org]
- 5. Quantification of cAMP and cGMP analogs in intact cells: pitfalls in enzyme immunoassays for cyclic nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. cGMP-Dependent Protein Kinase Inhibitors in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. researchhub.com [researchhub.com]
- 12. boneandcancer.org [boneandcancer.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. ossila.com [ossila.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Optimizing Flow Cytometry for Pheophorbide A (PhA) Accumulation with MY-5445
Welcome to the technical support center for optimizing your flow cytometry experiments focused on Pheophorbide A (PhA) accumulation using the inhibitor MY-5445. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for this specific application.
Frequently Asked Questions (FAQs)
Q1: What is Pheophorbide A (PhA) and why is it used in this assay?
A1: Pheophorbide A (PhA) is a fluorescent molecule and a specific substrate for the ATP-binding cassette (ABC) transporter ABCG2.[1][2] ABCG2 is a protein that can pump various substances out of cells, contributing to multidrug resistance in cancer.[1][2][3] Because PhA is actively transported by ABCG2, its intracellular accumulation can be measured by flow cytometry to determine the activity of the ABCG2 transporter.[4][5][6]
Q2: What is this compound and what is its role in a PhA accumulation assay?
A2: this compound is a known phosphodiesterase type 5 (PDE5) inhibitor that has been identified as a selective modulator of the ABCG2 transporter.[2][7][8][9] In the context of a PhA accumulation assay, this compound acts as an inhibitor of ABCG2's efflux function.[2][7] By inhibiting ABCG2, this compound prevents the pumping of PhA out of the cells, leading to a measurable increase in intracellular PhA fluorescence.[2] This makes it a useful tool to study ABCG2 function and to screen for other potential inhibitors.
Q3: What type of cells should I use for this assay?
A3: The ideal cell lines for this assay are those that overexpress the ABCG2 transporter. Examples include the human colon cancer cell line S1-M1-80 or HEK293 cells transfected to express ABCG2 (R482-HEK293).[2] Using a parental cell line with low or no ABCG2 expression as a negative control is highly recommended to demonstrate the specificity of the PhA efflux.
Q4: What are the expected results of a successful experiment?
A4: In a successful experiment, you should observe low intracellular PhA fluorescence in ABCG2-overexpressing cells when treated with PhA alone. When these cells are co-incubated with PhA and an effective concentration of this compound, you should see a significant increase in intracellular PhA fluorescence. The parental cell line (low ABCG2 expression) should show high PhA accumulation with or without this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No PhA Signal | 1. Low PhA concentration. 2. Incorrect laser and/or filter settings on the flow cytometer. 3. PhA degradation due to light exposure. 4. Low expression of ABCG2 in the cell line. | 1. Titrate the PhA concentration to find the optimal staining concentration for your cell type. 2. PhA can be excited by a 488 nm laser and its emission can be detected in the far-red channel (e.g., >650 nm).[4][6] Ensure your cytometer is configured correctly. 3. Minimize light exposure to PhA solutions and stained cells.[6] 4. Verify ABCG2 expression in your cell line using methods like Western Blot or by using a positive control cell line known to overexpress ABCG2. |
| High Background Fluorescence | 1. PhA concentration is too high, leading to non-specific binding. 2. Inadequate washing of cells after PhA incubation. 3. Presence of a large number of dead cells which can non-specifically take up fluorescent dyes. | 1. Perform a titration experiment to determine the optimal PhA concentration that gives a good signal-to-noise ratio. 2. Ensure thorough washing of the cell pellet with ice-cold PBS or Hanks' solution after incubation with PhA.[6] 3. Use a viability dye to exclude dead cells from your analysis during gating.[10] Keep cells on ice to maintain viability. |
| No Difference in PhA Accumulation with and without this compound | 1. This compound concentration is too low to effectively inhibit ABCG2. 2. The cell line does not express functional ABCG2. 3. This compound has degraded. | 1. Perform a dose-response experiment with this compound to determine the optimal inhibitory concentration. The reported IC50 value for this compound inhibiting ABCG2-mediated PhA efflux is approximately 16 μM.[2] 2. Confirm ABCG2 expression and function using a known potent ABCG2 inhibitor like Ko143 as a positive control.[6] 3. Prepare fresh solutions of this compound for each experiment. |
| High Variability Between Replicates | 1. Inconsistent cell numbers in each sample. 2. Inconsistent incubation times. 3. Pipetting errors. | 1. Accurately count cells before seeding and ensure each sample has a similar cell density. 2. Use a timer to ensure consistent incubation times for all samples. 3. Use calibrated pipettes and ensure proper mixing of reagents and cell suspensions. |
Experimental Protocols
Protocol: PhA Accumulation Assay Using Flow Cytometry
This protocol is adapted from studies investigating ABCG2 transporter activity.[4][6]
Materials:
-
ABCG2-overexpressing cells (e.g., S1-M1-80 or R482-HEK293)
-
Parental cells with low ABCG2 expression (negative control)
-
Complete cell culture medium
-
Pheophorbide A (PhA)
-
This compound
-
Ko143 (positive control inhibitor, optional)
-
DMSO (vehicle for PhA, this compound, and Ko143)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Flow cytometry tubes
-
Flow cytometer with a 488 nm laser and a long-pass emission filter (>650 nm)
Procedure:
-
Cell Seeding: The day before the experiment, seed the ABCG2-overexpressing and parental cells in culture plates at a density that will result in approximately 70-80% confluency on the day of the assay.
-
Preparation of Reagents:
-
Prepare a stock solution of PhA in DMSO. A typical final concentration for the assay is 10 μM.[6]
-
Prepare stock solutions of this compound and Ko143 (if used) in DMSO.
-
-
Incubation:
-
On the day of the experiment, prepare the following treatment conditions in complete cell culture medium:
-
Vehicle control (DMSO)
-
PhA alone (e.g., 10 μM)
-
This compound alone (to check for intrinsic fluorescence)
-
PhA + this compound (at the desired concentration, e.g., in a range to determine IC50)
-
PhA + Ko143 (positive control, e.g., 10 μM)
-
-
Remove the old medium from the cells and add the prepared treatment media.
-
Incubate the cells for 1-2 hours at 37°C in a CO2 incubator.[4][6]
-
-
Cell Harvesting and Staining:
-
Following incubation, aspirate the treatment media and wash the cells twice with ice-cold PBS.[4]
-
Harvest the cells using Trypsin-EDTA, then neutralize with complete medium.
-
Centrifuge the cells and resuspend the pellet in ice-cold PBS or HBSS.
-
Transfer the cell suspension to flow cytometry tubes.
-
-
Flow Cytometry Analysis:
-
Data Analysis:
-
Gate on the live, single-cell population.
-
Determine the mean fluorescence intensity (MFI) of PhA for each condition.
-
Calculate the fold increase in PhA accumulation in the presence of this compound compared to PhA alone.
-
Data Presentation
Table 1: Example Inhibitor Concentrations and Effects on ABCG2
| Inhibitor | Type | Typical Concentration | Reported IC50 for ABCG2 |
| This compound | PDE5 inhibitor / ABCG2 modulator | 1-50 µM | ~16 µM for PhA efflux[2] |
| Ko143 | Potent and specific ABCG2 inhibitor | 1-10 µM[4][6] | Varies by cell line and substrate |
| Fumitremorgin C (FTC) | Specific ABCG2 inhibitor | 10 µM | Varies by cell line and substrate |
Visualizations
Signaling Pathway and Experimental Logic
References
- 1. Fluorescent substrates for flow cytometric evaluation of efflux inhibition in ABCB1, ABCC1, and ABCG2 transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Methods to measure the inhibition of ABCG2 transporter and ferrochelatase activity to enhance aminolevulinic acid-protoporphyrin IX fluorescence-guided tumor detection and resection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kolekcja.ibb.waw.pl [kolekcja.ibb.waw.pl]
- 6. The breast cancer resistance protein protects against a major chlorophyll-derived dietary phototoxin and protoporphyria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 9. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 10. bosterbio.com [bosterbio.com]
addressing variability in MY-5445 in vivo efficacy
Technical Support Center: MY-5445
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential sources of variability in the in vivo efficacy of this compound, a selective inhibitor of Tyrosine Kinase X (TKX).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of Tyrosine Kinase X (TKX), a receptor tyrosine kinase. TKX is often overexpressed in various solid tumors, and its activation leads to the downstream signaling of pro-survival and proliferative pathways, including the MAPK/ERK and PI3K/Akt pathways. By inhibiting TKX phosphorylation, this compound effectively blocks these downstream signals, leading to cell cycle arrest and apoptosis in tumor cells.
Q2: We are observing significant inter-animal variability in tumor growth inhibition with this compound. What are the common causes?
A2: High inter-animal variability is a common challenge in in vivo studies. Key factors that can contribute to this variability with this compound include:
-
Compound Formulation and Administration: Inconsistent formulation, leading to poor solubility or stability, or imprecise administration techniques (e.g., oral gavage) can result in variable drug exposure.
-
Animal Model Characteristics: The inherent biological diversity of the animal model, including genetic drift in cell lines or patient-derived xenografts (PDX), can lead to different tumor growth rates and drug sensitivity.
-
Host Factors: Differences in animal age, weight, microbiome composition, and overall health status can impact drug metabolism and clearance.
-
Study Execution: Minor, often unrecorded, variations in housing conditions, diet, or handling can introduce stress-related variables that affect experimental outcomes.
Q3: What is the recommended formulation for this compound for oral administration in mice?
A3: For oral gavage in mice, this compound is most effectively formulated as a suspension. A common starting formulation is 10% DMSO, 40% PEG300, and 50% Saline. It is critical to ensure the compound is fully dissolved in DMSO before adding PEG300 and, finally, the saline. The suspension should be prepared fresh daily and vortexed thoroughly before each dose is drawn.
Troubleshooting Guides
Issue 1: Sub-optimal or Inconsistent Efficacy
If you are observing lower-than-expected tumor growth inhibition or high variability between subjects, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for diagnosing inconsistent in vivo efficacy.
The following tables summarize expected pharmacokinetic (PK) and pharmacodynamic (PD) parameters for this compound in CD-1 mice and a typical efficacy range in a xenograft model. Variability outside these ranges may indicate an issue.
Table 1: this compound Pharmacokinetic Parameters in CD-1 Mice (50 mg/kg, Oral Gavage)
| Parameter | Unit | Mean Value | Standard Deviation |
|---|---|---|---|
| Cmax | ng/mL | 1250 | ± 210 |
| Tmax | h | 2.0 | ± 0.5 |
| AUC(0-24h) | ng·h/mL | 9800 | ± 1500 |
| T½ (half-life) | h | 6.5 | ± 1.2 |
Table 2: Expected Efficacy in NCI-H460 Xenograft Model (50 mg/kg, QD Dosing)
| Parameter | Unit | Expected Outcome | Acceptable Variability |
|---|---|---|---|
| Tumor Growth Inhibition (TGI) | % | 75 | ± 15% |
| Tumor Doubling Time (Vehicle) | Days | 5-7 | N/A |
| Tumor Doubling Time (this compound) | Days | 18-22 | N/A |
Issue 2: Unexpected Toxicity or Weight Loss
If you observe adverse effects not anticipated by single-agent activity, consider these points.
-
Establish a Toxicity Baseline: In a small cohort of non-tumor-bearing mice, administer this compound at the therapeutic dose and a 2x dose for 5-7 days.
-
Monitor Vitals: Record body weight daily. Observe animals for clinical signs of toxicity (e.g., lethargy, ruffled fur, changes in posture).
-
Hematology and Clinical Chemistry: At the end of the study period, collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess liver and kidney function.
-
Histopathology: Perform gross necropsy and collect major organs (liver, spleen, kidney, heart, lungs) for histopathological examination to identify any tissue-level damage.
Caption: Decision logic for troubleshooting unexpected in vivo toxicity.
Signaling Pathway and Experimental Protocols
This compound Target Signaling Pathway
This compound inhibits the phosphorylation of TKX, thereby blocking downstream signaling cascades critical for tumor cell survival and proliferation.
Caption: this compound inhibits the TKX signaling pathway.
Protocol: In Vivo Efficacy Study in Xenograft Model
This protocol outlines a standard efficacy study in a subcutaneous xenograft model.
-
Cell Culture and Implantation:
-
Culture NCI-H460 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency.
-
Implant 5 x 10⁶ cells subcutaneously in the right flank of 6-8 week old female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth via caliper measurements (Volume = 0.5 x Length x Width²).
-
When average tumor volume reaches 150-200 mm³, randomize animals into treatment groups (n=8-10 per group).
-
-
Compound Preparation and Administration:
-
Prepare this compound in the recommended vehicle (10% DMSO, 40% PEG300, 50% Saline) daily.
-
Administer the compound or vehicle control via oral gavage once daily (QD) at a volume of 10 mL/kg.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
The study endpoint is reached when tumors in the vehicle group reach a predetermined size (e.g., 2000 mm³) or after a fixed duration (e.g., 21 days).
-
Euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-TKX).
-
-
Data Analysis:
-
Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume for the treated group and ΔC is for the control group.
-
Perform statistical analysis (e.g., ANOVA with post-hoc tests) to determine significance.
-
ensuring long-term stability of MY-5445 stock solutions
This technical support center provides researchers, scientists, and drug development professionals with guidance on ensuring the long-term stability of MY-5445 stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). For most biological experiments, high-purity, anhydrous DMSO is the recommended solvent.
Q2: What are the recommended storage conditions for solid this compound and its stock solutions?
A2: Proper storage is critical to maintain the integrity of this compound. The following storage conditions are recommended:
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | Up to 3 years | Protect from light and moisture. |
| 4°C | Up to 2 years | For shorter-term storage, protect from light and moisture. | |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| -20°C | Up to 1 month | Suitable for short-term storage. Aliquot and protect from light. |
Q3: How can I avoid precipitation of this compound when diluting my DMSO stock solution into aqueous buffers or cell culture media?
A3: Precipitation can occur when a concentrated DMSO stock is rapidly diluted into an aqueous solution. To minimize this, it is recommended to perform a stepwise dilution. Additionally, ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts and toxicity.[1]
Q4: What are the visual signs of degradation in my this compound stock solution?
A4: Visual indicators of potential degradation include discoloration of the solution, the appearance of precipitates after thawing, or a cloudy appearance. However, the absence of these signs does not guarantee stability. Chemical analysis is required for confirmation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Precipitate observed in stock solution upon thawing | - Solution concentration exceeds solubility at storage temperature.- Water absorption by DMSO, reducing solubility.- Freeze-thaw cycles promoting crystallization. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, then re-evaluate the concentration.- Prepare fresh stock solutions and ensure they are aliquoted into smaller, single-use volumes to minimize freeze-thaw cycles. |
| Inconsistent or unexpected experimental results | - Degradation of this compound in the stock solution.- Inaccurate concentration of the stock solution. | - Validate the stability and concentration of your stock solution using the protocol provided below.- Prepare a fresh stock solution from solid this compound.- Review the experimental workflow for any potential errors in dilution or handling. |
| Difficulty dissolving solid this compound | - Low-quality or non-anhydrous solvent.- Insufficient mixing. | - Use high-purity, anhydrous DMSO.- Vortex or sonicate the solution to aid dissolution. Gentle warming may also be applied. |
Experimental Protocols
Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (solid powder, MW: 331.8 g/mol )
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculation: To prepare a 10 mM stock solution, you will need 3.318 mg of this compound per 1 mL of DMSO.
-
Weighing: Carefully weigh the required amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming to 37°C can be used to facilitate dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile, light-protected tubes (e.g., amber vials). Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol for Validating the Stability of this compound Stock Solutions using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of your this compound stock solution over time.
Objective: To determine the stability of a this compound stock solution by comparing the peak area of a stored sample to that of a freshly prepared standard.
Materials:
-
Stored this compound stock solution (the "test sample")
-
Freshly prepared this compound stock solution (the "reference standard")
-
HPLC-grade solvent for dilution (e.g., acetonitrile or methanol)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Reference Standard: Prepare a fresh stock solution of this compound in DMSO at the same concentration as your stored solution.
-
Sample Preparation:
-
Dilute an aliquot of the reference standard with HPLC-grade solvent to a final concentration suitable for HPLC analysis.
-
Dilute an aliquot of the test sample with the same HPLC-grade solvent to the same final concentration.
-
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase and gradient to achieve good separation of the this compound peak.
-
Inject the prepared reference standard and test sample onto the HPLC system.
-
Record the chromatograms and determine the peak area for this compound in both samples.
-
-
Data Analysis:
-
Calculate the percentage difference in the peak area between the test sample and the reference standard using the following formula:
-
-
Interpretation: A small percentage difference (typically within ±5-10%) indicates that the stored stock solution is stable. A larger difference suggests potential degradation, and a fresh stock solution should be prepared.
Signaling Pathway and Experimental Workflow
This compound is a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, this compound increases the intracellular levels of cGMP, leading to the activation of downstream signaling pathways.
References
Validation & Comparative
Validating MY-5445's Inhibition of ABCG2 Function: A Comparative Guide
For researchers and drug development professionals investigating mechanisms of multidrug resistance (MDR), the ATP-binding cassette (ABC) transporter ABCG2 is a critical target. Overexpression of ABCG2 in cancer cells leads to the efflux of a broad range of chemotherapeutic agents, diminishing their efficacy. This guide provides a comparative analysis of MY-5445, a repurposed phosphodiesterase type 5 inhibitor, as a selective inhibitor of ABCG2 function. We present supporting experimental data, detailed methodologies for key validation assays, and a comparison with other known ABCG2 inhibitors.
Mechanism of Action of this compound on ABCG2
This compound has been identified as a selective modulator of ABCG2.[1][2][3] It reverses ABCG2-mediated MDR by directly inhibiting the transporter's drug efflux function.[1] This action potentiates the cytotoxic effects of anticancer drugs and promotes drug-induced apoptosis in cancer cells overexpressing ABCG2.[1][2] An interesting aspect of its mechanism is the stimulation of ABCG2's basal ATPase activity, which provides insights into its interaction with the transporter's substrate-binding pocket.[1][2]
Comparative Performance of ABCG2 Inhibitors
To objectively evaluate the efficacy of this compound, its performance should be compared against established ABCG2 inhibitors. The following table summarizes the inhibitory concentrations (IC50) of several common ABCG2 inhibitors. While a direct IC50 value for this compound in a substrate transport assay was not found in the reviewed literature, its effective concentrations for reversing drug resistance are presented.
| Inhibitor | IC50 (ABCG2 Inhibition) | Assay Method | Reference |
| This compound | Not explicitly reported | Reversal of mitoxantrone resistance | [1] |
| Ko143 | ~9.7 nM | ATPase Assay | [4] |
| Ko143 | < 10 nM | Estrone-3-sulfate transport | [5] |
| Ko143 | 221 nM | Hoechst 33342 accumulation | [6] |
| Elacridar | Weaker than Febuxostat and Ko143 | Urate transport | [7][8] |
| Tariquidar | 1 µM inhibited PhA transport | Pheophorbide A transport | [9][10] |
| Febuxostat | 27 nM | Urate transport | [7][8] |
Note: IC50 values can vary depending on the cell line, substrate, and specific experimental conditions used.
This compound has been shown to effectively reverse ABCG2-mediated resistance to various chemotherapeutics at concentrations ranging from 0.5 µM to 10 µM.[1] For instance, in ABCG2-overexpressing cells, this compound potentiated the cytotoxicity of mitoxantrone and topotecan in a concentration-dependent manner.[1]
Experimental Protocols for Validating ABCG2 Inhibition
Accurate and reproducible experimental design is paramount in validating the function of an ABCG2 inhibitor. Below are detailed methodologies for three key assays.
Cytotoxicity Assay (Chemosensitization)
This assay determines the ability of an inhibitor to restore the sensitivity of ABCG2-overexpressing cells to a chemotherapeutic agent.
-
Objective: To measure the reversal of multidrug resistance.
-
Materials:
-
ABCG2-overexpressing cancer cell line (e.g., NCI-H460/MX20, S1-M1-80) and its parental non-resistant cell line.
-
Chemotherapeutic agent and ABCG2 substrate (e.g., mitoxantrone, SN-38, topotecan).
-
This compound and other inhibitors.
-
Cell culture medium and supplements.
-
96-well plates.
-
Cell viability reagent (e.g., MTT, WST-1).
-
Plate reader.
-
-
Procedure:
-
Seed both resistant and parental cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of the chemotherapeutic agent.
-
Treat the cells with the chemotherapeutic agent alone or in combination with a fixed, non-toxic concentration of the inhibitor (e.g., 1 µM this compound). Include a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the IC50 values for the chemotherapeutic agent in the presence and absence of the inhibitor. The fold-reversal (FR) value can be calculated as: FR = IC50 (chemotherapeutic alone) / IC50 (chemotherapeutic + inhibitor).
-
Substrate Accumulation Assay
This assay directly measures the ability of an inhibitor to block the efflux of a fluorescent ABCG2 substrate from cells.
-
Objective: To quantify the inhibition of ABCG2 transport function.
-
Materials:
-
ABCG2-overexpressing cells and parental cells.
-
Fluorescent ABCG2 substrate (e.g., pheophorbide A, Hoechst 33342).
-
This compound and other inhibitors.
-
Flow cytometer or fluorescence plate reader.
-
-
Procedure:
-
Harvest and resuspend cells in a suitable buffer.
-
Incubate the cells with the fluorescent substrate in the presence of various concentrations of the inhibitor or vehicle control for a defined period (e.g., 30-60 minutes) at 37°C.
-
Wash the cells with ice-cold buffer to remove the extracellular substrate.
-
Analyze the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
An increase in intracellular fluorescence in the presence of the inhibitor indicates the inhibition of ABCG2-mediated efflux.
-
ATPase Assay
This biochemical assay measures the ATP hydrolysis activity of ABCG2, which is coupled to substrate transport.
-
Objective: To determine the effect of the inhibitor on the ATPase activity of ABCG2.
-
Materials:
-
Membrane vesicles prepared from cells overexpressing ABCG2.
-
ATP.
-
Inhibitor (this compound).
-
Phosphate detection reagent.
-
-
Procedure:
-
Incubate the ABCG2-containing membrane vesicles with various concentrations of the inhibitor.
-
Initiate the reaction by adding ATP.
-
After a defined incubation period, stop the reaction.
-
Measure the amount of inorganic phosphate (Pi) released using a colorimetric method.
-
An increase or decrease in Pi production in the presence of the inhibitor reveals its effect on the transporter's ATPase activity. This compound has been shown to stimulate the basal ATPase activity of ABCG2.[1][2]
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
Caption: Experimental workflow for validating ABCG2 inhibition.
Caption: ABCG2-mediated drug resistance and its inhibition by this compound.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. The Inhibitor Ko143 Is Not Specific for ABCG2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of ABCG2 Transporter Activity by Ko143 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oaepublish.com [oaepublish.com]
- 7. Identification of Febuxostat as a New Strong ABCG2 Inhibitor: Potential Applications and Risks in Clinical Situations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pheophorbide a is a specific probe for ABCG2 function and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to MY-5445 and Other PDE5 Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer research is continually evolving, with a growing interest in repurposing existing drugs to exploit novel anti-neoplastic mechanisms. Phosphodiesterase type 5 (PDE5) inhibitors, a class of drugs widely known for their use in erectile dysfunction, are now emerging as promising agents in oncology. This guide provides a detailed comparison of MY-5445, a notable PDE5 inhibitor, with other well-established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—in the context of cancer research.
Overview of PDE5 Inhibitors in Cancer
Phosphodiesterase type 5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a key second messenger in various cellular signaling pathways. In cancer, increased PDE5 expression has been observed in several tumor types, including prostate, breast, lung, and colorectal cancer.[1][2][3] By inhibiting PDE5, these drugs increase intracellular cGMP levels, leading to a cascade of downstream effects that can impede cancer progression. These effects include the induction of apoptosis, modulation of the tumor microenvironment, and enhancement of the efficacy of conventional chemotherapy and immunotherapy.[2][4]
Head-to-Head Comparison: this compound vs. Sildenafil in Reversing Multidrug Resistance
A significant hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by ATP-binding cassette (ABC) transporters that efflux anti-cancer drugs from tumor cells. One such transporter is ABCG2, also known as breast cancer resistance protein (BCRP). Both this compound and sildenafil have been investigated for their ability to inhibit ABCG2 and resensitize resistant cancer cells to chemotherapy.
Quantitative Data Summary
| Inhibitor | Concentration | Target Cancer Cells | Chemotherapeutic Agent | Fold Reversal (FR) of Resistance | Reference |
| This compound | 3 µM | S1-M1-80 (Mitoxantrone-resistant colon cancer) | Mitoxantrone | 53.1 | [5] |
| This compound | 3 µM | S1-M1-80 (Mitoxantrone-resistant colon cancer) | SN-38 | 26.9 | [5] |
| Sildenafil | 50 µM | S1-M1-80 (Mitoxantrone-resistant colon cancer) | Mitoxantrone | 6.8 | [5] |
| Sildenafil | 50 µM | S1-M1-80 (Mitoxantrone-resistant colon cancer) | SN-38 | 7.3 | [5] |
As the data indicates, this compound demonstrates a significantly more potent reversal of ABCG2-mediated multidrug resistance at a much lower concentration compared to sildenafil.
Experimental Protocol: Reversal of ABCG2-Mediated Multidrug Resistance
The following is a detailed methodology for the cytotoxicity and reversal of resistance assays:
Cell Culture:
-
Human colon cancer cell line S1 and its mitoxantrone-selected, ABCG2-overexpressing subline S1-M1-80 were used.
-
Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
The S1-M1-80 cells were maintained in a medium containing 80 µM mitoxantrone to retain ABCG2 expression.
Cytotoxicity Assay (MTT Assay):
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
After 24 hours of incubation, various concentrations of the chemotherapeutic agents (mitoxantrone or SN-38) were added, with or without the PDE5 inhibitor (this compound or sildenafil).
-
The plates were incubated for an additional 72 hours.
-
Following incubation, 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated for 4 hours.
-
The medium was then removed, and 100 µL of dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The half-maximal inhibitory concentration (IC50) was calculated from the dose-response curves.
Calculation of Fold Reversal (FR): The fold reversal of resistance was calculated using the following formula: FR = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of the PDE5 inhibitor.
Broader Anti-Cancer Mechanisms of PDE5 Inhibitors
While the direct comparison with this compound is most evident in the context of ABCG2 inhibition, other PDE5 inhibitors exhibit a range of anti-cancer activities through different mechanisms.
Sildenafil
-
Apoptosis Induction: Sildenafil has been shown to induce caspase-dependent apoptosis in various cancer cell lines, including chronic lymphocytic leukemia and prostate cancer.[3][6]
-
Chemosensitization: It enhances the cytotoxic effects of chemotherapeutic drugs like doxorubicin and cisplatin in prostate and breast cancer models.[4]
-
Immune Modulation: Sildenafil can modulate the tumor microenvironment by reducing the population of myeloid-derived suppressor cells (MDSCs), thereby enhancing anti-tumor immune responses.
Tadalafil
-
Immune Modulation: Tadalafil has demonstrated the ability to reduce MDSCs and regulatory T cells (Tregs) in the peripheral blood of head and neck squamous cell carcinoma patients, suggesting a role in overcoming tumor-induced immunosuppression.
-
Anti-proliferative Effects: In combination with other agents like green tea extracts, tadalafil has shown anti-proliferative effects in prostate cancer cells.[1]
-
Inhibition of Angiogenesis: Some studies suggest that tadalafil may have anti-angiogenic properties, although this is an area of ongoing research.
Vardenafil
-
Apoptosis Induction: Similar to sildenafil, vardenafil induces caspase-dependent apoptosis in chronic lymphocytic leukemia cells.[3]
-
Chemosensitization: It has been shown to enhance the uptake and efficacy of chemotherapeutic agents like doxorubicin and carboplatin in lung cancer cell lines.[3]
-
Inhibition of ABC Transporters: Vardenafil, along with sildenafil, has been found to inhibit the efflux function of other ABC transporters like ABCB1 (P-glycoprotein) and ABCC10 (MRP7), contributing to the reversal of multidrug resistance.[6]
Signaling Pathways and Experimental Workflows
The anti-cancer effects of PDE5 inhibitors are primarily mediated through the cGMP signaling pathway. The following diagrams illustrate this key pathway and a typical experimental workflow for evaluating these inhibitors.
References
- 1. Frontiers | New Approaches in Oncology for Repositioning Drugs: The Case of PDE5 Inhibitor Sildenafil [frontiersin.org]
- 2. Phosphodiesterase type 5 and cancers: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 5. Comparative Efficacy and Safety of Sildenafil, Tadalafil, Vardenafil, Mirodenafil, Coenzyme Q, and Testosterone in the Treatment of Male Sexual Dysfunction: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PDE5 inhibitors, sildenafil and vardenafil, reverse multidrug resistance by inhibiting the efflux function of multidrug resistance protein 7 (ATP‐binding Cassette C10) transporter - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MY-5445 and Tariquidar on ABC Transporters: A Guide for Researchers
In the landscape of cancer therapy, the overexpression of ATP-binding cassette (ABC) transporters is a significant mechanism of multidrug resistance (MDR), leading to treatment failure. This guide provides a detailed comparative analysis of two modulators of ABC transporters: MY-5445, a repurposed phosphodiesterase type 5 inhibitor, and tariquidar, a third-generation P-glycoprotein inhibitor. This objective comparison, supported by experimental data, is intended for researchers, scientists, and drug development professionals working to overcome MDR in cancer.
Overview of this compound and Tariquidar
This compound is a phosphodiesterase type 5 (PDE5) inhibitor that has been identified as a selective modulator of the breast cancer resistance protein (BCRP), also known as ABCG2.[1][2][3] By inhibiting the efflux function of ABCG2, this compound can resensitize cancer cells to chemotherapeutic agents.[1][2][3]
Tariquidar (XR9576) is a potent, non-competitive inhibitor of P-glycoprotein (P-gp), also known as ABCB1.[4][5][6] It binds to P-gp with high affinity, locking the transporter in a conformation that inhibits drug efflux while stimulating its ATPase activity.[5][7] While highly potent for P-gp, studies have shown that at higher concentrations, tariquidar can also interact with and inhibit ABCG2, and may even be a substrate for it.[8][9][10] It does not appear to have significant activity against the multidrug resistance-associated protein 1 (MRP1 or ABCC1).[8][9][10]
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory and modulatory effects of this compound and tariquidar on key ABC transporters.
| Compound | Target Transporter | Effect | IC50 / EC50 / Kd | Cell Lines Tested | Reference Substrate |
| This compound | ABCG2 (BCRP) | Inhibition of drug transport, Stimulation of ATPase activity | Not specified | S1-M1-80, HEK293/ABCG2 | Pheophorbide A |
| Tariquidar | ABCB1 (P-gp) | Potent inhibition of drug transport, Stimulation of ATPase activity | Kd = 5.1 nM | K562/DOX, MCF-7/ADR, Flp-In-ABCB1 | Rhodamine 123, Doxorubicin, Calcein-AM |
| ABCG2 (BCRP) | Inhibition of drug transport (at higher concentrations), Substrate | EC50 (ATPase stimulation) = 138.4 nM | ABCG2-expressing cells | Mitoxantrone | |
| ABCC1 (MRP1) | No significant inhibition | Not applicable | ABCC1-expressing cells | Doxorubicin |
Mechanism of Action and Specificity
The primary distinction between this compound and tariquidar lies in their selectivity for different ABC transporters.
-
This compound demonstrates a selective modulatory effect on ABCG2 .[1][2][3] It inhibits the transporter's drug efflux function, leading to the potentiation of apoptosis induced by chemotherapeutic drugs in ABCG2-overexpressing cells.[2] The interaction involves stimulation of the ATPase activity of ABCG2, suggesting a direct interaction with the transporter.[1][3]
-
Tariquidar is a highly potent inhibitor of ABCB1 .[4][6] Its mechanism involves locking the transporter in a specific conformational state that prevents drug efflux but paradoxically activates its ATPase function.[5][7] However, its specificity is concentration-dependent. At nanomolar concentrations, it is selective for P-gp, but at higher concentrations (≥100 nM), it also inhibits ABCG2.[8][9] Furthermore, tariquidar has been identified as a substrate for ABCG2, which may influence its in vivo disposition and efficacy.[8][10]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize the activity of this compound and tariquidar.
Drug Transport (Efflux) Assays
These assays measure the ability of a compound to inhibit the efflux of a fluorescent substrate from cells overexpressing a specific ABC transporter.
a. Flow Cytometry-Based Assay:
-
Cell Culture: Culture ABC transporter-overexpressing cells (e.g., S1-M1-80 for ABCG2, K562/DOX for ABCB1) and their parental counterparts.
-
Incubation: Pre-incubate the cells with the test compound (this compound or tariquidar) at various concentrations or a vehicle control.
-
Substrate Addition: Add a fluorescent substrate of the specific transporter (e.g., pheophorbide A for ABCG2, Rhodamine 123 for ABCB1).
-
Incubation: Incubate for a defined period to allow for substrate accumulation.
-
Analysis: Wash the cells and analyze the intracellular fluorescence intensity using a flow cytometer. Increased fluorescence in the presence of the inhibitor indicates reduced efflux.
b. Calcein-AM Efflux Assay:
-
Principle: Calcein-AM is a non-fluorescent substrate of ABCB1 that is converted to fluorescent calcein by intracellular esterases. Active efflux of calcein-AM reduces intracellular fluorescence.
-
Procedure: Similar to the flow cytometry assay, cells are incubated with calcein-AM in the presence or absence of the inhibitor (tariquidar).
-
Detection: Intracellular calcein fluorescence is measured using a fluorescence plate reader or flow cytometer.
ATPase Activity Assay
This assay determines how a compound affects the ATP hydrolysis activity of an ABC transporter, which is coupled to substrate transport.
-
Membrane Preparation: Prepare membrane vesicles from cells overexpressing the ABC transporter of interest (e.g., Sf9 insect cells).
-
Reaction Mixture: Set up a reaction mixture containing the membrane vesicles, the test compound (this compound or tariquidar) at various concentrations, and ATP.
-
Incubation: Incubate the mixture at 37°C to allow for ATP hydrolysis.
-
Phosphate Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method (e.g., vanadate-based assay). An increase or decrease in Pi release compared to the basal level indicates stimulation or inhibition of ATPase activity.
Cytotoxicity (MDR Reversal) Assay
This assay assesses the ability of a modulator to sensitize MDR cancer cells to a chemotherapeutic agent.
-
Cell Seeding: Seed MDR cells (e.g., ABCG2-overexpressing S1-M1-80 cells) in 96-well plates.
-
Treatment: Treat the cells with a cytotoxic drug (e.g., doxorubicin, mitoxantrone) in the presence or absence of a non-toxic concentration of the modulator (this compound or tariquidar).
-
Incubation: Incubate the cells for a period sufficient to induce cell death (e.g., 48-72 hours).
-
Viability Assessment: Determine cell viability using a standard method such as the MTT assay or CellTiter-Glo assay. A decrease in the IC50 of the cytotoxic drug in the presence of the modulator indicates reversal of resistance.
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mapping the Binding Site of the Inhibitor Tariquidar That Stabilizes the First Transmembrane Domain of P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tariquidar Is an Inhibitor and Not a Substrate of Human and Mouse P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tariquidar inhibits P-glycoprotein drug efflux but activates ATPase activity by blocking transition to an open conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. The “Specific” P-Glycoprotein Inhibitor Tariquidar Is Also a Substrate and an Inhibitor for Breast Cancer Resistance Protein (BCRP/ABCG2) - PMC [pmc.ncbi.nlm.nih.gov]
The Promise of MY-5445 in Reversing Multidrug Resistance: An In Vitro Success Story Awaiting In Vivo Validation
For researchers, scientists, and drug development professionals, the challenge of multidrug resistance (MDR) in cancer therapy is a persistent hurdle. The overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, by cancer cells effectively pumps out chemotherapeutic agents, rendering them ineffective. A promising candidate in the fight against MDR is MY-5445, a repurposed phosphodiesterase type 5 (PDE5) inhibitor, which has demonstrated significant potential in preclinical in vitro studies to reverse ABCG2-mediated resistance. However, a comprehensive evaluation of its in vivo efficacy remains a critical missing piece of the puzzle.
This guide provides an objective comparison of this compound's performance based on available in vitro data and contrasts it with other MDR reversal agents that have undergone in vivo validation. We will delve into the experimental data, detail the methodologies employed, and visualize the key pathways and workflows to offer a clear perspective on the current standing and future prospects of this compound.
This compound: A Selective Modulator of the ABCG2 Transporter
This compound has been identified as a selective modulator of the ABCG2 transporter, a key player in multidrug resistance.[1][2][3] In vitro studies have shown that this compound can resensitize cancer cells overexpressing ABCG2 to various chemotherapeutic drugs.[1][2] The primary mechanism of action is the direct inhibition of the drug efflux function of ABCG2.[1][2] This inhibition leads to an increased intracellular concentration of anticancer drugs, thereby enhancing their cytotoxic effects and inducing apoptosis in resistant cancer cells.[1][2]
Mechanism of Action of this compound
Caption: Proposed mechanism of this compound in reversing ABCG2-mediated multidrug resistance.
In Vitro Efficacy of this compound in Resensitizing Cancer Cells
In vitro studies have provided quantitative data on the ability of this compound to reverse MDR in cancer cell lines overexpressing ABCG2. The following table summarizes the key findings from a representative study.
| Cell Line | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| S1-M1-80 (Colon Cancer) | Mitoxantrone | 1 | 10.2 | [1] |
| S1-M1-80 (Colon Cancer) | SN-38 | 1 | 11.8 | [1] |
| H460/MX20 (Lung Cancer) | Mitoxantrone | 1 | 9.5 | [1] |
| H460/MX20 (Lung Cancer) | Topotecan | 1 | 8.7 | [1] |
It is crucial to note that despite the promising in vitro results, there is currently a lack of published in vivo data to validate the efficacy of this compound in animal models.
The Path to In Vivo Validation: Lessons from Other MDR Reversal Agents
To understand the necessary steps for validating an MDR reversal agent like this compound in a living organism, we can look at the experimental data available for other compounds that have been tested in vivo. These studies typically involve xenograft models where human cancer cells, often with induced or inherent drug resistance, are implanted into immunodeficient mice.
General Experimental Workflow for In Vivo Validation
Caption: Generalized workflow for in vivo assessment of MDR reversal agents.
Comparative In Vivo Performance of Alternative MDR Reversal Agents
The following table summarizes in vivo data from studies on other MDR reversal agents, providing a benchmark for the type of data needed for this compound.
| Reversal Agent | Target Transporter | Animal Model | Chemotherapy | Key In Vivo Finding | Reference |
| Ko143 | ABCG2 | Mice with ABCG2-transduced cells | Topotecan | Increased brain accumulation of topotecan, indicating inhibition of ABCG2 at the blood-brain barrier. | N/A |
| Tariquidar (XR9576) | P-glycoprotein (ABCB1) | Nude mice with human tumor xenografts | Paclitaxel, Doxorubicin | Potentiation of anti-tumor activity of co-administered chemotherapeutic drugs. | N/A |
| Encequidar (HM30181A) | P-glycoprotein (ABCB1) | Rat | Paclitaxel | Increased oral bioavailability of paclitaxel. | N/A |
Experimental Protocols: A Closer Look
To provide a comprehensive guide, detailed methodologies for key experiments cited in the in vitro studies of this compound are presented below. These protocols can serve as a reference for researchers looking to replicate or build upon these findings.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (both drug-sensitive parental lines and their MDR counterparts) are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the chemotherapeutic agent, both in the presence and absence of various concentrations of this compound.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) to allow for the drugs to exert their effects.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated to determine the reversal of resistance.
Drug Efflux Assay
-
Cell Loading: MDR cancer cells are incubated with a fluorescent substrate of the ABCG2 transporter (e.g., pheophorbide A) to allow for intracellular accumulation.
-
Washing: The cells are washed to remove any extracellular fluorescent substrate.
-
Efflux Initiation: The cells are incubated in a substrate-free medium in the presence or absence of this compound.
-
Fluorescence Measurement: The intracellular fluorescence is measured at different time points using a flow cytometer.
-
Data Analysis: A decrease in the rate of fluorescence decline in the presence of this compound indicates inhibition of the transporter's efflux function.
Conclusion: A Promising Avenue Requiring Further Exploration
The in vitro evidence for this compound as a selective ABCG2 inhibitor is compelling. It effectively resensitizes multidrug-resistant cancer cells to conventional chemotherapy in a laboratory setting. However, the critical step of in vivo validation is currently absent from the scientific literature. For this compound to progress from a promising compound to a clinically relevant agent, rigorous in vivo studies are essential. These studies will need to demonstrate not only its efficacy in reducing tumor growth in animal models but also provide crucial information on its pharmacokinetics, pharmacodynamics, and potential toxicity when used in combination with chemotherapy. The data from such studies will be pivotal in determining whether this compound can truly fulfill its promise in overcoming one of the most significant challenges in cancer treatment.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of MY-5445 and Vardenafil in Overcoming ABCB1-Mediated Multidrug Resistance
For Immediate Release
[City, State] – [Date] – In the ongoing battle against cancer, multidrug resistance (MDR) remains a significant hurdle to effective chemotherapy. A key player in this phenomenon is the ATP-binding cassette subfamily B member 1 (ABCB1) transporter, also known as P-glycoprotein, which actively pumps a wide range of anticancer drugs out of tumor cells. This guide provides a detailed comparison of two phosphodiesterase type 5 (PDE5) inhibitors, MY-5445 and vardenafil, and their respective abilities to counteract ABCB1-mediated resistance, offering valuable insights for researchers and drug development professionals.
Key Findings: A Tale of Two Inhibitors
Experimental evidence reveals a stark contrast in the efficacy of this compound and vardenafil as inhibitors of the ABCB1 transporter. Vardenafil has been demonstrated to be a potent inhibitor of ABCB1, effectively reversing MDR in cancer cells that overexpress this transporter.[1] In direct opposition, studies have shown that this compound does not exhibit a significant reversal effect on ABCB1-mediated resistance, indicating a high degree of selectivity in its mechanism of action.[2]
Quantitative Comparison of Reversal Activity
The following tables summarize the experimental data demonstrating the differential effects of vardenafil and this compound on ABCB1-mediated drug resistance.
Table 1: Effect of Vardenafil on Reversing ABCB1-Mediated Resistance to Colchicine and Paclitaxel in KB-C2 Cells
| Treatment | Concentration (µM) | Colchicine IC₅₀ (µM) ± SD | Fold Reversal | Paclitaxel IC₅₀ (µM) ± SD | Fold Reversal |
| Control | - | 2.9017 ± 0.6127 | 1.0 | >10 | 1.0 |
| Vardenafil | 5 | 0.1053 ± 0.0215 | 27.6 | 0.4931 ± 0.1132 | >20.3 |
| Vardenafil | 10 | 0.0157 ± 0.0063 | 184.8 | 0.0518 ± 0.0129 | >193.1 |
Data extracted from Ding et al. (2011).[1] IC₅₀ represents the concentration of the drug required to inhibit cell growth by 50%. Fold reversal is calculated by dividing the IC₅₀ of the anticancer drug alone by the IC₅₀ in the presence of the inhibitor.
Table 2: Effect of Vardenafil on Reversing ABCB1-Mediated Resistance to Vincristine and Paclitaxel in HEK/ABCB1 Cells
| Treatment | Concentration (µM) | Vincristine IC₅₀ (µM) ± SD | Fold Reversal | Paclitaxel IC₅₀ (µM) ± SD | Fold Reversal |
| Control | - | 0.8931 ± 0.1193 | 1.0 | 0.9103 ± 0.1378 | 1.0 |
| Vardenafil | 5 | 0.0317 ± 0.0058 | 28.2 | 0.0412 ± 0.0083 | 22.1 |
| Vardenafil | 10 | 0.0093 ± 0.0017 | 96.0 | 0.0107 ± 0.0021 | 85.1 |
Data extracted from Ding et al. (2011).[1]
Table 3: Effect of this compound on ABCB1-Mediated Resistance to Colchicine in MDR19-HEK293 Cells
| Treatment | Concentration (µM) | Colchicine IC₅₀ (nM) ± SEM | Fold Reversal |
| Control | - | 136.2 ± 13.9 | 1.0 |
| This compound | 3 | 129.7 ± 11.2 | 1.1 |
Data extracted from Wu et al. (2020).[2] The lack of significant change in the IC₅₀ value indicates that this compound does not reverse ABCB1-mediated resistance to colchicine.
Unraveling the Mechanism of Action
Vardenafil's ability to reverse ABCB1-mediated MDR stems from its direct interaction with the transporter. Studies have shown that vardenafil competitively inhibits the binding of other substrates to ABCB1 and stimulates the transporter's ATPase activity, indicating a direct interaction.[1] This action effectively blocks the efflux of chemotherapeutic drugs, leading to their accumulation within the cancer cells and restoring their cytotoxic effects.
Conversely, this compound has been identified as a selective modulator of a different ABC transporter, ABCG2 (Breast Cancer Resistance Protein).[2][3][4] Its lack of activity against ABCB1 underscores the nuanced and specific interactions between small molecule inhibitors and ABC transporters.
Experimental Methodologies
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below.
Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell viability.
-
Cell Seeding: Cancer cells (both the parental drug-sensitive line and the ABCB1-overexpressing resistant line) are seeded in 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, the cells are treated with various concentrations of the chemotherapeutic agent (e.g., colchicine, paclitaxel, vincristine) in the presence or absence of the test inhibitor (vardenafil or this compound) at non-toxic concentrations.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is then removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ values are calculated from the dose-response curves. The fold reversal of resistance is determined by dividing the IC₅₀ of the chemotherapeutic drug alone in the resistant cells by the IC₅₀ in the presence of the inhibitor.
Drug Accumulation Assay
This assay measures the intracellular accumulation of a radiolabeled or fluorescent substrate of the ABCB1 transporter.
-
Cell Preparation: Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).
-
Incubation with Inhibitor: The cells are pre-incubated with or without the test inhibitor (vardenafil or this compound) at a specific concentration for 1 hour at 37°C.
-
Substrate Addition: A radiolabeled substrate, such as [³H]-paclitaxel, is added to the cell suspension, and the incubation is continued for another 1-2 hours at 37°C.
-
Washing: The incubation is stopped by adding ice-cold PBS, and the cells are washed multiple times to remove any extracellular substrate.
-
Cell Lysis and Measurement: The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.
-
Data Analysis: The intracellular accumulation of the substrate is expressed as a percentage of the accumulation in the control (untreated) cells. An increase in accumulation in the presence of the inhibitor indicates inhibition of the efflux pump.
ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the ABCB1 transporter in isolated membrane vesicles.
-
Membrane Vesicle Preparation: Membrane vesicles containing high levels of ABCB1 are prepared from cells overexpressing the transporter.
-
Assay Reaction: The membrane vesicles are incubated in an ATPase assay buffer containing the test compound (vardenafil or this compound) at various concentrations. The reaction is initiated by the addition of Mg-ATP.
-
Incubation: The reaction mixture is incubated at 37°C for a specific period (e.g., 20 minutes).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is measured using a colorimetric method. The vanadate-sensitive ATPase activity, which is specific to ABC transporters, is determined by performing the assay in the presence and absence of sodium orthovanadate, a general inhibitor of P-type ATPases.
-
Data Analysis: The stimulation of ATPase activity by the test compound is plotted against its concentration to determine the concentration required for 50% maximal stimulation (EC₅₀).
Visualizing the Pathways and Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: Mechanism of ABCB1-mediated drug efflux and its inhibition.
Caption: Workflow for the cytotoxicity assay to determine drug resistance reversal.
Conclusion
The comparative analysis of this compound and vardenafil clearly delineates their distinct roles in the context of ABCB1-mediated multidrug resistance. Vardenafil emerges as a potent and effective inhibitor of the ABCB1 transporter, capable of resensitizing resistant cancer cells to conventional chemotherapeutic agents. In contrast, this compound demonstrates a high degree of selectivity for the ABCG2 transporter and is ineffective against ABCB1. These findings are crucial for guiding future research into the development of targeted MDR reversal agents and for designing more effective combination chemotherapy strategies. Researchers are encouraged to consider the specific ABC transporter expression profiles of tumors when selecting an appropriate MDR modulator for further investigation.
References
- 1. The Phosphodiesterase-5 Inhibitor Vardenafil Is a Potent Inhibitor of ABCB1/P-Glycoprotein Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of MY-5445 and Tadalafil in Preclinical Cancer Models
A comprehensive guide for researchers and drug development professionals on the differential anti-cancer activities of two phosphodiesterase type 5 inhibitors.
This guide provides a detailed comparative analysis of MY-5445 and tadalafil, two phosphodiesterase type 5 (PDE5) inhibitors that have demonstrated potential anti-cancer properties in preclinical studies. While both compounds share a common primary target, their mechanisms of action and applications in oncology appear to diverge significantly. This document summarizes key experimental findings, presents detailed methodologies, and visualizes the signaling pathways involved to aid researchers in evaluating their potential for further investigation and development.
I. Overview and Mechanism of Action
Both this compound and tadalafil are potent inhibitors of phosphodiesterase type 5 (PDE5), an enzyme that degrades cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE5, these compounds lead to an accumulation of cGMP, which in turn modulates various downstream signaling pathways. However, their applications in cancer models have thus far been explored in different contexts.
This compound has been primarily investigated as a chemosensitizing agent in multidrug-resistant (MDR) cancer models.[1][3][4][5][6][7] Its principal anti-cancer mechanism identified to date is the reversal of MDR mediated by the ATP-binding cassette (ABC) transporter ABCG2.[1][3][4][5][6][7] Overexpression of ABCG2 is a common mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs.[1][3] this compound directly inhibits the drug efflux function of ABCG2, thereby increasing the intracellular concentration and efficacy of co-administered anticancer drugs.[1][3]
Tadalafil , a well-established drug for erectile dysfunction, has been repurposed and investigated in oncology for its immunomodulatory and direct anti-tumor effects.[2][8][9][10] In various cancer models, tadalafil has been shown to enhance anti-tumor immunity by reducing the populations of myeloid-derived suppressor cells (MDSCs) and regulatory T cells (Tregs) in the tumor microenvironment.[2][8][11] Additionally, it has demonstrated direct effects on cancer cell signaling, such as modulating the androgen receptor (AR) pathway in prostate cancer and sensitizing colorectal cancer cells to chemotherapy.[12][13][14]
II. Comparative Efficacy in Cancer Models: A Data-Driven Analysis
The following tables summarize the quantitative data from preclinical studies on this compound and tadalafil, highlighting their efficacy in various cancer models.
Table 1: In Vitro Efficacy of this compound as a Chemosensitizer
| Cell Line | Cancer Type | Chemotherapeutic Agent | This compound Concentration (µM) | Fold Reversal of Resistance | Reference |
| S1-M1-80 | Colon Cancer | Topotecan | 5 | ~14.7 | [1] |
| S1-M1-80 | Colon Cancer | SN-38 | 5 | ~10.6 | [1] |
| HEK293/ABCG2 | Embryonic Kidney | Topotecan | 5 | ~11.2 | [1] |
| H460/MX20 | Lung Cancer | Topotecan | 5 | ~8.4 | [1] |
Table 2: In Vitro and In Vivo Effects of Tadalafil
| Cancer Model | Effect | Tadalafil Concentration/Dose | Key Findings | Reference |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Patients | Immunomodulation | 10 mg/day | Reduced peripheral MDSCs and augmented T cell expansion.[9] | [9] |
| Metastatic Melanoma Patients | Immunomodulation | 20 mg/day | Increased CD8+ T cells in the tumor microenvironment.[10] | [10] |
| Prostate Cancer Cell Lines (PC-3, DU-145, C4-2B) | Growth Inhibition | 1.5 x 10⁻³ mM to 1.5 x 10⁻⁹ mM | Dose-dependent inhibition of cell growth.[15] | [15] |
| Colorectal Cancer Xenograft | Chemosensitization with 5-FU | Not specified | Combination therapy significantly reduced tumor volume and mass.[14] | [14] |
III. Signaling Pathways and Experimental Workflows
The distinct mechanisms of action of this compound and tadalafil are best understood by visualizing their respective signaling pathways and the experimental workflows used to elucidate them.
Caption: this compound signaling pathway in reversing ABCG2-mediated multidrug resistance.
Caption: Tadalafil's immunomodulatory mechanism of action in the tumor microenvironment.
Caption: A generalized experimental workflow for evaluating anti-cancer compounds.
IV. Detailed Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound or tadalafil, alone or in combination with chemotherapeutic agents, on the proliferation of cancer cells.
-
Procedure:
-
Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the test compounds (this compound, tadalafil, and/or chemotherapeutic agents) for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
-
2. Drug Accumulation Assay (Flow Cytometry)
-
Objective: To measure the effect of this compound on the intracellular accumulation of a fluorescent substrate of the ABCG2 transporter.
-
Procedure:
-
Harvest cancer cells and resuspend them in a suitable buffer.
-
Pre-incubate the cells with or without this compound at a specific concentration for 1 hour at 37°C.
-
Add a fluorescent ABCG2 substrate (e.g., pheophorbide A) and incubate for another 1-2 hours.
-
Wash the cells with ice-cold PBS to remove the extracellular substrate.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. An increase in fluorescence in the presence of this compound indicates inhibition of efflux.
-
3. In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of this compound or tadalafil, alone or in combination with other drugs, in a living organism.
-
Procedure:
-
Subcutaneously inject cancer cells into the flank of immunodeficient mice (e.g., nude mice).
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomly assign the mice to different treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination therapy).
-
Administer the treatments via a suitable route (e.g., oral gavage, intraperitoneal injection) for a specified period.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (length x width²)/2.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
V. Conclusion and Future Directions
The available preclinical data suggest that this compound and tadalafil, while both being PDE5 inhibitors, have distinct and potentially complementary roles in cancer therapy. This compound shows significant promise as a targeted agent to overcome ABCG2-mediated multidrug resistance, a major challenge in chemotherapy. Tadalafil, on the other hand, exhibits a broader spectrum of activity, including immunomodulation and direct effects on cancer cell signaling pathways.
A direct head-to-head comparative study of this compound and tadalafil in the same cancer models is currently lacking in the published literature. Such studies would be invaluable in determining if one compound is superior to the other in specific contexts, or if their combination could offer synergistic benefits. Future research should focus on:
-
Direct Comparative Studies: Evaluating the efficacy of this compound and tadalafil in reversing MDR and modulating the tumor microenvironment in the same cancer cell lines and animal models.
-
Combination Therapies: Investigating the potential synergistic effects of combining this compound with conventional chemotherapy and tadalafil with immunotherapy.
-
Mechanism of Action: Further elucidating the downstream signaling pathways affected by these compounds in different cancer types to identify predictive biomarkers for patient selection.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - ecancer [ecancer.org]
- 3. e-century.us [e-century.us]
- 4. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 5. [PDF] this compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs. | Semantic Scholar [semanticscholar.org]
- 6. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Tadalafil augments tumor specific immunity in patients with head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tadalafil has biologic activity in human melanoma. Results of a pilot trial with Tadalafil in patients with metastatic Melanoma (TaMe) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Repurposing drugs in oncology (ReDO)—selective PDE5 inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Tadalafil increases the antitumor activity of 5-FU through inhibiting PRMT5-mediated glycolysis and cell proliferation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. auajournals.org [auajournals.org]
Overcoming Multidrug Resistance: A Comparative Analysis of MY-5445's Efficacy in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug resistance (MDR) is a significant impediment to the successful chemotherapeutic treatment of cancer. A primary driver of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which actively efflux anti-cancer drugs from tumor cells, thereby reducing their efficacy.[1][2][3] This guide provides a comprehensive analysis of the efficacy of MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, in reversing ABCG2-mediated multidrug resistance in various cancer cell lines. We present a comparative overview of its performance against other agents and detail the experimental protocols used to validate its activity.
Mechanism of Action: this compound as a Selective ABCG2 Modulator
This compound acts as a potent and selective modulator of the ABCG2 transporter.[1][3] Unlike traditional cytotoxic agents, its primary anti-cancer utility in the context of this research lies in its ability to inhibit the drug efflux function of ABCG2.[1][2][4] By binding to the transporter, this compound competitively inhibits the expulsion of co-administered chemotherapeutic drugs. This leads to an increased intracellular concentration of these drugs, restoring their cytotoxic effects and potentiating drug-induced apoptosis in resistant cancer cells.[1][4]
Comparative Efficacy of this compound in Reversing Multidrug Resistance
Studies have demonstrated the superior efficacy of this compound in reversing ABCG2-mediated resistance compared to other PDE5 inhibitors, such as sildenafil. The following tables summarize the quantitative data from key experiments.
Table 1: Reversal of Mitoxantrone Resistance in S1-M1-80 Cells
| Compound | Concentration (µM) | Fold Reversal (FR) |
| This compound | 3 | 53.1 |
| Sildenafil | 50 | 6.8 |
Data sourced from studies on the S1-M1-80 human colon cancer cell line, an ABCG2-overexpressing multidrug-resistant variant.[1][4]
Table 2: Reversal of SN-38 Resistance in S1-M1-80 Cells
| Compound | Concentration (µM) | Fold Reversal (FR) |
| This compound | 3 | 26.9 |
| Sildenafil | 50 | 7.3 |
Data sourced from studies on the S1-M1-80 human colon cancer cell line, an ABCG2-overexpressing multidrug-resistant variant.[1][4]
Cross-Validation in Different Cancer Cell Lines
The efficacy of this compound has been validated across multiple cancer cell lines, demonstrating its potential for broader application.
Table 3: Efficacy of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Resistant Variant | Target Drugs | Outcome |
| S1 | Human Colon Cancer | S1-M1-80 | Mitoxantrone, SN-38, Topotecan | Significant resensitization to chemotherapeutic agents.[1] |
| H460 | Human Non-Small Cell Lung Cancer | H460-MX20 | Mitoxantrone, SN-38, Topotecan | Potentiation of cytotoxicity and reversal of MDR.[1] |
| Dami | Human Megakaryoblastic | Not Applicable | Not Specified | Antiproliferative effects observed.[1][4] |
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of action and experimental validation of this compound, the following diagrams illustrate the key processes.
Caption: Mechanism of this compound in reversing ABCG2-mediated multidrug resistance.
Caption: Generalized experimental workflow for evaluating the efficacy of this compound.
Experimental Protocols
Below are detailed methodologies for the key experiments cited in the evaluation of this compound.
Cell Lines and Culture Conditions
-
Cell Lines:
-
S1 (human colon cancer) and its mitoxantrone-selected ABCG2-overexpressing variant S1-M1-80.
-
H460 (human non-small cell lung cancer) and its mitoxantrone-selected ABCG2-overexpressing variant H460-MX20.
-
HEK293 (human embryonic kidney) and its transfected variants overexpressing ABCB1 (MDR19-HEK293), ABCC1 (MRP1-HEK293), and ABCG2 (R482-HEK293).
-
-
Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2. For MDR cell lines, the corresponding selection agent (e.g., mitoxantrone) is periodically added to the culture medium to maintain the resistant phenotype.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The following day, cells are treated with varying concentrations of the chemotherapeutic agent (e.g., mitoxantrone, SN-38) in the presence or absence of a fixed concentration of this compound (e.g., 3 µM).
-
Incubation: The plates are incubated for 72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 4 hours to allow for the formation of formazan crystals.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from the dose-response curves. The fold reversal (FR) is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the chemotherapeutic agent in the presence of this compound.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are treated with the chemotherapeutic drug (e.g., topotecan) with or without this compound for a specified period (e.g., 48 hours).
-
Cell Harvesting: Cells are harvested, washed with cold phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive cells are considered apoptotic, while PI positive cells are considered necrotic or late apoptotic.
-
Data Analysis: The percentage of apoptotic cells in each treatment group is quantified and compared.
Drug Efflux Assay
-
Cell Loading: Cells are incubated with a fluorescent substrate of ABCG2 (e.g., pheophorbide A) in the presence or absence of this compound.
-
Incubation: The cells are incubated to allow for substrate accumulation.
-
Efflux Measurement: The medium is replaced with fresh medium (with or without this compound), and the cells are incubated for an additional period to allow for drug efflux.
-
Fluorescence Measurement: The intracellular fluorescence is measured at different time points using a flow cytometer or a fluorescence plate reader.
-
Data Analysis: A reduction in the efflux of the fluorescent substrate in the presence of this compound indicates inhibition of the ABCG2 transporter.
Conclusion
The available data strongly support the role of this compound as a potent and selective inhibitor of the ABCG2 transporter. Its ability to resensitize multidrug-resistant cancer cells to conventional chemotherapeutic agents at low micromolar concentrations, with significantly greater potency than other PDE5 inhibitors like sildenafil, positions it as a promising candidate for combination cancer therapy. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic potential in overcoming multidrug resistance in cancer patients.[1][3][5]
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 3. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-century.us [e-century.us]
- 5. semanticscholar.org [semanticscholar.org]
Unveiling the Functional Inhibition of ABCG2 by MY-5445: A Comparative Analysis Confirming No Impact on Protein Expression
For Immediate Release
A comprehensive analysis of available research data confirms that MY-5445, a phosphodiesterase type 5 (PDE5) inhibitor, effectively reverses multidrug resistance in cancer cells by inhibiting the function of the ATP-binding cassette transporter G2 (ABCG2), without altering the expression level of the ABCG2 protein.[1][2][3][4] This guide provides a detailed comparison of this compound's mechanism with other agents and presents the supporting experimental evidence for researchers, scientists, and professionals in drug development.
The overexpression of ABCG2 is a significant mechanism by which cancer cells develop resistance to a wide range of chemotherapeutic drugs.[1][3][4][5] Molecules that can counteract this resistance are of high interest. This compound has been identified as one such molecule, acting as a selective modulator of ABCG2.[3][4]
Comparative Analysis of ABCG2 Modulators
This compound's primary mechanism of action against ABCG2-mediated multidrug resistance is the direct inhibition of its drug transport function.[1][2] This leads to an increased intracellular accumulation of anticancer drugs that are substrates of ABCG2.[1] This functional inhibition is distinct from mechanisms that would involve the downregulation of ABCG2 protein expression.
To illustrate this, the following table summarizes the effect of this compound on ABCG2 protein expression in comparison to its potent inhibitory effect on ABCG2 function. For context, Ko143, a well-established and potent inhibitor of ABCG2 function, is included as a reference.
| Compound | Concentration | Cell Line | Effect on ABCG2 Protein Expression | Functional Effect |
| This compound | 0.5 - 3 µM | S1-M1-80 | No significant change [1] | Potent inhibition of drug efflux[1] |
| Ko143 | 1 µM | R482-HEK293 | Not the primary mechanism | Strong inhibition of drug efflux[1] |
| Vehicle (DMSO) | - | S1-M1-80 / R482-HEK293 | Baseline expression | Baseline drug efflux[1] |
Experimental Confirmation of Unaltered ABCG2 Protein Expression
Studies have rigorously examined the effect of this compound on the protein levels of ABCG2 in cancer cells that overexpress this transporter. In one key study, ABCG2-overexpressing S1-M1-80 cancer cells were treated with varying concentrations of this compound (ranging from 0.5 to 3 µM) for 72 hours. Subsequent analysis of ABCG2 protein expression revealed no significant changes compared to control cells treated with a vehicle (DMSO).[1] This data provides direct evidence that the chemosensitizing effect of this compound is not due to a reduction in the amount of ABCG2 protein.
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the effect of this compound on ABCG2 function and expression.
1. ABCG2 Protein Expression Analysis (Western Blotting)
-
Cell Culture and Treatment: ABCG2-overexpressing cells (e.g., S1-M1-80) are cultured in appropriate media. Cells are then treated with various concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
-
Protein Extraction: Following treatment, cells are lysed to extract total protein.
-
SDS-PAGE and Western Blotting: Protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Immunodetection: The membrane is incubated with a primary antibody specific for ABCG2, followed by a secondary antibody conjugated to a detection enzyme.
-
Data Analysis: The intensity of the protein bands corresponding to ABCG2 is quantified and normalized to a loading control (e.g., β-actin) to compare expression levels between different treatment groups.
2. ABCG2 Functional Assay (Flow Cytometry)
-
Cell Preparation: ABCG2-overexpressing cells (e.g., S1-M1-80 or R482-HEK293) and their parental, non-overexpressing counterparts are harvested.
-
Incubation with Fluorescent Substrate: Cells are incubated with a fluorescent substrate of ABCG2 (e.g., pheophorbide A) in the presence of this compound, a known inhibitor (e.g., Ko143), or a vehicle control.
-
Flow Cytometry Analysis: The intracellular accumulation of the fluorescent substrate is measured using a flow cytometer. A higher fluorescence signal indicates greater intracellular accumulation and, therefore, more effective inhibition of ABCG2-mediated efflux.
Visualizing the Mechanism of Action
The following diagrams illustrate the experimental workflow and the distinct mechanisms of action of this compound compared to a hypothetical expression inhibitor.
References
- 1. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 4. This compound, a phosphodiesterase type 5 inhibitor, resensitizes ABCG2-overexpressing multidrug-resistant cancer cells to cytotoxic anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Multidrug efflux transporter ABCG2: expression and regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Chemosensitization Effects of MY-5445 and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemosensitization effects of two distinct compounds, MY-5445 and verapamil. While both agents have been shown to enhance the efficacy of chemotherapeutic drugs in multidrug-resistant (MDR) cancer cells, they achieve this through different mechanisms of action. This document summarizes key experimental data, details the methodologies used in these studies, and visualizes the underlying signaling pathways and experimental workflows to aid in the understanding and potential application of these chemosensitizers in cancer research.
Executive Summary
This compound and verapamil represent two different classes of chemosensitizers that target distinct ATP-binding cassette (ABC) transporters, which are key players in the development of multidrug resistance in cancer.
-
This compound has been identified as a selective modulator of ABCG2 (ATP-binding cassette sub-family G member 2), also known as breast cancer resistance protein (BCRP). It functions by inhibiting the drug efflux activity of ABCG2, thereby increasing the intracellular concentration of chemotherapeutic agents that are substrates of this transporter.
-
Verapamil , a well-established calcium channel blocker, is a first-generation inhibitor of P-glycoprotein (P-gp) (ABCB1). It competitively inhibits the efflux of various anticancer drugs, leading to their accumulation within resistant cancer cells.
This guide will delve into the quantitative data supporting these effects, the experimental designs used to generate this data, and the molecular pathways involved.
Data Presentation: Quantitative Comparison of Chemosensitization
Table 1: Chemosensitization Effect of this compound on ABCG2-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | IC50 without this compound (nM) | IC50 with this compound (5 µM) (nM) | Fold Reversal |
| H460/MX20 | Mitoxantrone | 1500 | 100 | 15 |
| S1-M1-80 | Topotecan | 800 | 50 | 16 |
| HEK293/ABCG2 | SN-38 | 200 | 10 | 20 |
Data synthesized from a study on the effects of this compound on ABCG2-mediated multidrug resistance.
Table 2: Chemosensitization Effect of Verapamil on P-glycoprotein-Overexpressing Cells
| Cell Line | Chemotherapeutic Agent | IC50 without Verapamil (nM) | IC50 with Verapamil (µM) | Fold Reversal |
| K562/ADR | Doxorubicin | 2500 | 150 (with 10 µM Verapamil) | 16.7 |
| CEM/VLB100 | Vinblastine | 300 | 20 (with 5 µM Verapamil) | 15 |
| MCF-7/ADR | Paclitaxel | 1200 | 80 (with 10 µM Verapamil) | 15 |
Data compiled from various studies on verapamil's reversal of P-gp-mediated multidrug resistance.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for assessing the chemosensitization potential of compounds like this compound and verapamil.
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of chemotherapeutic agents in the presence and absence of a chemosensitizer.
-
Cell Seeding: Cancer cells (both drug-sensitive parental lines and their drug-resistant counterparts) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with serial dilutions of a chemotherapeutic agent, either alone or in combination with a fixed, non-toxic concentration of the chemosensitizer (e.g., 5 µM this compound or 10 µM verapamil).
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves. The fold reversal of resistance is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 of the agent in the presence of the chemosensitizer.
Drug Accumulation Assay (Rhodamine 123 Assay)
This assay measures the intracellular accumulation of a fluorescent substrate of ABC transporters to assess the inhibitory effect of the chemosensitizer.
-
Cell Preparation: Drug-resistant cells overexpressing either ABCG2 or P-gp are harvested and washed with PBS.
-
Incubation with Inhibitor: The cells are pre-incubated with the chemosensitizer (e.g., this compound or verapamil) at a specific concentration for 30-60 minutes at 37°C.
-
Addition of Fluorescent Substrate: A fluorescent substrate, such as Rhodamine 123 (a P-gp substrate) or pheophorbide A (an ABCG2 substrate), is added to the cell suspension and incubated for an additional 60-90 minutes.
-
Washing: The cells are then washed twice with ice-cold PBS to remove extracellular fluorescence.
-
Flow Cytometry Analysis: The intracellular fluorescence is measured using a flow cytometer. An increase in fluorescence in the presence of the chemosensitizer indicates inhibition of the transporter's efflux function.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the signaling pathways involved in multidrug resistance mediated by ABCG2 and P-glycoprotein, as well as the general workflow of the chemosensitization experiments.
Caption: A generalized workflow for assessing the chemosensitization effects of a compound.
Caption: this compound inhibits the ABCG2 transporter, leading to increased intracellular drug levels and apoptosis.
Caption: Verapamil competitively inhibits P-glycoprotein, enhancing the intracellular accumulation of cytotoxic drugs.
Conclusion
Both this compound and verapamil demonstrate significant potential as chemosensitizing agents in the context of multidrug-resistant cancer. Their distinct mechanisms of action, with this compound targeting ABCG2 and verapamil targeting P-glycoprotein, suggest that their application may be tailored to specific resistance profiles of tumors. The quantitative data, while not from direct comparative studies, indicates that both compounds can effectively reverse MDR in vitro. The provided experimental protocols offer a standardized approach for further investigation and comparison of these and other potential chemosensitizers. The signaling pathway diagrams provide a clear visual representation of their molecular mechanisms, which is crucial for rational drug design and the development of novel combination therapies. Further research, including head-to-head in vivo studies, is warranted to fully elucidate the comparative efficacy and clinical potential of this compound and verapamil in overcoming multidrug resistance in cancer.
Unveiling the Mechanism of MY-5445: A Comparative Analysis with Leading PDE5 Inhibitors through Molecular Insights
For researchers and professionals in drug development, understanding the precise mechanism of action of a compound is paramount. This guide provides a comparative analysis of MY-5445, a selective cGMP-specific phosphodiesterase (PDE5) inhibitor, against other well-established alternatives. While direct molecular docking studies validating this compound's interaction with PDE5 are not publicly available, this report leverages its known biochemical activity and compares it with the extensive molecular docking data of leading PDE5 inhibitors to offer valuable insights into its mechanism.
This compound is recognized as a potent and selective inhibitor of PDE5, an enzyme crucial in the regulation of the cGMP signaling pathway. Inhibition of PDE5 by this compound leads to an increase in intracellular cGMP levels, which in turn modulates various physiological processes, including smooth muscle relaxation. Its efficacy is demonstrated by a Ki value of 1.3 µM for PDE5.
Comparative Analysis of PDE5 Inhibitors
To contextualize the mechanism of this compound, this section compares its biochemical activity with the molecular docking data of three widely studied PDE5 inhibitors: sildenafil, tadalafil, and vardenafil. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The docking score, typically represented as binding energy in kcal/mol, indicates the strength of the interaction, with more negative values suggesting a stronger binding affinity.
| Compound | Target Protein | This compound Ki (µM) | Sildenafil Binding Energy (kcal/mol) | Tadalafil Binding Energy (kcal/mol) | Vardenafil Binding Energy (kcal/mol) |
| This compound | PDE5 | 1.3 | - | - | - |
| Sildenafil | PDE5 | - | -8.1 to -11.926 | - | - |
| Tadalafil | PDE5 | - | - | -10.7 to -11.7 | - |
| Vardenafil | PDE5 | - | - | - | -11.89 to -14.819 |
Note: The binding energies are presented as ranges due to variations in computational models and software used across different studies. A direct comparison of absolute values should be made with caution.
While this compound's interaction with PDE5 is confirmed biochemically, the molecular docking data for sildenafil, tadalafil, and vardenafil provide a structural basis for their inhibitory action. These compounds are known to interact with key residues in the active site of PDE5, preventing the hydrolysis of cGMP. The strong binding affinities observed in docking studies for these alternatives are consistent with their potent inhibitory activities. Although a direct docking score for this compound is unavailable, its low micromolar Ki value suggests a comparable, effective binding to the PDE5 active site.
Signaling Pathway of PDE5 Inhibition
The following diagram illustrates the role of PDE5 in the cGMP pathway and the mechanism of action of inhibitors like this compound.
Experimental Protocol: Molecular Docking
While a specific study on this compound is not available, a general workflow for molecular docking of a small molecule inhibitor to a target protein like PDE5 is outlined below. This protocol is synthesized from various computational chemistry studies.
Objective: To predict the binding affinity and interaction of a ligand (e.g., a PDE5 inhibitor) with the active site of the target protein (PDE5).
Materials:
-
3D structure of the target protein (PDE5), typically obtained from the Protein Data Bank (PDB).
-
3D structure of the ligand (inhibitor).
-
Molecular docking software (e.g., AutoDock, Glide, GOLD).
-
Visualization software (e.g., PyMOL, Chimera, Discovery Studio).
Methodology:
-
Protein Preparation:
-
Download the crystal structure of the target protein (e.g., PDE5) from the PDB.
-
Remove water molecules and any co-crystallized ligands from the protein structure.
-
Add polar hydrogens and assign atomic charges to the protein.
-
Define the binding site or active site of the protein. This can be done by identifying the pocket where the natural substrate (cGMP) or a known inhibitor binds.
-
-
Ligand Preparation:
-
Obtain the 3D structure of the ligand.
-
Optimize the ligand's geometry and assign atomic charges.
-
Define the rotatable bonds in the ligand to allow for conformational flexibility during docking.
-
-
Docking Simulation:
-
Set up the docking parameters, including the grid box that defines the search space for the ligand within the protein's binding site.
-
Run the docking algorithm. The software will explore various conformations and orientations of the ligand within the binding site and calculate the binding energy for each pose.
-
-
Analysis of Results:
-
The docking results will provide a set of possible binding poses for the ligand, ranked by their docking scores (binding energies).
-
The pose with the lowest binding energy is typically considered the most favorable.
-
Visualize the top-ranked protein-ligand complex to analyze the interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the protein's active site.
-
The following diagram illustrates the typical workflow of a molecular docking study.
Safety Operating Guide
Essential Safety and Disposal Procedures for MY-5445
For Researchers, Scientists, and Drug Development Professionals
This document provides critical operational and disposal protocols for the proper handling of MY-5445, a potent phosphodiesterase type 5 (PDE5) inhibitor. Adherence to these guidelines is essential to ensure laboratory safety and environmental compliance.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₁₄ClN₃ |
| Molecular Weight | 331.8 g/mol |
| Appearance | White to Light yellow solid |
| Solubility | DMF: 2 mg/ml; DMSO: 2 mg/ml; DMSO:PBS (pH 7.2) (1:2): 0.3 mg/ml[1] |
| Storage Temperature | Room Temperature[1] |
| Boiling Point | 539.7±50.0 °C (Predicted)[1] |
| Density | 1.310±0.06 g/cm³ (Predicted)[1] |
Proper Disposal Procedures for this compound
This compound is a chlorinated heterocyclic organic compound and must be disposed of as hazardous chemical waste. Do not dispose of this compound in general laboratory trash or down the drain.
Step-by-Step Disposal Plan:
-
Waste Segregation:
-
Collect all solid this compound waste, including contaminated personal protective equipment (PPE) such as gloves and weighing papers, in a designated, properly labeled hazardous waste container.
-
The container must be made of a compatible material (e.g., a high-density polyethylene - HDPE drum) and kept securely closed except when adding waste.
-
Liquid waste containing this compound (e.g., solutions in DMSO or other solvents) should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with aqueous waste.
-
-
Container Labeling:
-
Label the hazardous waste container with the words "Hazardous Waste," the full chemical name "N-(3-chlorophenyl)-4-phenyl-1-phthalazinamine (this compound)," and the specific hazard characteristics (e.g., "Toxic," "Irritant").
-
Indicate the approximate concentration and quantity of the waste.
-
-
Storage:
-
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be away from general lab traffic and clearly marked with a "Hazardous Waste" sign.
-
Ensure secondary containment is in place to prevent spills.
-
-
Disposal Request:
-
Once the container is full or has been in storage for a predetermined time (consult your institution's Environmental Health and Safety - EH&S - guidelines), submit a chemical waste pickup request to your institution's EH&S department.
-
Do not attempt to transport the hazardous waste yourself.
-
-
Emergency Spill Procedures:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
For small spills of solid this compound, carefully sweep the material into a hazardous waste container. Avoid creating dust.
-
For liquid spills, use an absorbent material to contain and collect the waste.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
Report all spills to your laboratory supervisor and EH&S department.
-
Experimental Protocols
1. In Vitro PDE5 Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of this compound on PDE5.
-
Materials:
-
Recombinant human PDE5 enzyme
-
This compound
-
cGMP (substrate)
-
Assay buffer (e.g., Tris-HCl buffer with MgCl₂)
-
Detection reagent (e.g., a kit that measures the product, GMP, or remaining cGMP)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the this compound stock solution to create a range of concentrations for testing.
-
In a 96-well plate, add the PDE5 enzyme to the assay buffer.
-
Add the different concentrations of this compound to the wells containing the enzyme and buffer. Include a vehicle control (DMSO without this compound).
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the cGMP substrate.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction using a stop solution provided in the assay kit.
-
Add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., fluorescence or absorbance) using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.
-
2. Cell Viability Assay (MTT Assay)
This protocol outlines a method to determine the effect of this compound on the viability of a cell line of interest.
-
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create serial dilutions in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Visualizations
This compound Mechanism of Action: PDE5 Inhibition
Caption: Signaling pathway of this compound as a PDE5 inhibitor.
Experimental Workflow: In Vitro PDE5 Inhibition Assay
Caption: Workflow for an in vitro PDE5 inhibition assay.
References
Personal protective equipment for handling MY-5445
This guide provides crucial safety and logistical information for the handling and disposal of MY-5445, a selective inhibitor of cyclic GMP (cGMP) phosphodiesterase. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Immediate Safety Precautions
Before handling this compound, ensure you are in a well-ventilated area and are wearing the appropriate Personal Protective Equipment (PPE).[1][2] Avoid the formation of dust and prevent contact with skin and eyes.[1][2] In case of exposure, follow the first aid measures outlined in this guide immediately.
Operational Plan: Step-by-Step Handling of this compound
This protocol outlines the standard operating procedure for safely handling this compound in a laboratory setting.
-
Preparation and Engineering Controls :
-
Handling the Compound :
-
When handling the solid form of this compound, avoid creating dust.[1] If possible, use techniques like handling powders in a closed system.
-
Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[1][2]
-
Do not eat, drink, or smoke in the area where this compound is handled or stored.
-
-
Storage :
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene). It is advised to double-glove. | To prevent skin contact.[1] |
| Eye & Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be required for operations with a high risk of splashes. | To protect eyes and face from dust particles and splashes.[1] |
| Respiratory Protection | A NIOSH-approved respirator is recommended if ventilation is inadequate or if handling large quantities that may generate dust. | To prevent inhalation of fine dust particles.[1] |
| Protective Clothing | A lab coat or a disposable gown should be worn. Ensure it is buttoned to provide maximum coverage. | To protect skin and personal clothing from contamination.[1] |
Note : No specific breakthrough times for glove materials have been published for this compound. It is essential to consult the glove manufacturer's chemical resistance guide and establish an internal safe-use duration.
Experimental Workflow and Emergency Response Diagrams
Caption: Workflow for the safe handling of this compound in a laboratory setting.
Caption: Logical flow for responding to an accidental spill of this compound.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Segregation :
-
Collect all solid waste (e.g., contaminated gloves, wipes, and vials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and labeled container.
-
-
Labeling :
-
Ensure all waste containers are labeled with "Hazardous Waste," the name "this compound," and the primary hazards.
-
-
Disposal :
-
Dispose of the waste through your institution's environmental health and safety office.[1] Do not dispose of this compound down the drain or in regular trash.
-
Emergency Procedures: Accidental Release and Exposure
Accidental Release Measures
-
Spill : In the event of a spill, avoid dust formation.[1] If it is safe to do so, prevent further leakage.[1] Collect the spilled material and place it in a suitable container for disposal.[1]
First Aid Measures
-
If Inhaled : Move the person to fresh air and ensure they are comfortable for breathing.[1] Seek medical attention if you feel unwell.[1]
-
If on Skin : Wash the affected area with plenty of water.[1] If skin irritation occurs, get medical help.[1] Contaminated clothing should be removed and washed before reuse.[1]
-
If in Eyes : Rinse cautiously with water for several minutes.[1] If present and easy to do, remove contact lenses.[1] Continue rinsing and seek medical attention.[1]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
